PD173955
Description
inhibits src family-selective tyrosine kinase; structure in first source
Structure
3D Structure
Properties
IUPAC Name |
6-(2,6-dichlorophenyl)-8-methyl-2-(3-methylsulfanylanilino)pyrido[2,3-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N4OS/c1-27-19-12(9-15(20(27)28)18-16(22)7-4-8-17(18)23)11-24-21(26-19)25-13-5-3-6-14(10-13)29-2/h3-11H,1-2H3,(H,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAARYSWULJUGST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=NC=C2C=C(C1=O)C3=C(C=CC=C3Cl)Cl)NC4=CC(=CC=C4)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90332241 | |
| Record name | PD173955 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90332241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
260415-63-2 | |
| Record name | PD173955 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90332241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Mechanism of Action of PD173955
This document provides a comprehensive technical overview of the mechanism of action for this compound, a potent small molecule inhibitor. It details the molecular targets, modulated signaling pathways, and the experimental basis for these findings.
Core Mechanism of Action
This compound is a multi-targeted tyrosine kinase inhibitor belonging to the pyrido[2,3-d]pyrimidine (B1209978) class of compounds. Its primary mechanism of action is the competitive inhibition of ATP binding to the kinase domain of several key oncogenic tyrosine kinases. Crystallographic studies have revealed that this compound binds to the canonical ATP-binding site of the c-Abl kinase domain.[1][2] Unlike first-generation inhibitors such as imatinib (B729), which stabilize an inactive conformation of the kinase, this compound can bind to a conformation of Abl where the activation loop resembles that of an active kinase.[1][2][3] This allows this compound to target and inhibit both active and inactive forms of the kinase, contributing to its increased potency.[2][4]
The principal targets of this compound include the Bcr-Abl fusion protein, Src family kinases, and the c-Kit receptor tyrosine kinase.[5][6][7] By inhibiting these kinases, this compound effectively blocks downstream signaling pathways that are crucial for the proliferation, survival, and cell cycle progression of cancer cells.
Quantitative Data: Inhibitory Activity
The inhibitory potency of this compound against its primary targets has been quantified through various biochemical and cell-based assays. The half-maximal inhibitory concentrations (IC50) are summarized below.
| Target Kinase | Assay Type | IC50 Value | Cell Line / Conditions | References |
| Bcr-Abl | In Vitro Kinase Assay | 1-2 nM | K562 cell lysate | [6][8] |
| Cell Proliferation | 2-35 nM | Bcr-Abl-positive cell lines | [6][7] | |
| Src Family | In Vitro Kinase Assay | ~22 nM | Src, Yes, Abl kinases | [6][7][9][10] |
| c-Kit | Autophosphorylation | ~25 nM | M07e cells | [5][8] |
| Cell Proliferation | 40 nM | M07e cells (Kit-ligand dependent) | [5][6][7][8] | |
| FGFRα | Not specified | Less Potent | Not specified | [7][10] |
| Other Kinases | Not specified | No Activity | InsR, PKC | [7][10] |
Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by intercepting critical signaling cascades. The following sections detail the key pathways and illustrate the point of inhibition.
Bcr-Abl Signaling Pathway
The Bcr-Abl fusion protein, a hallmark of Chronic Myelogenous Leukemia (CML), is a constitutively active tyrosine kinase that drives malignant transformation.[2][11] It activates multiple downstream pathways, including the Ras-MAPK and PI3K-Akt pathways, promoting uncontrolled cell proliferation and survival.[11] this compound directly inhibits the kinase activity of Bcr-Abl, blocking these downstream signals.
References
- 1. dnai.org [dnai.org]
- 2. Crystal structures of the kinase domain of c-Abl in complex with the small molecule inhibitors this compound and imatinib (STI-571) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Crystal structures of the kinase domain of c-Abl in complex with the small molecule inhibitors this compound and imatinib (STI-571). | Semantic Scholar [semanticscholar.org]
- 4. hoffman.cm.utexas.edu [hoffman.cm.utexas.edu]
- 5. aacrjournals.org [aacrjournals.org]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound | Apoptosis | Bcr-Abl | Src | TargetMol [targetmol.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound (PD007860, VAARYSWULJUGST-UHFFFAOYSA-N) [probes-drugs.org]
- 11. aacrjournals.org [aacrjournals.org]
PD173955: A Technical Guide to its Bcr-Abl Inhibitor Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the Bcr-Abl tyrosine kinase inhibitor, PD173955. It is designed to be a comprehensive resource for researchers and professionals involved in oncology drug discovery and development, with a particular focus on Chronic Myelogenous Leukemia (CML). This document details the compound's potent inhibitory activity, its mechanism of action, and the experimental methodologies used for its characterization.
Core Inhibitory Activity of this compound
This compound is a potent, ATP-competitive inhibitor of the Bcr-Abl tyrosine kinase, the causative agent in the early stage of CML.[1][2] It belongs to the pyrido[2,3-d]pyrimidine (B1209978) class of compounds and has demonstrated significantly greater potency than the first-generation Bcr-Abl inhibitor, imatinib (B729) (STI-571/Gleevec).[3][4] Clinical resistance to imatinib has driven the development of next-generation inhibitors, making compounds like this compound of significant interest.[1]
Quantitative Inhibitor Activity
The inhibitory potency of this compound has been quantified across various enzymatic and cell-based assays. The following tables summarize the key IC50 values reported in the literature.
Table 1: In Vitro Kinase Inhibition
| Target Kinase | IC50 (nM) | Assay Conditions |
| Bcr-Abl | 1-2 | In vitro kinase assay with [γ-³²P]ATP.[1][2] |
| c-Abl | ~5 | In vitro kinase assay, independent of phosphorylation state.[5] |
| Src | 22 | Kinase assay.[6][7] |
| Yes | ~22 | Kinase assay.[8] |
Table 2: Cellular Activity
| Cell Line | Description | IC50 (nM) | Assay Type |
| R10(-) | Bcr-Abl-dependent | 2.5 | [³H]thymidine incorporation[9] |
| R10(-) | Bcr-Abl-dependent | 1 | Cell viability[9] |
| R10(+) | Bcr-Abl-dependent | 2 | [³H]thymidine incorporation[1] |
| Various | Bcr-Abl-dependent | 2-35 | Cell growth[1][2] |
| CML Primary Progenitor Cells | Bcr-Abl-positive | 7.5 | Cell growth[1] |
| M07e | Kit ligand-dependent | 40 | Proliferation[1][6] |
| M07e | IL-3-dependent | 250 | Cell growth[2] |
| M07e | GM-CSF-dependent | 1000 | Cell growth[2] |
| MDA-MB-468 | Breast Cancer | 500 | Cell growth[7] |
| MCF-7 | Breast Cancer | 1000 | Cell growth[7] |
Mechanism of Action
This compound exerts its inhibitory effect by binding to the ATP-binding site within the kinase domain of the Abl protein.[3] Crystallographic studies have revealed that, unlike imatinib which preferentially binds to the inactive conformation of Abl, this compound can bind to a conformation of Abl where the activation loop resembles that of an active kinase.[3][10] This suggests that this compound may be less sensitive to the conformational state of the activation loop, potentially contributing to its greater potency and its ability to inhibit multiple forms of the Abl kinase.[3][11] This binding prevents the phosphorylation of downstream substrates, thereby inhibiting the pro-proliferative and anti-apoptotic signaling cascades driven by the constitutively active Bcr-Abl oncoprotein.[1]
The inhibition of Bcr-Abl signaling by this compound leads to a halt in cell cycle progression, specifically inducing an arrest in the G1 phase.[1][2] At higher concentrations (above 250 nM), this compound has also been observed to induce apoptosis in CML cell lines.[1]
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated.
Caption: Bcr-Abl Signaling Pathways Leading to Cell Proliferation and Survival.
Caption: Competitive Inhibition of the Bcr-Abl ATP Binding Site by this compound.
Caption: General Experimental Workflow for Characterizing this compound Activity.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
In Vitro Bcr-Abl Kinase Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of the Bcr-Abl kinase.
-
Immunoprecipitation of Bcr-Abl: Bcr-Abl complexes are immunoprecipitated from lysates of logarithmically growing K562 cells.[6]
-
Wash Steps: The immunoprecipitated complexes, collected on protein A-Sepharose beads, are washed three times with lysis buffer and then twice with an Abl kinase buffer (50 mM Tris pH 8.0, 10 mM MgCl₂, 1 mM DTT, 2 mM p-nitrophenylphosphate, 2 µM ATP).[6]
-
Kinase Reaction: The kinase assay is performed in the presence of varying concentrations of this compound. The reaction is initiated by the addition of 10 µM [γ-³²P]ATP per sample and incubated for 15-60 minutes at 30°C.[6]
-
Reaction Termination and Visualization: The reaction is stopped by adding SDS-PAGE sample buffer and heating at 100°C for 10 minutes.[6] The proteins are then separated by 7.5% SDS-PAGE. The gel is dried, and the phosphorylation is visualized by autoradiography.[6]
Cell Growth and Viability Assays ([³H]Thymidine Incorporation)
This method assesses the effect of this compound on the proliferation of Bcr-Abl-dependent cell lines.
-
Cell Plating: Cells (1 x 10⁴ cells/well) are cultured in 96-well, round-bottomed plates.[6]
-
Compound Treatment: Cells are treated with a range of concentrations of this compound (or DMSO as a vehicle control) and incubated for 48 hours at 37°C.[6][9]
-
Radiolabeling: [³H]Thymidine (1 µCi/well) is added to each well, and the cells are incubated for an additional 18 hours.[6][9]
-
Harvesting and Measurement: Cells are harvested, and the incorporation of [³H]thymidine is measured using a scintillation counter to determine the extent of DNA synthesis, which serves as a proxy for cell proliferation.[6]
Western Blot Analysis for Substrate Phosphorylation
This technique is used to confirm that this compound inhibits Bcr-Abl kinase activity within a cellular context by examining the phosphorylation status of its downstream substrates.
-
Cell Treatment: Bcr-Abl-expressing cells are cultured in the presence of various concentrations of this compound or a vehicle control for a specified period (e.g., 6 hours).[1]
-
Cell Lysis: Following treatment, cells are harvested and lysed to extract total cellular proteins.
-
Protein Quantification and Separation: Protein concentration is determined, and equal amounts of protein from each sample are separated by SDS-PAGE.
-
Immunoblotting: The separated proteins are transferred to a membrane, which is then probed with a primary antibody specific for phosphotyrosine. This allows for the visualization of Bcr-Abl autophosphorylation and the phosphorylation of its key cellular substrates. Subsequent probing with antibodies for total protein levels of the substrates and a loading control (e.g., actin) is performed to ensure equal loading.
-
Detection: The binding of antibodies is detected using a chemiluminescent substrate, and the results are visualized. A reduction in the phosphotyrosine signal in this compound-treated cells indicates inhibition of Bcr-Abl kinase activity.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Characterization of potent inhibitors of the Bcr-Abl and the c-kit receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crystal structures of the kinase domain of c-Abl in complex with the small molecule inhibitors this compound and imatinib (STI-571) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cancernetwork.com [cancernetwork.com]
- 5. hoffman.cm.utexas.edu [hoffman.cm.utexas.edu]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | Apoptosis | Bcr-Abl | Src | TargetMol [targetmol.com]
- 9. researchgate.net [researchgate.net]
- 10. dnai.org [dnai.org]
- 11. New Effective Inhibitors of the Abelson Kinase - PMC [pmc.ncbi.nlm.nih.gov]
PD173955: A Technical Guide to a Potent Src Family Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD173955 is a potent, ATP-competitive inhibitor of Src family kinases (SFKs), demonstrating significant activity against Src, Yes, and Abl kinases.[1][2] Its ability to selectively target these non-receptor tyrosine kinases, which are crucial regulators of intracellular signaling pathways governing cell growth, proliferation, migration, and survival, has positioned it as a valuable tool in cancer research.[3] Dysregulation of Src kinase activity is a common feature in a multitude of human cancers, often correlating with malignant potential and tumor progression.[3] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.
Chemical Properties
| Property | Value |
| IUPAC Name | 6-(2,6-dichlorophenyl)-8-methyl-2-[[3-(methylthio)phenyl]amino]pyrido[2,3-d]pyrimidin-7(8H)-one |
| Molecular Formula | C₂₁H₁₆Cl₂N₄OS |
| Molecular Weight | 443.35 g/mol |
| CAS Number | 260415-63-2 |
Mechanism of Action
This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of Src family kinases.[4] This binding event prevents the kinase from transferring a phosphate (B84403) group from ATP to its substrate proteins, thereby blocking downstream signaling.[4] The inhibition of Src and its family members disrupts multiple oncogenic signaling cascades, including the Ras-MAPK, PI3K-Akt, and STAT3 pathways, which are critical for tumor cell proliferation, survival, adhesion, and migration.[5][6]
Quantitative Data: Inhibitory Activity of this compound
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of this compound against various kinases and its anti-proliferative effects on different cancer cell lines.
| Target Kinase/Cell Line | IC₅₀ (nM) | Assay Type |
| Kinases | ||
| Src | 22 | In vitro kinase assay |
| Yes | ~22 | In vitro kinase assay |
| Abl | ~22 | In vitro kinase assay |
| Bcr-Abl | 1-2 | In vitro kinase assay |
| c-Kit autophosphorylation | ~25 | In vitro kinase assay |
| Cell Lines | ||
| Bcr-Abl-positive cell lines | 2-35 | Cell growth assay |
| M07e (c-Kit dependent) | 40 | Cell proliferation assay |
| MDA-MB-468 (Breast Cancer) | 500 | Cell growth assay |
| MCF-7 (Breast Cancer) | 1000 | Cell growth assay |
Signaling Pathways and Inhibition by this compound
Src kinases are central nodes in a complex network of signaling pathways that regulate key cellular processes. Upon activation by upstream signals such as receptor tyrosine kinases (RTKs), G-protein-coupled receptors (GPCRs), or integrins, Src phosphorylates a multitude of downstream substrates.[1]
Experimental Protocols
In Vitro Src Kinase Assay (Radiometric)
This protocol is designed to quantify the kinase activity of Src and the inhibitory potential of this compound in a cell-free system.
Materials:
-
Recombinant Human Src Kinase
-
Src Peptide Substrate (e.g., KVEKIGEGTYGVVYK)
-
This compound
-
5X Src Kinase Reaction Buffer (e.g., 200 mM Tris-HCl pH 7.5, 100 mM MgCl₂, 0.5 mg/mL BSA)
-
ATP Solution (10 mM)
-
[γ-³²P]ATP
-
P81 Phosphocellulose Paper
-
1% Phosphoric Acid
-
Scintillation Counter
Procedure:
-
Prepare Kinase Reaction Mix: For each reaction, prepare a master mix containing 5X Src Kinase Reaction Buffer, sterile water, and the desired concentration of Src peptide substrate.
-
Initiate Kinase Reaction:
-
In a microcentrifuge tube, combine the kinase reaction mix, recombinant Src kinase (e.g., 5-10 ng per reaction), and varying concentrations of this compound (or DMSO as a vehicle control).
-
Pre-incubate for 10 minutes at room temperature.
-
To start the reaction, add the ATP/[γ-³²P]ATP mix (final concentration of 50-100 µM ATP). The final reaction volume is typically 25-50 µL.
-
Incubate for 30-60 minutes at 30°C.
-
-
Stop Reaction and Spot:
-
Stop the reaction by adding an equal volume of 75 mM phosphoric acid.
-
Spot a portion of the reaction mixture onto P81 phosphocellulose paper.
-
-
Wash and Quantify:
-
Wash the phosphocellulose paper three times for 5 minutes each in 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Wash once with acetone (B3395972) and let it air dry.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity for each this compound concentration relative to the vehicle control.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Cell Proliferation Assay (CCK-8)
This assay measures the effect of this compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-468)
-
Complete cell culture medium
-
This compound
-
96-well plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium and allow them to attach overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (or DMSO as a vehicle control).
-
Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for another 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Western Blotting for Src Phosphorylation
This protocol is used to assess the inhibitory effect of this compound on Src activation in a cellular context by measuring the phosphorylation of Src at Tyrosine 416 (p-Src Y416).
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-Src (Y416) and anti-total Src
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Culture cells to 70-80% confluency.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 1-24 hours).
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p-Src (Y416) antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Signal Detection:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Src.
-
Data Analysis: Quantify the band intensities. The level of Src inhibition is determined by the ratio of p-Src to total Src signal in the inhibitor-treated samples compared to the vehicle control.
Conclusion
This compound is a well-characterized and potent inhibitor of Src family kinases with significant anti-proliferative and anti-mitotic activities. Its ability to target key signaling nodes makes it an invaluable research tool for dissecting the roles of Src kinases in cancer and other diseases. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this compound. Careful execution of these experimental procedures will enable the accurate assessment of this compound's efficacy and further elucidate its therapeutic potential.
References
An In-depth Technical Guide to PD173955: A c-Kit Receptor Tyrosine Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD173955 is a potent small molecule inhibitor belonging to the pyrido[2,3-d]pyrimidine (B1209978) class of compounds. Initially investigated as a Src family kinase inhibitor, it has demonstrated significant inhibitory activity against the c-Kit receptor tyrosine kinase. The c-Kit receptor, also known as CD117 or stem cell factor receptor, is a crucial mediator of intracellular signaling pathways that govern cell proliferation, differentiation, and survival. Dysregulation of c-Kit signaling, often through activating mutations, is a key driver in various malignancies, including gastrointestinal stromal tumors (GIST), acute myeloid leukemia (AML), and mastocytosis. This technical guide provides a comprehensive overview of this compound, focusing on its inhibitory profile against c-Kit, the experimental protocols for its characterization, and the signaling pathways it modulates.
Quantitative Data Presentation
The inhibitory activity of this compound against c-Kit and other kinases has been quantified through various in vitro and cell-based assays. The following tables summarize the key IC50 values, providing a clear comparison of its potency and selectivity.
Table 1: Inhibitory Activity of this compound against c-Kit
| Assay Type | Cell Line / System | Target | IC50 Value | Reference |
| c-Kit Autophosphorylation | In vivo | c-Kit | ~25 nM | [1][2][3] |
| Kit Ligand-Dependent Proliferation | M07e cells | c-Kit | 40 nM | [1][2][3] |
| Kit Ligand-Dependent Proliferation | M07e cells | c-Kit | ~50 nM | [4] |
Table 2: Kinase Selectivity Profile of this compound
| Kinase Target | Assay Type | IC50 Value | Reference |
| Bcr-Abl | Kinase Inhibition | 1-2 nM | [1][2][3][4] |
| Bcr-Abl dependent cell growth | Various CML cell lines | 2-35 nM | [1][2][4] |
| Src | Kinase Inhibition | ~22 nM | [5] |
| Yes | Kinase Inhibition | ~22 nM | [5] |
| IL-3-dependent cell growth | M07e cells | 250 nM | [1][2][3] |
| GM-CSF-dependent cell growth | M07e cells | 1 µM | [1][2][3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the key protocols used to characterize the activity of this compound.
Protocol 1: c-Kit Autophosphorylation Assay
Objective: To determine the inhibitory effect of this compound on the autophosphorylation of the c-Kit receptor in a cellular context.
Materials:
-
M07e cells
-
Recombinant human stem cell factor (SCF)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
Anti-phospho-c-Kit antibody
-
Anti-total-c-Kit antibody
-
HRP-conjugated secondary antibody
-
SDS-PAGE equipment
-
Western blotting apparatus
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Starvation: Culture M07e cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and granulocyte-macrophage colony-stimulating factor (GM-CSF). Prior to the experiment, wash the cells and starve them of cytokines for 4-6 hours to reduce basal receptor phosphorylation.
-
Inhibitor Treatment: Pre-incubate the starved cells with varying concentrations of this compound or vehicle control (DMSO) for 1-2 hours.
-
SCF Stimulation: Stimulate the cells with an optimal concentration of SCF (e.g., 100 ng/mL) for 5-10 minutes at 37°C to induce c-Kit autophosphorylation.
-
Cell Lysis: Immediately place the cells on ice, wash with cold PBS, and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a suitable method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated c-Kit overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody for total c-Kit to ensure equal protein loading.
-
Quantify the band intensities and calculate the percentage of inhibition of c-Kit phosphorylation for each this compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Protocol 2: Cell Proliferation Assay (MO7e)
Objective: To assess the effect of this compound on the proliferation of c-Kit-dependent M07e cells.
Materials:
-
M07e cells
-
Recombinant human stem cell factor (SCF)
-
This compound
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
[³H]-thymidine or a non-radioactive proliferation assay reagent (e.g., MTT, WST-1)
-
Scintillation counter (for [³H]-thymidine assay) or microplate reader (for colorimetric assays)
Procedure:
-
Cell Seeding: Seed M07e cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in a medium containing an optimal concentration of SCF to support proliferation.
-
Inhibitor Treatment: Add serial dilutions of this compound or vehicle control to the wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Proliferation Measurement:
-
[³H]-thymidine Incorporation: Add [³H]-thymidine (1 µCi/well) to each well and incubate for an additional 18 hours. Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.
-
MTT Assay: Add MTT solution to each well and incubate for 4 hours. Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of proliferation inhibition for each this compound concentration relative to the vehicle-treated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a clear understanding of the inhibitor's function and characterization.
c-Kit Signaling Pathway
The binding of stem cell factor (SCF) to the c-Kit receptor induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This activation triggers a cascade of downstream signaling pathways, including the PI3K/AKT, RAS/MAPK, and JAK/STAT pathways, which are critical for cell survival, proliferation, and differentiation. This compound exerts its effect by inhibiting the initial autophosphorylation of c-Kit, thereby blocking all subsequent downstream signaling.
Caption: The c-Kit signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Kinase Inhibitor Characterization
The characterization of a kinase inhibitor like this compound typically follows a multi-step workflow, starting from in vitro biochemical assays to more complex cell-based and in vivo studies.
Caption: A typical experimental workflow for characterizing a kinase inhibitor.
Conclusion
This compound is a potent inhibitor of the c-Kit receptor tyrosine kinase, demonstrating significant activity in both biochemical and cellular assays. Its ability to block c-Kit autophosphorylation and subsequent downstream signaling pathways makes it a valuable tool for studying c-Kit-driven cellular processes and a potential therapeutic agent for cancers characterized by aberrant c-Kit activation. The detailed protocols and data presented in this guide are intended to facilitate further research and development in this area.
References
PD173955 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
PD173955 is a potent, orally active, small-molecule inhibitor of several critical tyrosine kinases, most notably Bcr-Abl, Src family kinases, and the c-Kit receptor. Its ability to target key drivers of oncogenesis has made it a significant compound in cancer research, particularly in the context of Chronic Myeloid Leukemia (CML) and other malignancies. This document provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, mechanism of action, effects on signaling pathways, and relevant experimental protocols. All quantitative data is presented in structured tables for clarity, and key cellular processes are visualized through detailed diagrams.
Chemical Structure and Properties
This compound, a member of the pyrido[2,3-d]pyrimidine (B1209978) class of compounds, possesses a distinct chemical architecture that underpins its potent inhibitory activity.
Chemical Structure:
IUPAC Name: 6-(2,6-dichlorophenyl)-8-methyl-2-((3-(methylthio)phenyl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one[1]
SMILES: CN1C2=NC(=NC=C2C=C(C1=O)C3=C(C=CC=C3Cl)Cl)NC4=CC(=CC=C4)SC[1]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C21H16Cl2N4OS | [1] |
| Molecular Weight | 443.35 g/mol | [2] |
| Appearance | White to yellow solid | [2] |
| Solubility | Soluble in DMSO (12 mg/mL with sonication); Insoluble in water and ethanol (B145695) | [3][4] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [3] |
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects through the competitive inhibition of ATP binding to the kinase domain of several key oncoproteins. This action blocks downstream signaling pathways crucial for cell proliferation, survival, and migration.
Primary Targets and Inhibitory Activity:
| Target Kinase | IC50 | Cellular Effect | Source |
| Bcr-Abl | 1-2 nM (in vitro kinase assay); 2-35 nM (cell-based assays) | Inhibition of CML cell growth, induction of G1 cell cycle arrest and apoptosis. | [4][5][6] |
| Src Family Kinases (Src, Yes) | ~22 nM | Inhibition of mitotic progression. | [3][4] |
| c-Kit | ~25 nM (autophosphorylation); 40 nM (cell proliferation) | Inhibition of stem cell factor (SCF)-dependent proliferation. | [4][5][6] |
| FGFRα | Less potent inhibition | [3][4] |
Signaling Pathways:
This compound's inhibitory action on its primary targets disrupts several oncogenic signaling cascades.
Bcr-Abl Signaling Pathway
The fusion protein Bcr-Abl is the hallmark of Chronic Myeloid Leukemia. Its constitutive kinase activity drives uncontrolled cell proliferation and survival through the activation of multiple downstream pathways, including the Ras/MAPK, PI3K/Akt, and JAK/STAT pathways. This compound directly inhibits the kinase activity of Bcr-Abl, thereby blocking these downstream signals and inducing apoptosis in Bcr-Abl positive cells.[5][6]
Src Family Kinase Signaling
Src family kinases are involved in a multitude of cellular processes, including cell growth, differentiation, and motility. Their aberrant activation is implicated in the progression of various cancers. This compound's inhibition of Src kinases contributes to its anti-proliferative and anti-mitotic effects.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the activity of this compound.
In Vitro Bcr-Abl Kinase Assay
This assay measures the direct inhibitory effect of this compound on the kinase activity of Bcr-Abl.
Methodology:
-
Immunoprecipitation of Bcr-Abl:
-
Kinase Reaction:
-
Resuspend the beads in a kinase buffer containing 50 mM Tris (pH 8.0), 10 mM MgCl2, and 1 mM DTT.[3][4]
-
Add a peptide substrate for Abl kinase.
-
Initiate the kinase reaction by adding ATP (containing a radiolabeled γ-32P-ATP tracer) and varying concentrations of this compound or a vehicle control (DMSO).[4]
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 20 minutes).[4]
-
-
Detection and Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.[4]
-
Separate the proteins by SDS-PAGE.
-
Visualize the phosphorylated substrate by autoradiography.
-
Quantify the band intensities to determine the extent of kinase inhibition at different this compound concentrations and calculate the IC50 value.
-
Cell Viability Assay ([3H]Thymidine Incorporation)
This assay assesses the effect of this compound on cell proliferation by measuring the incorporation of a radiolabeled nucleoside into newly synthesized DNA.
Methodology:
-
Cell Culture and Treatment:
-
Radiolabeling:
-
Add [3H]thymidine (1 µCi/well) to each well and incubate for an additional 18 hours.[4]
-
-
Harvesting and Detection:
-
Harvest the cells onto a filter mat using a cell harvester.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Analysis:
-
Calculate the percentage of proliferation inhibition relative to the vehicle control and determine the IC50 value.
-
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle following treatment with this compound.
Methodology:
-
Cell Treatment and Fixation:
-
Treat cells with this compound for the desired duration.
-
Harvest the cells and wash them with PBS.
-
Fix the cells in cold 70% ethanol and store at -20°C.[5]
-
-
Staining:
-
Wash the fixed cells to remove the ethanol.
-
Treat the cells with RNase A to degrade RNA.[5]
-
Stain the cellular DNA with a fluorescent dye such as propidium (B1200493) iodide (PI).[5]
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell.
-
-
Data Analysis:
-
Generate a histogram of DNA content to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Conclusion
This compound is a well-characterized and potent inhibitor of key oncogenic tyrosine kinases. Its multifaceted activity against Bcr-Abl, Src family kinases, and c-Kit underscores its potential as a valuable tool in cancer research and as a lead compound for the development of novel anti-cancer therapeutics. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this important molecule. Further investigation into its in vivo efficacy, safety profile, and potential for combination therapies is warranted to fully elucidate its clinical potential.
References
- 1. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flow cytometry with PI staining | Abcam [abcam.com]
- 3. This compound | Apoptosis | Bcr-Abl | Src | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
The Discovery and Development of PD173955: A Technical Guide
Introduction
PD173955 is a potent, orally active small molecule inhibitor targeting multiple tyrosine kinases, most notably Bcr-Abl and the Src family of kinases. Its discovery and development have provided valuable insights into the design of targeted cancer therapies. This technical guide offers an in-depth overview of this compound, including its mechanism of action, pharmacological properties, key experimental protocols, and the signaling pathways it modulates. This document is intended for researchers, scientists, and professionals in the field of drug development.
Pharmacological Profile of this compound
This compound exhibits potent inhibitory activity against several key tyrosine kinases implicated in cancer. The following tables summarize its in vitro potency against various kinases and its anti-proliferative effects in different cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 Value (nM) |
| Bcr-Abl | 1-2 |
| Src | 22 |
| Yes | ~22 |
| Abl | ~22 |
| c-Kit | 40-50 |
| FGFRα | Less potent |
Table 2: Anti-proliferative Activity of this compound in Cell Lines
| Cell Line | Description | IC50 Value (nM) |
| Bcr-Abl-positive cell lines | Chronic Myeloid Leukemia | 2-35 |
| M07e | Megakaryoblastic leukemia, SCF-dependent | 40 |
| MDA-MB-468 | Breast cancer | 500 |
| MCF-7 | Breast cancer | 1000 |
Mechanism of Action and Signaling Pathways
This compound exerts its therapeutic effects by inhibiting the constitutive kinase activity of oncoproteins such as Bcr-Abl and hyperactivated Src kinases. This inhibition blocks downstream signaling cascades that are crucial for cell proliferation, survival, and migration.
Bcr-Abl Signaling Pathway
The fusion protein Bcr-Abl is the hallmark of chronic myeloid leukemia (CML). Its constitutive tyrosine kinase activity drives the malignant phenotype by activating a network of downstream signaling pathways, including the Ras/MAPK and PI3K/Akt pathways, leading to uncontrolled cell proliferation and survival. This compound binds to the ATP-binding site of the Abl kinase domain, preventing its autophosphorylation and the subsequent phosphorylation of its substrates.
Src Kinase Signaling Pathway
Src family kinases are non-receptor tyrosine kinases that play a pivotal role in regulating cell adhesion, migration, and proliferation. In many cancers, Src is overexpressed or constitutively active, contributing to tumor progression and metastasis. This compound inhibits Src activity, thereby disrupting these pathological processes.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of this compound.
In Vitro Bcr-Abl Kinase Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of the Bcr-Abl kinase.
Materials:
-
Bcr-Abl positive cell line (e.g., K562)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, protease and phosphatase inhibitors)
-
Protein A-Sepharose beads
-
Abl kinase buffer (50 mM Tris pH 8.0, 10 mM MgCl2, 1 mM DTT)
-
[γ-32P]ATP
-
This compound
-
SDS-PAGE sample buffer
-
SDS-PAGE gels
-
X-ray film
Procedure:
-
Culture K562 cells to log phase and prepare cell lysates using lysis buffer.
-
Immunoprecipitate the Bcr-Abl complex from the cell lysates using an appropriate antibody and Protein A-Sepharose beads.
-
Wash the immunoprecipitated complexes three times with lysis buffer and twice with Abl kinase buffer.
-
Resuspend the beads in Abl kinase buffer.
-
Set up the kinase reaction by adding [γ-32P]ATP (final concentration ~10 µM) and varying concentrations of this compound or DMSO (vehicle control) to the bead suspension.
-
Incubate the reaction mixture at 30°C for 15-30 minutes.
-
Stop the reaction by adding SDS-PAGE sample buffer and heating at 100°C for 5-10 minutes.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to X-ray film to visualize the phosphorylated proteins.
-
Quantify the band intensities to determine the IC50 value of this compound.
Cell Proliferation Assay ([3H]-Thymidine Incorporation)
This assay assesses the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Bcr-Abl positive and negative cell lines
-
Complete culture medium
-
96-well plates
-
This compound
-
[3H]-Thymidine
-
Cell harvester
-
Scintillation counter
Procedure:
-
Seed cells (e.g., 1 x 10^4 cells/well) in a 96-well plate in complete culture medium.
-
Allow the cells to attach overnight (for adherent cells).
-
Treat the cells with serial dilutions of this compound or DMSO (vehicle control) for 48 hours.
-
Add [3H]-thymidine (1 µCi/well) to each well and incubate for an additional 18 hours.
-
Harvest the cells onto filter mats using a cell harvester.
-
Measure the incorporation of [3H]-thymidine using a scintillation counter.
-
Calculate the percentage of proliferation inhibition and determine the IC50 value.
Synthesis and Structure-Activity Relationship (SAR)
This compound belongs to the pyrido[2,3-d]pyrimidine (B1209978) class of compounds. The synthesis generally involves the construction of the core bicyclic ring system followed by the addition of the substituted aniline (B41778) and dichlorophenyl moieties.
The structure-activity relationship studies have revealed that the 2,6-dichlorophenyl group is crucial for potent inhibitory activity. Modifications to the aniline moiety have been explored to improve potency and selectivity. For instance, the thiomethyl group on the aniline ring contributes to the overall binding affinity. The crystal structure of this compound in complex with the Abl kinase domain shows that the compound binds to the active conformation of the kinase, which may contribute to its high potency compared to inhibitors that bind to the inactive conformation.
Clinical Development
As of the latest available information, this compound has primarily been used as a preclinical research tool. There is no clear evidence to suggest that this compound has entered formal clinical trials for the treatment of cancer in humans. Its development may have been superseded by other kinase inhibitors with more favorable pharmacological or safety profiles. Further investigation into clinical trial databases would be necessary to definitively confirm its clinical development status.
Conclusion
This compound is a potent dual Bcr-Abl and Src family kinase inhibitor that has served as an important tool in cancer research. Its discovery has advanced the understanding of kinase inhibition and has contributed to the development of targeted therapies. The detailed experimental protocols and pathway analyses provided in this guide offer a comprehensive resource for researchers working with this and similar compounds. While its direct clinical application appears limited, the knowledge gained from the study of this compound continues to inform the design of next-generation kinase inhibitors.
PD173955 Signaling Pathway Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PD173955 is a potent, orally active small molecule inhibitor of multiple tyrosine kinases, playing a critical role in cancer research and drug development. This document provides an in-depth technical overview of the signaling pathways modulated by this compound, its mechanism of action, and detailed experimental protocols for its characterization. The primary targets of this compound include the Bcr-Abl fusion protein, Src family kinases, and the c-Kit receptor tyrosine kinase. By inhibiting these key drivers of oncogenesis, this compound effectively suppresses cancer cell proliferation and survival, making it a valuable tool for both basic research and preclinical studies.
Core Mechanism of Action
This compound functions as an ATP-competitive inhibitor of tyrosine kinases. It binds to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates. This blockade of signal transduction ultimately leads to the inhibition of cellular processes such as proliferation, differentiation, and survival, and can induce apoptosis in cancer cells dependent on the targeted kinases.
Key Signaling Pathways Inhibited by this compound
Bcr-Abl Signaling Pathway
The Philadelphia chromosome, resulting from a translocation between chromosomes 9 and 22, creates the BCR-ABL fusion gene. The resulting Bcr-Abl protein is a constitutively active tyrosine kinase that is the primary driver of Chronic Myeloid Leukemia (CML). This compound is a potent inhibitor of Bcr-Abl kinase activity.
The Bcr-Abl signaling cascade involves the activation of several downstream pathways crucial for cell proliferation and survival, including the Ras/MAPK pathway and the PI3K/Akt pathway. Autophosphorylation of tyrosine 177 on Bcr-Abl creates a docking site for the GRB2/GAB2/SOS complex, which in turn activates Ras and its downstream effectors, MEK and ERK, promoting cell proliferation. Bcr-Abl also activates the PI3K/Akt pathway, which promotes cell survival and inhibits apoptosis.
Src Family Kinase Signaling Pathway
Src family kinases are non-receptor tyrosine kinases that play a pivotal role in regulating cell growth, division, migration, and survival. Aberrant Src activity is frequently observed in various cancers. This compound is a potent inhibitor of Src family kinases, including Src and Yes.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified against various kinases and cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.
| Target Kinase / Cell Line | IC50 Value | Reference |
| Bcr-Abl (in vitro kinase assay) | 1-2 nM | [1][2][3] |
| Bcr-Abl-positive cell lines | 2-35 nM | [1][2][4][5] |
| Src | ~22 nM | [5][6][7] |
| Yes | ~22 nM | [5][6] |
| Abl | ~22 nM | [5][6] |
| c-Kit (autophosphorylation) | ~25 nM | [1] |
| M07e cells (c-Kit dependent proliferation) | 40 nM | [1][4][5] |
| MDA-MB-468 breast cancer cells | 500 nM | [7] |
| MCF-7 breast cancer cells | 1 µM | [7] |
Experimental Protocols
In Vitro Bcr-Abl Kinase Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of the Bcr-Abl kinase.
Methodology:
-
Immunoprecipitation of Bcr-Abl: Bcr-Abl is immunoprecipitated from lysates of Bcr-Abl-positive cells (e.g., K562) using an anti-Abl antibody.[4][5]
-
Kinase Reaction: The immunoprecipitated Bcr-Abl is incubated with a substrate (e.g., a synthetic peptide) in a kinase buffer containing ATP (often radiolabeled with γ-³²P) and varying concentrations of this compound.[4]
-
Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. In the case of radiolabeled ATP, this is typically done by separating the reaction products by SDS-PAGE, followed by autoradiography.[4]
-
IC50 Determination: The concentration of this compound that inhibits 50% of the Bcr-Abl kinase activity is determined by plotting the percentage of inhibition against the log of the inhibitor concentration.
Cell Growth and Proliferation Assay ([³H]Thymidine Incorporation)
This assay assesses the effect of this compound on the proliferation of cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells (e.g., Bcr-Abl-positive cell lines) are seeded in 96-well plates.[1][4]
-
Compound Treatment: The cells are treated with a range of concentrations of this compound or a vehicle control (e.g., DMSO) and incubated for a specified period (e.g., 48 hours).[4]
-
[³H]Thymidine Labeling: [³H]Thymidine is added to the cell culture, and the cells are incubated for an additional period (e.g., 18 hours) to allow for its incorporation into newly synthesized DNA.[4]
-
Harvesting and Scintillation Counting: The cells are harvested, and the amount of incorporated [³H]thymidine is measured using a scintillation counter.[4]
-
IC50 Calculation: The concentration of this compound that causes a 50% reduction in [³H]thymidine incorporation compared to the control is calculated.
Drug Discovery and Validation Workflow
The development of a targeted inhibitor like this compound follows a logical workflow from initial discovery to preclinical validation.
Conclusion
This compound is a well-characterized multi-targeted tyrosine kinase inhibitor with significant activity against key oncoproteins such as Bcr-Abl and Src family kinases. Its potent and selective inhibitory profile makes it an invaluable research tool for dissecting the signaling pathways that drive cancer and for the development of novel therapeutic strategies. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound and similar targeted inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. hoffman.cm.utexas.edu [hoffman.cm.utexas.edu]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | Apoptosis | Bcr-Abl | Src | TargetMol [targetmol.com]
- 6. This compound (PD007860, VAARYSWULJUGST-UHFFFAOYSA-N) [probes-drugs.org]
- 7. medchemexpress.com [medchemexpress.com]
PD173955 in vitro kinase assay results
An In-Depth Technical Guide on the In Vitro Kinase Assay Results of PD173955
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a potent, orally active small molecule inhibitor belonging to the pyrido[2,3-d]pyrimidine (B1209978) class of compounds. It has been extensively studied for its inhibitory activity against several protein tyrosine kinases, playing a crucial role in anticancer research and drug development. This technical guide provides a comprehensive overview of the in vitro kinase assay results for this compound, including detailed experimental protocols and a summary of its inhibitory potency against key kinase targets. This document is intended to serve as a valuable resource for researchers and scientists working in the fields of oncology, signal transduction, and medicinal chemistry.
Quantitative Kinase Inhibition Data
The inhibitory activity of this compound has been quantified against a panel of protein kinases using various in vitro assay formats. The half-maximal inhibitory concentration (IC50) values, a standard measure of inhibitor potency, are summarized in the table below. These values highlight the selectivity profile of this compound.
| Kinase Target | IC50 (nM) | Assay Type | Reference(s) |
| Bcr-Abl | 1-2 | Kinase Inhibition Assay | [1][2] |
| Bcr-Abl | 2-35 | Cell Growth Assay | [1][2] |
| Src | ~22 | Kinase Inhibition Assay | [3][4] |
| Yes | ~22 | Kinase Inhibition Assay | [3] |
| Abl | ~22 | Kinase Inhibition Assay | [3] |
| c-Kit (autophosphorylation) | ~25 | Cellular Assay | [1] |
| c-Kit (proliferation) | 40 | Cell Proliferation Assay | [1][2][3] |
| FGFRα | Less Potent | Not Specified | [3] |
| InsR | No Activity | Not Specified | [3] |
| PKC | No Activity | Not Specified | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the in vitro kinase assays used to determine the inhibitory activity of this compound against its primary targets.
Bcr-Abl Kinase Assay (Radiometric)
This protocol describes a method to measure the kinase activity of Bcr-Abl by quantifying the incorporation of radiolabeled phosphate (B84403) into a substrate.
-
Immunoprecipitation of Bcr-Abl:
-
Bcr-Abl complexed with SHIP2 is immunoprecipitated from cell lysates of K562 cells, which are maintained in log-phase culture conditions.[2][3]
-
The complexes are collected on protein A-Sepharose beads.[2][3]
-
The beads are washed three times with lysis buffer and then twice with Abl kinase buffer (50 mM Tris pH 8.0, 10 mM MgCl₂, 1 mM DTT, 2 mM p-nitrophenylphosphate, and 2 µM ATP).[2][3]
-
-
Kinase Reaction:
-
The kinase assays are performed with the immunoprecipitated Bcr-Abl complexes in the presence of varying concentrations of this compound or DMSO (vehicle control).[2][3]
-
The reaction is initiated by the addition of 10 µM [γ-³²P]ATP.[2][3]
-
The reaction mixture is incubated for 15–60 minutes at 30°C.[2][3]
-
-
Detection and Analysis:
-
The reaction is terminated by adding SDS-PAGE sample buffer and heating at 100°C for 10 minutes.[2][3]
-
The proteins are separated by 7.5% SDS-polyacrylamide gel electrophoresis.[2][3]
-
The gel is dried, and the phosphorylation of substrates is visualized by autoradiography.[2][3]
-
The intensity of the phosphorylated bands is quantified to determine the extent of inhibition and calculate the IC50 value.
-
Bcr-Abl Radiometric Kinase Assay Workflow.
Src Kinase Assay (Non-Radiometric - ADP-Glo™)
This protocol outlines a luminescent-based assay to measure Src kinase activity by quantifying the amount of ADP produced in the kinase reaction.
-
Reaction Setup:
-
Kinase Reaction and ATP Depletion:
-
ADP to ATP Conversion and Luminescence Detection:
-
Kinase Detection Reagent is then added to each well. This reagent converts the ADP generated during the kinase reaction into ATP.[5][6]
-
The plate is incubated for 30-60 minutes at room temperature to allow the newly synthesized ATP to be used in a luciferase/luciferin reaction, which produces a luminescent signal.[5][6]
-
The luminescence is measured using a plate-reading luminometer. The light output is directly proportional to the amount of ADP produced and thus the kinase activity.[5]
-
The IC50 value is determined by plotting the percentage of inhibition against the log of the inhibitor concentration.
-
Src Non-Radiometric Kinase Assay Workflow.
c-Kit Autophosphorylation Assay (Cell-Based)
This protocol describes a cell-based method to assess the inhibitory effect of this compound on the autophosphorylation of the c-Kit receptor.
-
Cell Treatment:
-
Cell Lysis and Protein Quantification:
-
Following stimulation, the cells are washed and lysed to extract cellular proteins.
-
The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with a primary antibody specific for the phosphorylated form of c-Kit (phospho-c-Kit).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using a chemiluminescent substrate.
-
To ensure equal protein loading, the membrane is stripped and re-probed with an antibody against total c-Kit.
-
-
Analysis:
-
The intensity of the phospho-c-Kit bands is quantified and normalized to the total c-Kit levels.
-
The percentage of inhibition of c-Kit autophosphorylation is calculated for each concentration of this compound to determine the IC50 value.
-
Signaling Pathway Inhibition
This compound exerts its cellular effects by inhibiting key signaling pathways that are often dysregulated in cancer. The primary pathways affected are those downstream of Bcr-Abl, Src family kinases, and c-Kit.
References
The Oncogenic Potential of PD173955: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD173955 is a potent, orally active small molecule inhibitor with significant anti-cancer properties. Initially characterized as a Src family kinase inhibitor, its activity extends to other critical oncogenic kinases, including the Bcr-Abl fusion protein and Fibroblast Growth Factor Receptors (FGFRs). This multimodal inhibitory profile positions this compound as a compound of interest in the study of various malignancies. This technical guide provides a comprehensive overview of the oncogenic potential studies of this compound, detailing its mechanism of action, effects on cancer cells, and the experimental methodologies used to elucidate its function.
Quantitative Data Summary
The anti-proliferative and inhibitory activity of this compound has been quantified across various cancer cell lines and kinase assays. The following tables summarize these findings for comparative analysis.
Table 1: Inhibitory Concentration (IC50) of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MDA-MB-468 | Breast Cancer | 500 | [1] |
| MCF-7 | Breast Cancer | 1000 (1 µM) | [1] |
| R10(-) (Bcr-Abl dependent) | Leukemia | 2-35 | |
| MO7e (SCF-dependent) | Leukemia | 12 | [1] |
Table 2: Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (nM) | Reference |
| Src | 22 | [1] |
| Yes | - | [1] |
| Abl | - | [1] |
| Bcr-Abl | 1-2 |
Core Signaling Pathways Targeted by this compound
This compound exerts its anti-cancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis. The primary pathways affected are those driven by Src, Bcr-Abl, and FGFR.
Bcr-Abl Signaling Pathway
The Bcr-Abl oncoprotein is a constitutively active tyrosine kinase that drives chronic myeloid leukemia (CML). It activates multiple downstream pathways, including the Ras/MAPK and PI3K/Akt pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis. This compound directly inhibits the kinase activity of Bcr-Abl, blocking these downstream signals.[2][3][4]
References
A Technical Guide to PD173955-Induced Apoptosis
An In-Depth Technical Guide on the Role of PD173955 in Apoptosis Induction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a potent, ATP-competitive kinase inhibitor with significant anti-proliferative and pro-apoptotic activities. Primarily characterized as an inhibitor of Bcr-Abl, c-Kit, and Src family kinases, its mechanism of action converges on the suppression of critical cell survival signals, ultimately leading to programmed cell death. This document provides a comprehensive technical overview of the role of this compound in apoptosis induction, summarizing quantitative data, detailing experimental protocols, and visualizing the core signaling pathways and workflows involved.
Core Mechanism of Action
This compound exerts its pro-apoptotic effects by inhibiting multiple protein tyrosine kinases that are often dysregulated in cancer. The primary targets include:
-
Bcr-Abl: This fusion protein is the hallmark of chronic myelogenous leukemia (CML). Its constitutive kinase activity drives cell proliferation and survival. This compound directly inhibits Bcr-Abl kinase activity, blocking downstream signaling.
-
c-Kit: A receptor tyrosine kinase crucial for the development of several cell types. Mutations leading to constitutive activation are oncogenic drivers in various cancers, including gastrointestinal stromal tumors (GIST).
-
Src Family Kinases (SFKs): These non-receptor tyrosine kinases are involved in a multitude of cellular processes, including proliferation, survival, and migration. This compound is a potent inhibitor of Src.[1]
Inhibition of these kinases by this compound disrupts the signaling cascades that maintain cell viability. This disruption leads to the activation of the intrinsic (mitochondrial) pathway of apoptosis. Key downstream events include the downregulation of anti-apoptotic proteins (e.g., Bcl-2 family members) and the subsequent activation of initiator and executioner caspases.[2][3]
Signaling Pathway for this compound-Induced Apoptosis
The diagram below illustrates the proposed signaling cascade initiated by this compound. By inhibiting key tyrosine kinases, it prevents the activation of downstream pro-survival pathways like STAT5 and PI3K/AKT. This shifts the cellular balance, favoring the activity of pro-apoptotic proteins (e.g., Bax, Bak), which leads to mitochondrial outer membrane permeabilization (MOMP), apoptosome formation, and the activation of the caspase cascade.[4][5]
Caption: this compound inhibits key kinases, leading to apoptosis.
Quantitative Data Presentation
The efficacy of this compound is demonstrated by its low IC50 values against various kinases and cell lines. The data below is compiled from multiple studies.
Table 1: Kinase and Cellular Inhibitory Activity of this compound
| Target / Cell Line | Assay Type | IC50 Value | Reference |
| Src Kinase | Kinase Inhibition Assay | 22 nM | [1] |
| Bcr-Abl Kinase | Kinase Inhibition Assay | 1–2 nM | |
| Bcr-Abl-dependent cells | Cell Growth Inhibition | 2–35 nM | |
| c-Kit Autophosphorylation | Cellular Assay | ~25 nM | |
| M07e (SCF-dependent) | Cell Proliferation | 40 nM | |
| M07e (IL-3-dependent) | Cell Proliferation | 250 nM | |
| M07e (GM-CSF-dependent) | Cell Proliferation | 1 µM | |
| MDA-MB-468 (Breast) | Cell Growth Inhibition | 500 nM | [1] |
| MCF-7 (Breast) | Cell Growth Inhibition | 1 µM | [1] |
Experimental Protocols
Inducing and quantifying apoptosis is critical to evaluating the efficacy of this compound. The following are detailed methodologies for key experiments.
Cell Viability Assay (MTT/WST-1 Method)
This colorimetric assay measures the metabolic activity of a cell population, which is indicative of cell viability.[6]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only (e.g., DMSO) and medium-only controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add 10 µL of MTT (5 mg/mL) or WST-1 reagent to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C. For MTT, this allows for the formation of formazan (B1609692) crystals.
-
Solubilization (MTT only): Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance on a microplate reader. For MTT, read at ~570 nm. For WST-1, read at ~450 nm.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Apoptosis Detection by Annexin V & Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8]
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[9] Propidium Iodide (PI) is a nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells.[7][9]
Protocol:
-
Cell Culture and Treatment: Seed 1-2 x 10^6 cells in a T25 flask or 6-well plate. After 24 hours, treat the cells with the desired concentrations of this compound and a vehicle control. Incubate for the specified time (e.g., 48 hours).
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant from the corresponding well.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300-500 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL solution) to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry: Analyze the samples on a flow cytometer immediately.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Workflow for Annexin V / PI Flow Cytometry
Caption: Experimental workflow for apoptosis detection.
Western Blotting for Caspase Activation
This technique detects the cleavage of caspases, which is a hallmark of apoptosis.[10] The activation of executioner caspases like Caspase-3 is a key event.[11]
Protocol:
-
Protein Extraction: Treat cells with this compound, then wash with cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for cleaved Caspase-3 (detects the active 17/19 kDa fragments) or total Caspase-3 (detects the 35 kDa pro-form). A loading control like β-actin or GAPDH should also be used.[11]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. An increase in the cleaved Caspase-3 band indicates apoptosis induction.
Conclusion
This compound is a multi-targeted tyrosine kinase inhibitor that effectively induces apoptosis in various cancer cell models. Its primary mechanism involves the inhibition of pro-survival signaling pathways driven by kinases such as Bcr-Abl, c-Kit, and Src. This leads to the activation of the intrinsic apoptotic cascade, culminating in caspase activation and cell death. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate and quantify the pro-apoptotic effects of this compound and similar compounds in a preclinical setting. Further research to quantify apoptotic induction across more cell lines and to fully delineate the downstream effectors will enhance its potential as a targeted cancer therapeutic.
References
- 1. Cell viability assay protocol | Sigma-Aldrich [sigmaaldrich.com]
- 2. Evading apoptosis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptosis and autophagy induction as mechanism of cancer prevention by naturally occurring dietary agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptosis in cancer: from pathogenesis to treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. When Therapy-Induced Cancer Cell Apoptosis Fuels Tumor Relapse [mdpi.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Quantitation of Apoptosis and Necrosis by Annexin V Binding, Propidium Iodide Uptake, and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit | Cell Signaling Technology [cellsignal.com]
The Effect of PD173955 on Cell Cycle Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PD173955 is a potent, ATP-competitive inhibitor of several tyrosine kinases, most notably Bcr-Abl and Src family kinases.[1][2][3] Emerging research also points to its activity against c-Kit and Fibroblast Growth Factor Receptors (FGFRs).[3][4][5] Its primary mechanism of action involves the inhibition of autophosphorylation and downstream signaling cascades, leading to a halt in cell proliferation. A significant consequence of this inhibition is the arrest of the cell cycle, a critical process in cancer cell growth and division. This technical guide provides an in-depth analysis of the effects of this compound on cell cycle progression, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.
Mechanism of Action and Impact on Cell Cycle
This compound exerts its anti-proliferative effects by targeting key kinases that drive cell cycle progression. In Bcr-Abl positive cells, such as those found in Chronic Myeloid Leukemia (CML), this compound potently inhibits the constitutive kinase activity of the Bcr-Abl fusion protein.[1][3][4][5] This inhibition disrupts the downstream signaling pathways that promote cell proliferation and survival, ultimately leading to cell cycle arrest, primarily in the G1 phase.[4]
In other cancer types, such as breast cancer, the inhibitory effect of this compound on Src family kinases is more prominent.[2] Inhibition of Src can disrupt signaling through various pathways, including the Ras/MAPK and PI3K/Akt pathways, which are crucial for cell cycle progression. Interestingly, in some breast cancer cell lines, treatment with this compound has been shown to induce a G2/M phase arrest.[2]
The ability of this compound to inhibit FGFRs is also of significant interest, as aberrant FGFR signaling is implicated in a variety of cancers.[6][7][8] By blocking FGFR signaling, this compound can impede the mitogenic signals that drive cells from the G1 to the S phase of the cell cycle.
Quantitative Data on Cell Cycle Arrest
The following tables summarize the quantitative effects of this compound on cell cycle distribution and its inhibitory potency in various cell lines.
Table 1: Inhibitory Concentration (IC50) of this compound in Various Assays and Cell Lines
| Target/Cell Line | Assay Type | IC50 Value | Reference |
| Bcr-Abl | Kinase Assay | 1-2 nM | [1][3] |
| Src | Kinase Assay | 22 nM | [1][2] |
| Bcr-Abl-positive cell lines | Cell Growth | 2-35 nM | [1][3] |
| R10(-) (Bcr-Abl+) | Cell Proliferation | ~2.5 nM | [2] |
| M07e (KL-dependent) | Cell Proliferation | 40-50 nM | [1][4] |
| MDA-MB-468 (Breast Cancer) | Cell Growth | 500 nM | [2] |
| MCF-7 (Breast Cancer) | Cell Growth | 1 µM | [2] |
Table 2: Effect of this compound on Cell Cycle Distribution
| Cell Line | Treatment Conditions | % Cells in G1 | % Cells in S | % Cells in G2/M | Reference |
| R10(-) (Bcr-Abl+) | 2.5 nM this compound | Strong Accumulation | Not Specified | Not Specified | [4] |
| MDA-MB-468 (Breast Cancer) | 5 µM this compound for 24h | Not Specified | Not Specified | 95% (Blocked) | [2] |
Experimental Protocols
This section details the methodologies used to assess the effect of this compound on cell cycle progression.
Cell Culture and Drug Treatment
-
Cell Lines: Bcr-Abl positive cell lines (e.g., R10(-)), breast cancer cell lines (e.g., MDA-MB-468, MCF-7), and other relevant lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Drug Preparation: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then diluted to the desired final concentrations in the cell culture medium.
-
Treatment: Cells are seeded in culture plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing varying concentrations of this compound or DMSO as a vehicle control. Cells are incubated for specified time periods (e.g., 24, 48, 72 hours).
Cell Proliferation Assay ([³H]Thymidine Incorporation)
-
Cell Seeding: Plate 1 x 10⁴ cells per well in a 96-well plate.
-
Drug Incubation: Treat cells with varying concentrations of this compound for 48 hours.
-
[³H]Thymidine Labeling: Add 1 µCi/well of [³H]thymidine and incubate for an additional 18 hours.
-
Harvesting: Harvest the cells using a cell harvester.
-
Scintillation Counting: Measure the incorporation of [³H]thymidine using a scintillation counter to determine the rate of DNA synthesis and cell proliferation.[1]
Cell Cycle Analysis by Flow Cytometry
-
Cell Collection: After treatment with this compound, harvest cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in 70% ethanol (B145695) at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The intensity of PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
-
Protein Extraction: Lyse treated cells in a suitable lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against proteins of interest (e.g., phosphorylated Bcr-Abl, Src, cyclins, CDKs) followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing Pathways and Processes
Signaling Pathways
The following diagrams illustrate the key signaling pathways inhibited by this compound that lead to cell cycle arrest.
Caption: this compound-induced G1 arrest in Bcr-Abl positive cells.
Caption: this compound-induced G2/M arrest via Src inhibition.
Experimental Workflow
The following diagram outlines the typical workflow for analyzing the effect of this compound on the cell cycle.
Caption: Workflow for cell cycle analysis post-PD173955 treatment.
Logical Relationship
This diagram illustrates the logical connection between the molecular action of this compound and its cellular effect.
Caption: Logical flow from this compound action to cell cycle arrest.
Conclusion
This compound is a potent tyrosine kinase inhibitor that effectively induces cell cycle arrest in various cancer cell lines. The specific phase of arrest, either G1 or G2/M, appears to be cell-type dependent and likely relates to the specific kinase dependencies of the cancer cells. The data presented in this guide, along with the detailed protocols and pathway diagrams, provide a comprehensive resource for researchers and drug development professionals working with this compound and investigating its potential as a therapeutic agent. Further research is warranted to fully elucidate the nuanced mechanisms of this compound-induced cell cycle arrest in different cancer contexts and to explore its potential in combination therapies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. hoffman.cm.utexas.edu [hoffman.cm.utexas.edu]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. NMR backbone assignments of the tyrosine kinase domain of human fibroblast growth factor receptor 3 in apo state and in complex with inhibitor PD173074 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 8. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
PD173955 In Vivo Mouse Model Dosage: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
PD173955 is a pyrido[2,3-d]pyrimidine (B1209978) derivative that has been identified as a selective inhibitor of Src family kinases (SFKs), including Src, Yes, and Abl kinase. It has also been shown to potently inhibit the constitutively active Bcr-Abl tyrosine kinase, which is the causative agent in chronic myeloid leukemia (CML). In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines at nanomolar concentrations. Despite its promising in vitro activity, specific details regarding its administration in in vivo mouse models, including effective and well-tolerated dosages, are not extensively documented in publicly available literature.
This application note aims to bridge this gap by summarizing the known in vitro activity of this compound and providing a robust, adaptable protocol for researchers to establish an effective in vivo dosage for their specific mouse models.
In Vitro Activity of this compound
This compound has demonstrated potent inhibitory activity against its primary kinase targets in various cell-free and cell-based assays. The following table summarizes the reported IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%.
| Target Kinase | IC50 Value | Cell Line/Assay Condition |
| Src | ~22 nM | Kinase Assay |
| Yes | Not specified | Kinase Assay |
| Abl | Not specified | Kinase Assay |
| Bcr-Abl | 2-35 nM | Bcr-Abl-positive cell lines |
| c-Kit | 40 nM | M07e cells (stem cell factor-dependent proliferation) |
Signaling Pathways
This compound exerts its anti-cancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and migration. The diagrams below illustrate the points of inhibition by this compound in the Src and Bcr-Abl signaling cascades.
Experimental Protocol: In Vivo Efficacy Study in a Mouse Xenograft Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of a novel compound like this compound in a subcutaneous xenograft mouse model. Note: The specific dosage and administration schedule for this compound must be determined empirically, starting with a dose-range finding study.
1. Animal Model
-
Species: Immunocompromised mice (e.g., Nude, SCID, or NSG) are typically used for xenograft models to prevent rejection of human tumor cells.
-
Age/Sex: 6-8 week old female mice are commonly used.
-
Acclimation: Animals should be acclimated to the facility for at least one week prior to the start of the experiment.
2. Cell Culture and Tumor Implantation
-
Cell Line: Select a cancer cell line known to be sensitive to the targeted pathway (e.g., a Bcr-Abl positive cell line for CML or a cell line with activated Src signaling).
-
Cell Preparation: Culture cells under standard conditions. On the day of implantation, harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., sterile PBS or Matrigel) at a concentration of 1 x 10^7 to 1 x 10^8 cells/mL.
-
Implantation: Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.
3. Dose-Range Finding Study (to determine this compound dosage)
-
Once tumors are established (e.g., 100-200 mm³), randomize mice into several groups (e.g., 3-5 mice per group).
-
Administer a range of this compound doses (e.g., starting from 10 mg/kg, 25 mg/kg, 50 mg/kg, and 100 mg/kg) daily via a suitable route (e.g., oral gavage, given its reported oral activity).
-
Include a vehicle control group.
-
Monitor animals daily for signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
The Maximum Tolerated Dose (MTD) is typically defined as the highest dose that does not induce more than a 10-20% loss in body weight or other severe signs of toxicity.
4. Efficacy Study
-
Tumor Growth Monitoring: Once tumors reach a palpable size (e.g., 100-200 mm³), begin measuring tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Randomization: When tumors reach the desired average size, randomize the mice into treatment and control groups (typically 8-10 mice per group).
-
Drug Preparation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) with 0.2% Tween 80 in sterile water). The formulation should be prepared fresh daily.
-
Administration: Based on the results of the dose-range finding study, administer the selected dose(s) of this compound and vehicle control according to the chosen schedule (e.g., once daily, five days a week) via the determined route (e.g., oral gavage).
-
Monitoring: Continue to monitor tumor growth and animal health (body weight, clinical signs) throughout the study.
-
Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or when the animals show signs of excessive morbidity.
-
Data Analysis: At the end of the study, euthanize the animals, and excise and weigh the tumors. Compare the tumor growth inhibition between the treated and control groups. Further analysis, such as immunohistochemistry for biomarkers of drug activity (e.g., phospho-Src, phospho-CrkL), can be performed on the tumor tissues.
Conclusion
Application Notes and Protocols for PD173955 in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD173955 is a potent, ATP-competitive tyrosine kinase inhibitor. While extensively characterized as a potent inhibitor of Bcr-Abl and Src family kinases, it also exhibits activity against Fibroblast Growth Factor Receptors (FGFRs), albeit with described lower potency compared to other targets. Dysregulation of the FGFR signaling pathway is implicated in various cancers, making it a crucial area of investigation. Western blot analysis is a fundamental technique to elucidate the inhibitory effects of compounds like this compound on FGFR signaling by assessing the phosphorylation status of FGFR and its downstream targets. These application notes provide a comprehensive protocol for utilizing this compound in Western blot analysis to study FGFR pathway inhibition.
Mechanism of Action
This compound functions by binding to the ATP-binding pocket of the kinase domain of susceptible tyrosine kinases. In the context of FGFR signaling, this binding event prevents the autophosphorylation of the receptor upon ligand binding, thereby blocking the initiation of downstream signaling cascades. The primary downstream pathways affected include the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway, which are critical for cell proliferation, survival, and differentiation.
Data Presentation
Table 1: Inhibitory Activity of this compound against Various Kinases
| Target Kinase | IC50 (nM) | Assay Type | Reference |
| Bcr-Abl | 1-35 | Cell-based/In vitro | [1][2] |
| c-Src | ~22 | In vitro | [1] |
| Yes | ~22 | In vitro | |
| Lck | 5 | In vitro | |
| c-Kit | 25-40 | Cell-based/In vitro | [1] |
| FGFRα | Less Potent | In vitro | [1] |
Note: Specific IC50 values for this compound against individual FGFR isoforms (FGFR1, FGFR2, FGFR3) are not widely reported in the public domain. Researchers may need to determine these values empirically for their specific experimental system.
Experimental Protocols
Protocol 1: Western Blot Analysis of FGFR Phosphorylation Following this compound Treatment
This protocol provides a detailed methodology for treating cells with this compound and subsequently analyzing the phosphorylation status of FGFR and its downstream targets by Western blot.
Materials:
-
Cell Lines: A cell line with known FGFR expression and activation (e.g., cancer cell lines with FGFR amplification or activating mutations).
-
This compound: Stock solution in DMSO (e.g., 10 mM).
-
Cell Culture Reagents: Growth medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, PBS.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay Reagents: BCA or Bradford assay kit.
-
SDS-PAGE and Western Blotting Reagents: Acrylamide solutions, SDS, TEMED, APS, Tris-HCl, Glycine, Methanol, PVDF or nitrocellulose membrane, Transfer buffer, TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST.
-
Primary Antibodies:
-
Anti-phospho-FGFR (specific to the tyrosine phosphorylation sites of interest, e.g., p-FGFR Tyr653/654)
-
Anti-total-FGFR
-
Anti-phospho-FRS2
-
Anti-total-FRS2
-
Anti-phospho-ERK1/2 (p44/42 MAPK)
-
Anti-total-ERK1/2
-
Anti-phospho-Akt
-
Anti-total-Akt
-
Anti-GAPDH or β-actin (as a loading control)
-
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
If studying ligand-induced phosphorylation, serum-starve the cells for 4-6 hours prior to treatment.
-
Prepare working solutions of this compound in a complete or serum-free medium at various concentrations (e.g., a dose-response range from 10 nM to 10 µM is a reasonable starting point). Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound concentration used.
-
Treat the cells with the prepared this compound solutions for a predetermined time (e.g., 1, 6, or 24 hours). A time-course experiment is recommended to determine the optimal treatment duration.
-
If applicable, stimulate the cells with an appropriate FGF ligand for 10-15 minutes before harvesting.
-
-
Cell Lysis:
-
Aspirate the media and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add an equal volume of 2x Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) into the wells of an SDS-polyacrylamide gel. Include a protein ladder to determine molecular weights.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the desired primary antibody (e.g., anti-p-FGFR) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies against total proteins and a loading control (e.g., GAPDH or β-actin).
-
Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal and/or the loading control.
-
Mandatory Visualization
Caption: FGFR Signaling Pathway and Inhibition by this compound.
Caption: Western Blot Workflow for Analyzing this compound Effects.
References
Application Notes and Protocols for PD173955 in CML Cell Line Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing PD173955, a potent pyrido[2,3-d]pyrimidine (B1209978) inhibitor of the Bcr-Abl and Src family tyrosine kinases, in Chronic Myelogenous Leukemia (CML) cell line experiments.
Introduction
Chronic Myelogenous Leukemia is characterized by the constitutively active Bcr-Abl tyrosine kinase, a product of the Philadelphia chromosome translocation.[1] this compound is a small molecule inhibitor that effectively targets the ATP-binding site of the Abl kinase domain.[2] Structural studies have shown that unlike imatinib (B729), which binds to an inactive conformation, this compound can bind to a conformation of Abl where the activation loop resembles that of an active kinase.[2] This allows it to potently inhibit Bcr-Abl kinase activity, leading to the suppression of downstream signaling pathways, inhibition of cell proliferation, and induction of cell cycle arrest in CML cells.[3][4]
Mechanism of Action
This compound directly inhibits the kinase activity of Bcr-Abl.[3] This inhibition prevents the autophosphorylation of Bcr-Abl and the subsequent phosphorylation of its downstream substrates.[3] The disruption of the Bcr-Abl signaling cascade leads to the inhibition of pathways responsible for cell proliferation and survival.[5]
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in various CML-related cell lines.
Table 1: IC50 Values of this compound for Inhibition of Cell Growth
| Cell Line | Bcr-Abl Dependence | IC50 (nM) | Reference |
| R10(+) | Bcr-Abl Dependent | 2-35 | [3] |
| R10(-) | Bcr-Abl Dependent | 2-35 | [3] |
| K562 | Bcr-Abl Dependent | Not explicitly stated, but growth is strongly inhibited at low nM concentrations | [3] |
| MO7e | Cytokine (SCF) Dependent | 12 | [6] |
| Primary CML CD34+ Cells | Bcr-Abl Dependent | 7.5 | [3] |
Table 2: Comparative Kinase Inhibition of this compound
| Kinase | IC50 (nM) | Reference |
| Bcr-Abl | 1-2 | [3][4] |
| Src | 22 | [6] |
| c-Kit (autophosphorylation) | ~25 | [4] |
Table 3: Cellular Effects of this compound
| Cell Line | Effect | Concentration | Incubation Time | Reference |
| Bcr-Abl dependent cell lines | G1 Cell Cycle Arrest | Low nM range | Not specified | [3][4] |
| R10(-) | Inhibition of substrate tyrosine phosphorylation | Effective at low nM | 6 hours | [3] |
| K562 | Induction of apoptosis | 500 nM (for related compound PD180970) | Not specified | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound in CML cell lines.
Cell Culture
-
Cell Lines: K562, R10(+), R10(-) (Bcr-Abl expressing), and parental Ba/F3 or MO7e cells (as controls).
-
Culture Medium: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. For cytokine-dependent cell lines like MO7e, supplement the medium with the appropriate growth factor (e.g., 10 ng/mL SCF).
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2. Ensure cells are in the logarithmic growth phase before starting experiments.
This compound Preparation
-
Solvent: Dissolve this compound in Dimethyl Sulfoxide (DMSO) to prepare a stock solution (e.g., 10 mM).
-
Storage: Store the stock solution at -20°C.
-
Working Solutions: Prepare fresh dilutions of this compound in the culture medium for each experiment. Ensure the final DMSO concentration in the culture does not exceed a level that affects cell viability (typically <0.1%).
Cell Viability and Proliferation Assay ([³H]Thymidine Uptake)
This protocol assesses the inhibitory effect of this compound on cell proliferation.
-
Cell Seeding: Plate cells (e.g., 1 x 10⁴ cells/well) in a 96-well plate.
-
Drug Treatment: Add varying concentrations of this compound to the wells. Include a vehicle control (DMSO).
-
Pre-incubation: Incubate the plate for 48 hours.[3]
-
Radiolabeling: Add 1 µCi of [³H]thymidine to each well.
-
Incubation: Incubate for an additional 18 hours.[3]
-
Harvesting: Harvest the cells onto glass fiber filters.
-
Measurement: Measure the incorporated radioactivity using a scintillation counter.
-
Analysis: Plot the percentage of inhibition against the drug concentration to determine the IC50 value.
Western Blot Analysis for Protein Phosphorylation
This protocol is used to assess the effect of this compound on Bcr-Abl autophosphorylation and the phosphorylation of its downstream targets.
-
Cell Treatment: Treat CML cells (e.g., 1 x 10⁷ cells) with various concentrations of this compound or a vehicle control for a specified time (e.g., 6 hours).[3]
-
Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Western Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody against phosphotyrosine (e.g., anti-pTyr monoclonal antibody).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Analyze the changes in the phosphorylation status of Bcr-Abl and its substrates.
Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of this compound on the cell cycle distribution.
-
Cell Treatment: Treat CML cells with this compound at the desired concentration and for the appropriate duration.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C overnight.
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Analysis: Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. Studies have shown that this compound induces cell cycle arrest in G1.[3][4]
References
- 1. The Ins and Outs of Bcr-Abl Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structures of the kinase domain of c-Abl in complex with the small molecule inhibitors this compound and imatinib (STI-571) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Characterization of potent inhibitors of the Bcr-Abl and the c-kit receptor tyrosine kinases. [vivo.weill.cornell.edu]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for PD173955 in the Study of Src Family Kinase Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD173955 is a potent, ATP-competitive, and orally active inhibitor of the Src family of non-receptor tyrosine kinases.[1][2] The Src family kinases (SFKs), including Src, Yes, Fyn, and Lck, are pivotal regulators of numerous cellular processes such as proliferation, survival, migration, and angiogenesis.[3][4] Dysregulation of SFK activity is frequently implicated in the progression of various cancers, making them a key target for therapeutic intervention.[3][4] this compound serves as a valuable chemical tool for dissecting the roles of SFKs in cellular signaling pathways and for evaluating their therapeutic potential.[5] These notes provide comprehensive data and protocols for utilizing this compound in research settings.
Data Presentation: Kinase Inhibition Profile of this compound
The following table summarizes the inhibitory activity of this compound against various kinases and its effect on different cell lines, providing a clear overview of its potency and selectivity.
| Target Kinase/Cell Line | Cancer Type (if applicable) | Parameter | Value (nM) | Reference(s) |
| Biochemical Assays | ||||
| Src | - | IC50 | ~22 | [1][6] |
| Yes | - | IC50 | 175 | [3] |
| Abl | - | IC50 | ~22 | [6] |
| Bcr-Abl | - | IC50 | 1-2 | [3][5][7][8] |
| c-Kit (autophosphorylation) | - | IC50 | ~25 | [5][7][8] |
| Cellular Assays | ||||
| Bcr-Abl-positive cell lines | Chronic Myelogenous Leukemia | IC50 | 2-35 | [5][6][8][9] |
| K562 | Chronic Myelogenous Leukemia | IC50 | 35 | [3] |
| RWLeu4 | Chronic Myelogenous Leukemia | IC50 | 10 | [3] |
| M07e (c-Kit dependent) | Megakaryoblastic Leukemia | IC50 | 40 | [5][6][7][8] |
| HT29 | Colon Cancer | IC50 | 800 | [3] |
| MDA-MB-468 | Breast Cancer | IC50 | 500 | [1] |
| MCF-7 | Breast Cancer | IC50 | 1000 | [1] |
| Sarcomas (average) | Sarcoma | IC50 | ~500 | [5] |
| Glioblastomas (average) | Glioblastoma | IC50 | ~450 | [5] |
| Neuroblastomas (average) | Neuroblastoma | IC50 | ~400 | [5] |
Mandatory Visualizations
Signaling Pathway Diagram
The following diagram illustrates a simplified signaling pathway involving receptor tyrosine kinases (RTKs) and Src. Upon ligand binding, RTKs dimerize and autophosphorylate, creating docking sites for Src. Activated Src then phosphorylates downstream substrates, leading to cellular responses like proliferation and survival. This compound acts by competitively binding to the ATP pocket of Src, thereby inhibiting its kinase activity and blocking downstream signaling.
Caption: Simplified Src signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
This workflow outlines the key steps for investigating the effect of this compound on Src kinase function in a cellular context, from initial cell culture to final data analysis.
Caption: General experimental workflow for studying this compound's effect on Src function.
Experimental Protocols
Protocol 1: In Vitro Kinase Assay (Radiometric)
This protocol is for determining the direct inhibitory effect of this compound on the enzymatic activity of purified Src kinase.
Materials:
-
Purified, active Src kinase
-
Src substrate peptide (e.g., KVEKIGEGTYGVVYK)[10]
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35)
-
This compound stock solution in DMSO
-
P81 phosphocellulose paper[10]
-
0.75% Phosphoric acid[10]
-
Scintillation counter[10]
Procedure:
-
Prepare Kinase Reaction: In a microcentrifuge tube, prepare the reaction mix containing Kinase Reaction Buffer, Src substrate peptide, and purified Src kinase.
-
Inhibitor Addition: Add varying concentrations of this compound or DMSO (vehicle control) to the reaction tubes. Pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP. The final ATP concentration should be at or near its Km for Src, if known.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes) within the linear range of the assay.
-
Stop Reaction & Spot: Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Washing: Wash the P81 papers three to four times for 5-10 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP. Perform a final wash with acetone.[10]
-
Quantification: Air dry the papers and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot for Src Autophosphorylation
This protocol measures the effect of this compound on Src activity within a cellular context by assessing the phosphorylation status of its activation loop tyrosine (Tyr416 for human c-Src).
Materials:
-
Cell line of interest (e.g., HT29, MDA-MB-468)
-
Complete cell culture medium
-
This compound stock solution in DMSO
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary Antibodies: Rabbit anti-p-Src (Tyr416), Mouse anti-total Src
-
HRP-conjugated secondary antibodies (Goat anti-Rabbit IgG, Goat anti-Mouse IgG)
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Once they reach 70-80% confluency, treat them with various concentrations of this compound (e.g., 0, 100, 500, 1000 nM) for a specified time (e.g., 2, 6, or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold Lysis Buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[10]
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.[10]
-
Primary Antibody Incubation: Incubate the membrane with the anti-p-Src (Tyr416) primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detection: Wash the membrane again and apply ECL substrate. Visualize the protein bands using an imaging system.
-
Normalization: To ensure equal protein loading, strip the membrane and re-probe with an antibody against total Src.
-
Data Analysis: Perform densitometric analysis of the p-Src bands and normalize them to the total Src bands to quantify the reduction in Src phosphorylation.
Protocol 3: Cell Proliferation Assay (MTT or [³H]Thymidine Incorporation)
This protocol assesses the impact of Src inhibition by this compound on cell proliferation.
Materials:
-
Cell line of interest
-
96-well cell culture plates
-
This compound stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or [³H]Thymidine[9]
-
DMSO or Scintillation fluid[9]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density determined to ensure logarithmic growth throughout the experiment.[9]
-
Inhibitor Treatment: After 24 hours, treat the cells in triplicate with a range of this compound concentrations. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.[9]
-
Quantify Proliferation:
-
For MTT Assay: Add MTT solution to each well and incubate for 3-4 hours. Viable cells will convert MTT to formazan (B1609692) crystals. Solubilize the formazan crystals with DMSO and measure the absorbance at the appropriate wavelength.
-
For [³H]Thymidine Assay: Add [³H]Thymidine (1 µCi/well) to each well and incubate for an additional 18 hours.[9] Harvest the cells and measure [³H]Thymidine incorporation using a scintillation counter.[9]
-
-
Data Analysis: Calculate the percentage of growth inhibition for each concentration compared to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
Protocol 4: Cell Cycle Analysis via Flow Cytometry
This protocol determines if the anti-proliferative effects of this compound are associated with cell cycle arrest.
Materials:
-
Cell line of interest
-
This compound stock solution in DMSO
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture cells in larger plates (e.g., 6-well plates) and treat with this compound at relevant concentrations (e.g., IC50 and 2x IC50) for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and collect by centrifugation.
-
Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing gently. Fix overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the flow cytometry data and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. Compare the cell cycle distribution of treated cells to the vehicle control. Previous studies have shown that this compound can cause G1 phase arrest in Bcr-Abl-positive cell lines and M phase arrest at higher concentrations in other lines.[3][5][8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. New Effective Inhibitors of the Abelson Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound | Apoptosis | Bcr-Abl | Src | TargetMol [targetmol.com]
- 7. PD-173955 | Sun-shinechem [sun-shinechem.com]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. benchchem.com [benchchem.com]
Application of PD173955 in Drug-Resistant Chronic Myeloid Leukemia (CML) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL1 fusion gene, encoding a constitutively active tyrosine kinase that drives leukemogenesis. While tyrosine kinase inhibitors (TKIs) like imatinib (B729) have revolutionized CML treatment, drug resistance remains a significant clinical challenge. Resistance can arise from point mutations in the BCR-ABL1 kinase domain, most notably the T315I "gatekeeper" mutation, or through BCR-ABL1-independent mechanisms.
PD173955 is a potent, ATP-competitive dual inhibitor of Src and Abl kinases. Its application in preclinical CML models, particularly those resistant to first-generation TKIs, has been a subject of considerable research. These notes provide a detailed overview of the application of this compound in drug-resistant CML models, including its efficacy, mechanism of action, and protocols for key experimental assays.
Data Presentation: Efficacy of this compound in CML Cell Lines
The following table summarizes the reported 50% inhibitory concentration (IC50) values for this compound in various CML cell lines, including those with acquired resistance to imatinib. This data highlights the significantly greater potency of this compound compared to imatinib.
| Cell Line | BCR-ABL1 Status | Imatinib Resistance Mechanism | This compound IC50 (nM) | Imatinib (STI-571) IC50 (nM) | Reference |
| R10(-) | p210 BCR-ABL positive | N/A (Imatinib-sensitive) | 2 | 35 | [1] |
| R10(+) | p210 BCR-ABL positive | N/A (Imatinib-sensitive) | 2 | 50 | [1] |
| K562 | p210 BCR-ABL positive | Amplification of BCR-ABL | 35 | >500 | [1] |
| RWLeu4 | p210 BCR-ABL positive | Unknown | 10 | 250 | [1] |
| CML CD34+ Progenitors (Chronic Phase) | p210 BCR-ABL positive | Primary patient cells | 7.5 | Not specified | [1] |
| CML CD34+ Progenitors (Blastic Phase) | p210 BCR-ABL positive | Primary patient cells | Lower than Imatinib | Not specified | [2] |
Mechanism of Action and Signaling Pathways
This compound exerts its anti-leukemic effects by inhibiting the kinase activity of both BCR-ABL and Src family kinases. In drug-resistant CML, where BCR-ABL signaling may be reactivated or alternative survival pathways are upregulated, the dual inhibitory action of this compound is particularly relevant.
The constitutively active BCR-ABL1 tyrosine kinase activates a network of downstream signaling pathways crucial for CML cell proliferation, survival, and altered adhesion.[3] These include the RAS/RAF/MEK/ERK, JAK/STAT, and PI3K/AKT/mTOR pathways.[3] this compound, by directly inhibiting the kinase activity of BCR-ABL1, effectively blocks the phosphorylation of its downstream substrates, thereby inhibiting these pro-survival signals and inducing apoptosis in CML cells.[3]
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in drug-resistant CML models. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
CML cell lines (e.g., K562, Ba/F3-p210-T315I)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed CML cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the drug concentration to determine the IC50 value.
Western Blotting for Phospho-BCR-ABL and Downstream Targets
This technique is used to detect changes in protein expression and phosphorylation status of BCR-ABL and its downstream signaling molecules.
Materials:
-
CML cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-BCR-ABL, anti-BCR-ABL, anti-phospho-CrkL, anti-CrkL, anti-phospho-STAT5, anti-STAT5, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat CML cells with various concentrations of this compound for a specified time (e.g., 2-6 hours). Harvest the cells and lyse them in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and load onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface.
Materials:
-
CML cell lines
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat CML cells with this compound at various concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in drug-resistant CML models.
Logical Relationship in Overcoming Resistance
The ability of this compound to overcome imatinib resistance stems from its distinct chemical structure and increased potency, allowing it to effectively inhibit BCR-ABL kinase activity even in contexts where imatinib fails, such as in cells with BCR-ABL amplification. Its dual Src/Abl inhibitory activity may also play a role in circumventing resistance mediated by Src family kinase activation.
Conclusion
This compound demonstrates significant potential as a therapeutic agent for drug-resistant CML. Its high potency against imatinib-resistant CML cell lines, driven by its effective inhibition of the BCR-ABL kinase and its downstream signaling pathways, warrants further investigation. The provided protocols and conceptual frameworks offer a solid foundation for researchers to explore the application of this compound and similar next-generation inhibitors in the ongoing effort to overcome drug resistance in CML. It is important to note that while potent against many forms of resistance, this compound, like other ATP-competitive inhibitors, is not expected to be effective against the T315I mutation.
References
Application Notes and Protocols for PD173955 Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD173955 is a potent, orally active small molecule inhibitor of Bcr-Abl and Src family kinases. It has demonstrated efficacy in preclinical animal models of various cancers, including Chronic Myeloid Leukemia (CML) and other malignancies driven by aberrant kinase activity. These application notes provide detailed protocols for the preparation and administration of this compound for in vivo animal studies, along with a summary of reported efficacy data.
Data Presentation
Table 1: In Vivo Efficacy of this compound in Animal Models
| Animal Model | Administration Route | Dosage | Dosing Frequency | Vehicle/Formulation | Key Findings | Reference |
| CML Mouse Model | Not Specified | Not Specified | Not Specified | Not Specified | Direct inhibition of Bcr-Abl kinase activity in vivo. | [1] |
| Alzheimer's Disease Mouse Model | Not Specified | Not Specified | Not Specified | Not Specified | Reduction of β-amyloid (Aβ) levels. | [2] |
| Guinea Pig Model | Not Specified | Not Specified | Not Specified | Not Specified | Reduction of β-amyloid (Aβ) levels. | [2] |
Further details on specific dosages, frequencies, and tumor growth inhibition from dedicated in vivo efficacy studies are currently limited in publicly available literature. Researchers are encouraged to perform dose-escalation studies to determine the optimal therapeutic window for their specific animal model.
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration
This protocol describes the preparation of a solution/suspension of this compound suitable for oral gavage in rodents.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile water or saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in a minimal amount of DMSO to create a concentrated stock solution. Ensure complete dissolution by vortexing. Gentle warming or sonication may be used if necessary, but stability under these conditions should be validated.
-
-
Vehicle Preparation:
-
Prepare the vehicle by combining the following components in the specified ratios (v/v):
-
10% DMSO
-
40% PEG300
-
5% Tween 80
-
45% Sterile water or saline
-
-
-
Final Formulation:
-
Add the calculated volume of the this compound stock solution to the prepared vehicle.
-
Vortex the mixture thoroughly to ensure a homogenous solution or a fine suspension.
-
Prepare the dosing solution fresh on the day of the experiment to ensure stability and potency.
-
Protocol 2: Oral Gavage Administration in Mice
This protocol provides a general guideline for administering the prepared this compound formulation to mice via oral gavage. All procedures should be performed by trained personnel in accordance with institutional animal care and use committee (IACUC) regulations.
Materials:
-
Prepared this compound dosing solution
-
Appropriately sized syringes (e.g., 1 mL)
-
Oral gavage needles (18-20 gauge, 1.5-2 inches with a rounded tip for mice)
-
Animal scale
Procedure:
-
Animal Handling and Preparation:
-
Weigh the mouse to determine the correct dosing volume (typically 5-10 mL/kg body weight).
-
Properly restrain the mouse to immobilize the head and body, ensuring the head and neck are in a straight line with the esophagus.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and re-attempt. Do not force the needle.
-
-
Administration:
-
Once the needle is correctly positioned in the esophagus, slowly administer the this compound formulation.
-
After administration, carefully and gently withdraw the gavage needle.
-
-
Post-Administration Monitoring:
-
Return the mouse to its cage and monitor for any immediate signs of distress, such as labored breathing or choking.
-
Continue to monitor the animal at regular intervals as per the experimental protocol.
-
Protocol 3: Intraperitoneal (IP) Injection in Mice
This protocol outlines the procedure for administering this compound via intraperitoneal injection in mice.
Materials:
-
Prepared this compound dosing solution (ensure it is sterile-filtered if necessary for this route)
-
Appropriately sized sterile syringes (e.g., 1 mL)
-
Sterile needles (25-27 gauge)
-
70% ethanol (B145695) or other suitable disinfectant
-
Sterile gauze or cotton swabs
Procedure:
-
Animal Handling and Preparation:
-
Weigh the mouse to determine the correct injection volume.
-
Securely restrain the mouse, exposing the abdomen.
-
-
Injection Site Identification and Preparation:
-
The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Cleanse the injection site with 70% ethanol using a sterile swab.
-
-
Injection:
-
Insert the needle, bevel up, at a 15-20 degree angle into the peritoneal cavity.
-
Aspirate gently by pulling back the plunger to ensure the needle has not entered a blood vessel or internal organ. If blood or other fluid appears, withdraw the needle and reinject at a different site with a new sterile needle.
-
Slowly inject the this compound solution.
-
-
Post-Injection Monitoring:
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of discomfort or adverse reactions.
-
Mandatory Visualization
Caption: Experimental workflow for this compound formulation and administration.
Caption: Simplified signaling pathway inhibited by this compound.
References
Preclinical Data on PD173955 in Combination with Chemotherapy Agents Currently Limited
Despite a comprehensive search of available preclinical research, specific data on the use of the Src/Abl kinase inhibitor, PD173955, in combination with other conventional chemotherapy agents such as cisplatin, doxorubicin, or paclitaxel (B517696) remains scarce. As a result, detailed application notes and experimental protocols for such combination therapies cannot be definitively formulated at this time.
This compound is recognized as a potent inhibitor of Src family kinases and Abl kinase, which are often implicated in cancer cell proliferation, survival, and metastasis. The rationale for combining targeted therapies like this compound with traditional chemotherapy lies in the potential for synergistic effects, overcoming drug resistance, and reducing toxicity by using lower doses of each agent. However, the absence of specific studies investigating this compound in this context prevents a detailed analysis of its efficacy and the development of standardized protocols for its combined use.
While direct evidence for this compound combinations is lacking, the broader strategy of combining Src or Abl kinase inhibitors with chemotherapy has been explored in a number of preclinical studies, providing a conceptual framework for potential future research.
General Rationale for Combining Src/Abl Inhibitors with Chemotherapy
The signaling pathways involving Src and Abl kinases are known to intersect with pathways that are affected by cytotoxic chemotherapy. By inhibiting these kinases, it is hypothesized that cancer cells may become more susceptible to the DNA-damaging or cell-division-inhibiting effects of chemotherapeutic drugs.
For instance, some studies have shown that the Src inhibitor PP2 can exhibit synergistic effects when combined with chemotherapy in colorectal cancer cell lines. Similarly, the Abl kinase inhibitor GNF5 has been observed to enhance the efficacy of docetaxel (B913) in preclinical models of lung cancer. These findings suggest that targeting Src and Abl kinases could be a viable strategy to enhance the therapeutic window of standard chemotherapy.
Future Directions
The development of detailed application notes and protocols for the combination of this compound with other chemotherapy agents will require dedicated preclinical research. Such studies would need to systematically evaluate:
-
In vitro synergy: Determining the optimal concentrations and ratios of this compound and various chemotherapy drugs to achieve synergistic or additive effects in a range of cancer cell lines.
-
Mechanism of action: Investigating the molecular mechanisms underlying any observed synergy, including the impact on cell cycle progression, apoptosis, and relevant signaling pathways.
-
In vivo efficacy: Assessing the anti-tumor activity and toxicity of combination therapies in animal models of cancer.
Until such data becomes available, the use of this compound in combination with other chemotherapy agents should be considered investigational and confined to well-controlled research settings. Researchers interested in exploring these combinations are encouraged to design and conduct foundational studies to establish the scientific basis for their use.
Visualizing the Concept: A General Experimental Workflow
While specific data for this compound is unavailable, a general workflow for investigating the preclinical efficacy of a kinase inhibitor in combination with chemotherapy can be conceptualized.
Application Notes and Protocols for PD173955 in Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using PD173955, a potent tyrosine kinase inhibitor, in cell proliferation assays. The provided protocols and data will enable researchers to design and execute experiments to evaluate the anti-proliferative effects of this compound.
Introduction
This compound is a small molecule inhibitor that primarily targets the Bcr-Abl and Src family tyrosine kinases.[1][2] It has been shown to effectively inhibit the proliferation of cancer cells that are dependent on these kinases for their growth and survival.[3][4] this compound exerts its anti-proliferative effects by blocking key signaling pathways involved in cell cycle progression and survival, leading to cell cycle arrest, primarily in the G1 phase, and in some cases, apoptosis.[1][4] This document outlines the experimental design for proliferation assays using this compound, including detailed protocols and data presentation.
Mechanism of Action
This compound is a potent inhibitor of the Bcr-Abl fusion protein, a constitutively active tyrosine kinase that is the hallmark of Chronic Myeloid Leukemia (CML).[3][4][5] By binding to the ATP-binding site of the Abl kinase domain, this compound blocks its catalytic activity, thereby inhibiting the phosphorylation of downstream substrates. This disruption of Bcr-Abl signaling interferes with pathways that promote cell proliferation and survival.[5] Additionally, this compound inhibits Src family kinases, which are often overactive in various cancers and play crucial roles in cell growth, adhesion, and motility.[1][6] The compound has also been shown to inhibit the c-Kit receptor tyrosine kinase.[3][4]
Quantitative Data Summary
The inhibitory activity of this compound on cell proliferation is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of cell growth. The IC50 values for this compound can vary depending on the cell line and the specific assay used.
| Cell Line | Target Pathway/s | Assay Type | IC50 (nM) | Reference |
| Bcr-Abl-positive cell lines | Bcr-Abl | Cell Growth | 2-35 | [1][4] |
| R10(-) (Bcr-Abl+) | Bcr-Abl | [³H]Thymidine Incorporation | ~2.5 | [7] |
| R10(-) (Bcr-Abl+) | Bcr-Abl | Cell Viability | ~1 | [7] |
| M07e | c-Kit | Proliferation | 40 | [1][4] |
| MDA-MB-468 (Breast Cancer) | Src | Cell Growth | 500 | [6] |
| MCF-7 (Breast Cancer) | Src | Cell Growth | 1000 | [6] |
Signaling Pathway Diagram
The following diagram illustrates the signaling pathway inhibited by this compound.
Experimental Protocols
Here are detailed protocols for common proliferation assays used to evaluate the efficacy of this compound.
Protocol 1: Cell Viability Assay using MTT
This protocol measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Target cells (e.g., K562 for Bcr-Abl, MDA-MB-468 for Src)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow cells to attach (for adherent cells).
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: For adherent cells, aspirate the medium and add 150 µL of solubilization solution to each well. For suspension cells, add 100 µL of solubilization solution directly to the wells.
-
Absorbance Reading: Shake the plate for 15 minutes to dissolve the formazan (B1609692) crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (no-cell control) from all readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log concentration of this compound to determine the IC50 value.
Protocol 2: [³H]Thymidine Incorporation Assay for DNA Synthesis
This assay measures the rate of DNA synthesis by quantifying the incorporation of radiolabeled thymidine (B127349) into newly synthesized DNA.
Materials:
-
Target cells
-
Complete cell culture medium
-
This compound
-
[³H]Thymidine (1 µCi/well)
-
96-well plates
-
Cell harvester
-
Scintillation counter and vials
-
Scintillation fluid
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Incubation: Incubate the plate for 24-48 hours.
-
Radiolabeling: Add 1 µCi of [³H]Thymidine to each well and incubate for an additional 18 hours.[7]
-
Cell Harvesting: Harvest the cells onto glass fiber filters using a cell harvester.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of [³H]thymidine incorporation relative to the vehicle control. Plot the percentage of incorporation against the log concentration of this compound to determine the IC50 value.
Protocol 3: Western Blot Analysis for Signaling Pathway Inhibition
This protocol is used to confirm the on-target effect of this compound by examining the phosphorylation status of its target kinases and downstream effectors.
Materials:
-
Target cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-CrkL, anti-CrkL, anti-phospho-Src, anti-Src)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with various concentrations of this compound for a specified time (e.g., 2-4 hours). Wash the cells with cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate it with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to the total protein levels.
Experimental Workflow Diagram
The following diagram outlines the general workflow for a proliferation assay with this compound.
References
- 1. This compound | Apoptosis | Bcr-Abl | Src | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Formulation of PD173955
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD173955 is a potent, orally active inhibitor of Src family kinases (including Src and Yes), Abl kinase, and MAP kinases.[1] It plays a significant role in cancer research by effectively preventing mitotic processes and exhibiting anticancer properties.[1] Due to its low aqueous solubility, a key challenge for in vivo studies is the development of a suitable formulation that ensures adequate bioavailability and stability. This document provides a detailed protocol for the in vivo formulation of this compound using a common and effective vehicle composed of Polyethylene Glycol 300 (PEG300) and Polysorbate 80 (Tween-80).
Data Presentation
The following tables summarize key quantitative data for this compound, including its inhibitory concentrations and a standard in vivo formulation.
Table 1: Inhibitory Concentration (IC50) of this compound
| Target Kinase/Cell Line | IC50 Value | Reference |
| Src | 22 nM | [1] |
| Bcr-Abl | 1-2 nM (in vitro kinase assay) | [2] |
| Bcr-Abl dependent cell growth | 2-35 nM | [3] |
| c-Kit autophosphorylation | ~25 nM | [3] |
| c-Kit ligand-dependent proliferation | 40 nM | [3] |
| MDA-MB-468 breast cancer cells | 500 nM | [1] |
| MCF-7 breast cancer cells | 1 µM | [1] |
Table 2: Recommended In Vivo Formulation of this compound
| Component | Percentage (v/v) | Purpose |
| Dimethyl Sulfoxide (DMSO) | 10% | Primary solvent for initial stock solution |
| PEG300 | 40% | Co-solvent to enhance solubility |
| Tween-80 | 5% | Surfactant/emulsifier to maintain stability |
| Saline (0.9% NaCl) | 45% | Aqueous vehicle for administration |
Signaling Pathways
This compound primarily exerts its effects by inhibiting key signaling pathways involved in cell growth, proliferation, and survival.
Experimental Protocols
This section provides a detailed step-by-step protocol for the preparation of this compound for in vivo administration. It is recommended to prepare the working solution fresh on the day of use.[1]
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile grade
-
Polyethylene Glycol 300 (PEG300), sterile grade
-
Tween-80 (Polysorbate 80), sterile grade
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
Protocol for Preparing a 2.5 mg/mL this compound Working Solution:
This protocol is for preparing 1 mL of the final formulation. Adjust volumes proportionally for different required volumes.
-
Prepare a 25 mg/mL Stock Solution in DMSO:
-
Weigh the required amount of this compound powder.
-
Dissolve the powder in DMSO to achieve a concentration of 25 mg/mL.
-
Vortex thoroughly until the solution is clear and all solid has dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
-
Sequential Addition of Solvents:
-
The order of addition is critical to prevent precipitation.
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the 25 mg/mL this compound stock solution (from Step 1) to the PEG300.
-
Vortex the mixture thoroughly until it is homogeneous.
-
-
Addition of Surfactant:
-
Add 50 µL of Tween-80 to the DMSO/PEG300/PD173955 mixture.
-
Vortex again to ensure the surfactant is fully dispersed.
-
-
Addition of Aqueous Component:
-
Slowly add 450 µL of sterile saline to the mixture while vortexing.
-
Continue to vortex until the final solution is clear and homogeneous.
-
-
Final Check:
-
Visually inspect the final formulation for any signs of precipitation or phase separation. The solution should be clear.
-
This protocol yields a final concentration of 2.5 mg/mL of this compound in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]
-
Administration
The prepared formulation is suitable for oral gavage administration.[1] For other routes, such as intravenous injection, further dilution and optimization may be necessary to reduce potential toxicity associated with the solvent concentrations. Always ensure the formulation is at an appropriate temperature (e.g., room temperature) before administration to the animal.
Safety and Handling
-
Handle this compound and DMSO with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
All preparation steps should be conducted in a sterile environment to prevent contamination.
-
Dispose of all materials in accordance with institutional guidelines for chemical and biohazardous waste.
References
Troubleshooting & Optimization
PD173955 Technical Support Center: Troubleshooting Solubility in Aqueous Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with PD173955 in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO). This compound is soluble in DMSO at concentrations of 10 mg/mL to 15 mg/mL.[1][2] It is advisable to use fresh, anhydrous DMSO, as absorbed moisture can reduce the solubility of the compound.[2]
Q2: My this compound precipitated when I diluted my DMSO stock solution into my aqueous buffer. What causes this?
A2: This phenomenon, often called "crashing out," is common for hydrophobic compounds like this compound. It occurs when the compound's concentration in the final aqueous solution exceeds its solubility limit. The abrupt change in solvent from a high-solubility organic solvent (DMSO) to a low-solubility aqueous medium causes the compound to come out of solution.
Q3: What is the maximum concentration of DMSO that is safe for my cell-based assays?
A3: The final concentration of DMSO in cell culture media should be kept as low as possible, ideally below 0.5%, and for many cell lines, below 0.1%, to avoid solvent-induced toxicity or off-target effects.[1] It is always recommended to include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Q4: How does the pH of the aqueous buffer affect the solubility of this compound?
Q5: Can I use heat to help dissolve this compound in my aqueous buffer?
A5: Gentle warming of the aqueous buffer (e.g., to 37°C) before adding the this compound stock solution can help improve solubility.[1] However, excessive or prolonged heating should be avoided as it may lead to the degradation of the compound.
Troubleshooting Guide: Precipitation in Aqueous Media
If you observe precipitation when preparing your aqueous working solution of this compound, follow this troubleshooting guide.
Issue: Precipitate Observed Immediately After Diluting DMSO Stock in Aqueous Buffer
This is the most common solubility issue and can often be resolved by optimizing the dilution method.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the aqueous buffer is above its solubility limit. | Lower the final working concentration of this compound. If a higher concentration is necessary, you may need to explore the use of solubilizing agents, if compatible with your assay. |
| Rapid Dilution | Adding a concentrated stock solution directly and quickly into the full volume of aqueous buffer can cause localized high concentrations, leading to immediate precipitation. | Perform a serial dilution. First, create an intermediate dilution of the this compound stock in your pre-warmed aqueous buffer. Then, add this intermediate dilution to the final volume of the buffer. Add the stock solution dropwise while gently vortexing the buffer.[1] |
| Low Temperature of Aqueous Buffer | The solubility of many compounds decreases at lower temperatures. | Always use pre-warmed (e.g., 37°C) aqueous buffer or cell culture media when preparing your working solution.[1] |
| High Final DMSO Concentration | While counterintuitive, a higher final DMSO concentration may be needed to keep the compound in solution, but this can be detrimental to cells. | Keep the final DMSO concentration as low as possible while maintaining solubility. If precipitation occurs at a low DMSO concentration, you may need to lower the final concentration of this compound. |
| Interaction with Buffer Components | Certain salts or other components in the buffer could potentially interact with this compound, leading to the formation of insoluble complexes. For example, calcium salts can sometimes cause precipitation. | If you suspect an interaction, try preparing the solution in a simpler buffer (e.g., PBS) to see if the issue persists. |
Issue: Precipitate Forms Over Time in the Prepared Aqueous Solution
| Potential Cause | Explanation | Recommended Solution |
| Solution Instability | This compound may not be stable in the aqueous buffer over extended periods, leading to degradation and precipitation. | Prepare the final aqueous working solution of this compound fresh and use it immediately. Avoid storing aqueous solutions of the compound. |
| Evaporation | In long-term experiments, evaporation of the solvent can increase the concentration of this compound, causing it to exceed its solubility limit. | Use appropriate measures to minimize evaporation, such as sealing culture plates or using humidified incubators.[1] |
Quantitative Data Summary
While specific aqueous solubility data for this compound is limited in the public domain, the following table summarizes the available solubility information in organic solvents.
| Solvent | Solubility | Molar Concentration (approx.) |
| DMSO | 10 - 15 mg/mL[1][2] | 22.56 - 33.83 mM |
| Ethanol | < 1 mg/mL (insoluble or slightly soluble)[4] | < 2.26 mM |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Equilibrate : Allow the vial of solid this compound to come to room temperature before opening to prevent condensation of moisture.
-
Weigh : Accurately weigh the desired amount of this compound powder.
-
Dissolve : Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Mix : Vortex the solution thoroughly. If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.[4]
-
Inspect : Visually confirm that the solution is clear and free of any undissolved particles.
-
Store : Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C.[4]
Protocol 2: Preparation of a Working Solution of this compound in Aqueous Buffer
-
Pre-warm Buffer : Gently warm your sterile aqueous buffer (e.g., cell culture medium, kinase assay buffer) to the desired experimental temperature (e.g., 37°C).
-
Thaw Stock : Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Intermediate Dilution (Recommended) : While gently vortexing a small volume of the pre-warmed buffer, add the required amount of the DMSO stock solution to make an intermediate dilution.
-
Final Dilution : Add the intermediate dilution to the final volume of the pre-warmed aqueous buffer to reach the desired final concentration of this compound. Ensure the final DMSO concentration is compatible with your experimental system.
-
Mix Gently : Mix the final solution by gentle inversion or swirling. Avoid vigorous vortexing, especially with protein-containing media.
-
Use Immediately : Use the freshly prepared working solution for your experiment without delay to minimize the risk of precipitation.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting workflow for this compound precipitation.
References
Optimizing PD173955 concentration for IC50 determination
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of PD173955 for IC50 determination.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, ATP-competitive inhibitor primarily targeting the Bcr-Abl and Src family tyrosine kinases.[1][2] It has been shown to inhibit Bcr-Abl with an IC50 of 1-2 nM in kinase assays.[3][4] By inhibiting these kinases, this compound blocks downstream signaling pathways responsible for cell proliferation and survival, leading to cell cycle arrest, primarily in the G1 phase.[3][5]
Q2: Which signaling pathways are affected by this compound?
A2: this compound primarily inhibits the Bcr-Abl and Src signaling pathways. Its inhibition of constitutively active Bcr-Abl blocks downstream pathways including the RAS/MAPK pathway, which is crucial for cell proliferation.[6] It also inhibits other tyrosine kinases such as c-Kit.[3][7]
Q3: What is the typical IC50 range for this compound in sensitive cell lines?
A3: In Bcr-Abl-positive cell lines, this compound typically exhibits an IC50 for cell growth inhibition in the low nanomolar range, reported between 2-35 nM.[1][3][5] For c-Kit dependent cells, the IC50 is around 40-50 nM.[3]
Q4: What solvent should I use to prepare this compound stock solutions?
A4: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. For cell-based assays, it is critical to ensure the final concentration of DMSO in the culture medium is low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.
Q5: How long should I incubate cells with this compound before assessing viability?
A5: Incubation times can vary depending on the cell line and the specific assay. Common incubation periods for cell viability assays range from 48 to 96 hours.[3] A 48-hour pre-incubation with the drug followed by an 18-hour incubation with [³H]thymidine has been used to assess proliferation.[3] It is recommended to optimize the incubation time for your specific experimental system.
Troubleshooting Guide
Problem: The IC50 value I obtained is significantly higher than what is reported in the literature.
-
Possible Cause: Cell line health or identity.
-
Solution: Ensure your cells are healthy, in the logarithmic growth phase, and free from contamination.[8] Confirm the identity of your cell line (e.g., via STR profiling) and verify that it expresses the target kinase (e.g., Bcr-Abl).
-
-
Possible Cause: Inactive compound.
-
Solution: Verify the purity and stability of your this compound compound. Ensure proper storage conditions (as recommended by the supplier) and prepare fresh dilutions from a validated stock solution for each experiment.
-
-
Possible Cause: Sub-optimal assay conditions.
-
Solution: Optimize cell seeding density. Overly confluent or sparse cells can affect drug sensitivity.[8] Also, check that the final DMSO concentration is consistent across all wells and non-toxic to the cells.
-
Problem: I am not observing a clear dose-response curve; cell viability is high across all concentrations.
-
Possible Cause: The chosen cell line is resistant to this compound.
-
Possible Cause: Incorrect drug concentration range.
-
Solution: The concentration range may be too low. Perform a wide range-finding experiment with concentrations spanning several orders of magnitude (e.g., 0.1 nM to 10 µM) to identify the inhibitory range for your specific cell line.
-
Problem: My data shows high variability between replicate wells.
-
Possible Cause: Inconsistent cell seeding.
-
Solution: Ensure a homogenous single-cell suspension before plating. When plating, gently mix the cell suspension between pipetting to prevent settling. Avoid edge effects by not using the outermost wells of the 96-well plate or by filling them with sterile PBS.
-
-
Possible Cause: Pipetting errors during drug dilution and addition.
-
Solution: Use calibrated pipettes and ensure thorough mixing when preparing serial dilutions. Change pipette tips for each concentration to avoid carryover.
-
Quantitative Data Summary
Table 1: Reported IC50 Values of this compound in Various Assays and Cell Lines
| Target/Cell Line | Assay Type | Reported IC50 Value | Reference |
| Bcr-Abl | Kinase Inhibition | 1-2 nM | [3][4] |
| Src Kinase | Kinase Inhibition | ~22 nM | [2][7] |
| Bcr-Abl Positive Lines | Cell Growth Inhibition | 2-35 nM | [1][5] |
| M07e Cells (c-Kit dep.) | Cell Proliferation | 40 nM | [1][3] |
| MDA-MB-468 Breast Cancer | Cell Growth Inhibition | 500 nM | [2] |
| MCF-7 Breast Cancer | Cell Growth Inhibition | 1 µM | [2] |
Experimental Protocols
Detailed Protocol: IC50 Determination using MTT Assay
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of this compound on adherent cancer cell lines.
1. Materials:
-
This compound compound
-
DMSO (cell culture grade)
-
Target adherent cell line (e.g., K562, a Bcr-Abl positive cell line)
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
2. Procedure:
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase.
-
Perform a cell count and determine viability (e.g., using Trypan Blue).
-
Dilute the cell suspension to the optimized seeding density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete medium per well in a 96-well plate.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
This compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to create working solutions that are 2x the final desired concentrations. A suggested range for Bcr-Abl positive cells is 0, 0.5, 1, 5, 10, 25, 50, 100, 500, and 1000 nM (final concentration).
-
After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the medium containing the respective this compound concentrations to each well. Include "vehicle control" wells containing medium with the same final DMSO concentration as the highest drug concentration well.
-
Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
-
MTT Assay and Data Acquisition:
-
After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for another 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully aspirate the medium from the wells without disturbing the formazan crystals.
-
Add 150 µL of the solubilization solution to each well to dissolve the crystals.
-
Gently shake the plate for 15 minutes at room temperature to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
3. Data Analysis:
-
Subtract the average absorbance of blank wells (medium only) from all other wells.
-
Normalize the data by expressing the viability of treated cells as a percentage of the vehicle control cells:
-
% Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Wells) * 100
-
-
Plot % Viability against the log of the this compound concentration.
-
Use a non-linear regression software (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve (variable slope) to the data and determine the IC50 value.[9][10]
Visualizations
Caption: Signaling pathway inhibited by this compound.
Caption: Experimental workflow for IC50 determination.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. hoffman.cm.utexas.edu [hoffman.cm.utexas.edu]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. This compound | Apoptosis | Bcr-Abl | Src | TargetMol [targetmol.com]
- 8. marinbio.com [marinbio.com]
- 9. clyte.tech [clyte.tech]
- 10. researchgate.net [researchgate.net]
PD173955 off-target effects in cancer cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing PD173955 in cancer cell line experiments. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent, orally active inhibitor of the Bcr-Abl fusion protein and the Src family of tyrosine kinases.[1][2][3] It functions by binding to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of downstream substrates involved in cell proliferation and survival.[4]
Q2: What are the known on-target and off-target activities of this compound in cancer cell lines?
This compound is a multi-targeted kinase inhibitor. Its primary on-targets are Bcr-Abl and Src kinases.[1][2] However, it also exhibits significant inhibitory activity against other kinases, most notably c-Kit.[5][6] This polypharmacology is a critical consideration in experimental design and data interpretation.[7]
Q3: In which cancer cell lines has the activity of this compound been characterized?
The activity of this compound has been documented in various cancer cell lines, including:
-
Bcr-Abl-positive cell lines: K562, R10(+), R10(−), and RWLeu4, where it potently inhibits cell growth.[1][5]
-
Breast cancer cell lines: MDA-MB-468 and MCF-7, where it inhibits cell growth with IC50 values of 500 nM and 1 µM, respectively.[3]
-
Other leukemic cell lines: M07e, where it inhibits kit ligand-dependent proliferation.[1][5]
Q4: How does the potency of this compound compare to other kinase inhibitors like Imatinib (STI-571)?
This compound is significantly more potent than Imatinib in inhibiting Bcr-Abl kinase activity, with an IC50 approximately 10-fold lower.[4][8] Unlike Imatinib, which primarily recognizes the inactive conformation of Abl kinase, this compound can inhibit both the active and inactive forms, contributing to its enhanced potency.[4][9]
Troubleshooting Guides
Problem 1: I am observing cytotoxicity in a Bcr-Abl-negative cancer cell line treated with this compound. Is this expected?
Yes, this is a plausible off-target effect. This compound is a known inhibitor of Src family kinases, which are often dysregulated in various cancers and play roles in cell proliferation, survival, and motility.[2][9] The observed cytotoxicity could be due to the inhibition of Src or other off-target kinases. It is crucial to assess the activity of Src and its downstream signaling pathways in your specific cell line to confirm this.
Problem 2: My experimental results with this compound are inconsistent across different batches of the compound.
This could be due to issues with compound solubility or stability. This compound has low aqueous solubility.[9] Ensure that the compound is fully dissolved in a suitable solvent like DMSO and that the stock solutions are stored correctly, protected from light and moisture. It is also advisable to perform a dose-response curve with each new batch to verify its potency.
Problem 3: I am not observing the expected inhibition of my target kinase at the published IC50 concentration.
Several factors could contribute to this discrepancy:
-
Cellular uptake and efflux: The effective intracellular concentration of the drug may be lower than the concentration in the culture medium due to cellular efflux mechanisms.
-
High protein concentration in media: this compound may bind to proteins in the cell culture medium, reducing its free and active concentration.
-
Assay conditions: The specific conditions of your kinase assay (e.g., ATP concentration) can influence the apparent IC50 value.
It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Quantitative Data Summary
The following tables summarize the reported inhibitory concentrations (IC50) of this compound against various kinases and in different cancer cell lines.
Table 1: In Vitro Kinase Inhibition
| Target Kinase | IC50 (nM) | Reference(s) |
| Bcr-Abl | 1-2 | [1][5][6] |
| Src | 22 | [1][2][3] |
| Yes | ~22 | [2] |
| Abl | ~22 | [2] |
| c-Kit (autophosphorylation) | ~25 | [5][6] |
Table 2: Inhibition of Cell Proliferation in Cancer Cell Lines
| Cell Line | Target Pathway | IC50 (nM) | Reference(s) |
| Bcr-Abl-positive lines | Bcr-Abl | 2-35 | [1][5][6] |
| M07e | c-Kit | 40 | [1][5][6] |
| MDA-MB-468 | Src | 500 | [3] |
| MCF-7 | Not specified | 1000 | [3] |
| R10(-) | Bcr-Abl | 0.2 | [3] |
| MO7e (SCF-dependent) | c-Kit | 12 | [3] |
Experimental Protocols
1. In Vitro Bcr-Abl Kinase Assay
This protocol is adapted from methodologies described in the literature.[1][2]
-
Cell Lysate Preparation: K562 cells in the logarithmic growth phase are lysed.
-
Immunoprecipitation: The Bcr-Abl complex is immunoprecipitated from the cell lysates using an appropriate antibody and collected on protein A-Sepharose beads.
-
Washing: The beads are washed multiple times with lysis buffer and then with a kinase buffer (e.g., 50 mM Tris pH 8.0, 10 mM MgCl2, 1 mM DTT).
-
Kinase Reaction: The kinase assay is performed in the kinase buffer containing [γ-32P]ATP and varying concentrations of this compound. The reaction is incubated at 30°C.
-
Termination and Analysis: The reaction is stopped by adding SDS-PAGE sample buffer. The proteins are separated by SDS-PAGE, and the gel is dried and visualized by autoradiography.
2. Cell Growth Assay ([3H]Thymidine Incorporation)
This protocol is based on methods used to assess the effect of this compound on cell proliferation.[1]
-
Cell Plating: Cells are seeded in 96-well plates.
-
Compound Treatment: Cells are treated with a range of this compound concentrations or a vehicle control (e.g., DMSO) and incubated for a specified period (e.g., 48 hours).
-
[3H]Thymidine Labeling: [3H]Thymidine is added to each well, and the cells are incubated for an additional period (e.g., 18 hours) to allow for incorporation into newly synthesized DNA.
-
Harvesting and Measurement: Cells are harvested, and the amount of incorporated [3H]thymidine is measured using a scintillation counter.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Apoptosis | Bcr-Abl | Src | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Turning liabilities into opportunities: Off-target based drug repurposing in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hoffman.cm.utexas.edu [hoffman.cm.utexas.edu]
- 9. New Effective Inhibitors of the Abelson Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Resistance to PD173955
Welcome to the technical support center for PD173955. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot potential mechanisms of resistance to the FGFR inhibitor this compound during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, ATP-competitive small molecule inhibitor of Fibroblast Growth Factor Receptors (FGFRs), particularly FGFR1 and FGFR3. It also shows inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). By binding to the ATP-binding pocket of the kinase domain, this compound prevents receptor autophosphorylation and subsequently blocks downstream signaling pathways, such as the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[1]
Q2: My FGFR-driven cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
A2: Acquired resistance to FGFR inhibitors like this compound can arise through several mechanisms:
-
On-target secondary mutations: Point mutations within the FGFR kinase domain can prevent the inhibitor from binding effectively.
-
Bypass signaling pathway activation: Cancer cells can activate alternative signaling pathways to circumvent the FGFR blockade, thereby maintaining proliferation and survival signals.
-
Drug efflux pumps: Increased expression of ATP-binding cassette (ABC) transporters can actively pump the drug out of the cell, reducing its intracellular concentration.
Q3: What are the most common on-target mutations that confer resistance to this compound and similar FGFR inhibitors?
A3: Studies with PD173074, a close analog of this compound, have identified several key resistance mutations:
-
Gatekeeper Mutations: These mutations occur at a critical "gatekeeper" residue in the ATP-binding pocket. The bulkier side chains of the mutated amino acids sterically hinder the binding of the inhibitor. Common gatekeeper mutations include:
-
FGFR3 V555M[2]
-
FGFR2 V565I
-
-
Other Kinase Domain Mutations: Mutations outside the gatekeeper residue can also confer resistance, often by stabilizing the active conformation of the kinase, which reduces the inhibitor's effectiveness. A notable example is:
Troubleshooting Guide
Issue 1: Decreased efficacy of this compound in a previously sensitive cell line.
This is a common indication of acquired resistance. The following steps will help you identify the underlying mechanism.
Step 1: Confirm Resistance with a Dose-Response Assay
-
Rationale: To quantitatively confirm the shift in sensitivity.
-
Recommendation: Perform a cell viability assay (e.g., MTT or CyQUANT) to determine the IC50 value of this compound in your resistant cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value confirms resistance.
Step 2: Sequence the FGFR Kinase Domain
-
Rationale: To check for on-target secondary mutations.
-
Recommendation: Extract genomic DNA from both the sensitive and resistant cell lines. Amplify the kinase domain of the relevant FGFR gene (e.g., FGFR2 or FGFR3) using PCR and perform Sanger sequencing. Pay close attention to the codons for the gatekeeper residue (Val555 in FGFR3, Val565 in FGFR2) and other known resistance-conferring mutations like N550 in FGFR2.
Step 3: Analyze Downstream Signaling Pathways
-
Rationale: To investigate the activation of bypass signaling pathways.
-
Recommendation: Use Western blotting to probe the phosphorylation status of key downstream signaling proteins like AKT and ERK in both sensitive and resistant cell lines, with and without this compound treatment. Persistent phosphorylation of AKT and/or ERK in the resistant cells, even in the presence of the inhibitor, suggests bypass signaling. Further investigation into upstream receptor tyrosine kinases such as EGFR or MET may be warranted.
Quantitative Data
The following tables summarize the inhibitory activity of PD173074 (a close analog of this compound) against wild-type and mutant FGFRs. These values can serve as a reference for expected shifts in potency due to resistance mutations.
Table 1: IC50 Values of PD173074 against Wild-Type Kinases
| Target Kinase | IC50 (nM) | Selectivity vs. Other Kinases |
| FGFR3 | 5 | Highly selective |
| FGFR1 | 21.5 | Highly selective |
| VEGFR2 | ~100 | Moderately selective |
| PDGFR | >17,600 | Not selective |
| c-Src | >19,800 | Not selective |
| EGFR | >50,000 | Not selective |
Data compiled from multiple sources.[1][5][6][7]
Table 2: Fold-Resistance of FGFR2 Mutants to PD173074 in BaF3 Cells
| FGFR2 Mutant | IC50 (nM) | Fold Resistance vs. WT |
| Wild-Type | ~20 | 1 |
| N550K | ~100 | ~5 |
| V565I (Gatekeeper) | >10,000 | >500 |
Data is approximate and based on graphical representations in the cited literature.[3]
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
This protocol describes a method for generating a resistant cell line through continuous exposure to increasing concentrations of the inhibitor.
Materials:
-
Parental cancer cell line sensitive to this compound
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Cell culture flasks/dishes
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Initial Seeding: Seed the parental cells at a low density in a culture flask.
-
Initial Treatment: Treat the cells with this compound at a concentration equal to the IC50 value of the parental line.
-
Monitoring: Monitor the cells for growth. Initially, a significant amount of cell death is expected.
-
Recovery and Expansion: Once the surviving cells repopulate the flask, passage them and continue to culture them in the presence of the same concentration of this compound.
-
Dose Escalation: Gradually increase the concentration of this compound in the culture medium with each passage. A typical increase is 1.5 to 2-fold.
-
Stabilization: Continue this process until the cells can proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50).
-
Characterization: At this point, the cell line is considered resistant. Confirm the resistance by determining the new IC50 value.
Protocol 2: Cell Viability (MTT) Assay
This protocol outlines the steps for performing an MTT assay to determine the IC50 of this compound.
Materials:
-
Parental and resistant cell lines
-
96-well plates
-
Complete cell culture medium
-
This compound serial dilutions
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Drug Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours, allowing formazan (B1609692) crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the drug concentration and determine the IC50 value using non-linear regression analysis.[8][9][10]
Protocol 3: Western Blotting for Signaling Pathway Analysis
This protocol details how to analyze the phosphorylation status of key signaling proteins.
Materials:
-
Cell lysates from sensitive and resistant cells (treated and untreated with this compound)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-FGFR, anti-FGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 5 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).[11]
Visualizations
Caption: On-target resistance to this compound via gatekeeper mutation.
Caption: Bypass signaling as a mechanism of resistance to this compound.
Caption: A logical workflow for troubleshooting this compound resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. Targetable Pathways in Advanced Bladder Cancer: FGFR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The N550K/H Mutations in FGFR2 Confer Differential Resistance to PD173074, Dovitinib, and Ponatinib ATP-Competitive Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. stemcell.com [stemcell.com]
- 7. selectscience.net [selectscience.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. jrmds.in [jrmds.in]
- 11. bio-rad.com [bio-rad.com]
How to minimize PD173955 precipitation in media
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing the precipitation of PD173955 in cell culture media. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental use.
Troubleshooting Guide: Minimizing this compound Precipitation
Precipitation of this compound in your experiments can arise from several factors related to its physicochemical properties and handling. This guide provides a systematic approach to identifying and resolving these issues.
| Potential Cause | Description | Recommended Solution(s) |
| Poor Aqueous Solubility | This compound is known to be insoluble in water and ethanol, making it prone to precipitation in aqueous cell culture media. | - Prepare a high-concentration stock solution in 100% anhydrous DMSO.[1] - Minimize the final DMSO concentration in the cell culture medium to ≤0.5%, with an ideal target of ≤0.1% to reduce solvent-induced cytotoxicity.[2] - Perform a final dilution step directly in pre-warmed (37°C) cell culture media with gentle but thorough mixing.[2][3] |
| "Solvent Shock" | Rapid dilution of a concentrated DMSO stock solution into the aqueous medium can cause a sudden change in solvent polarity, leading to the compound "crashing out" of the solution. | - Employ a serial dilution method. First, create intermediate dilutions of your concentrated stock in 100% DMSO. Then, add the final, less-concentrated DMSO stock to your pre-warmed media.[2] - Add the DMSO stock solution dropwise to the media while gently swirling or vortexing to ensure rapid and even dispersion.[3] |
| High Final Concentration | The desired experimental concentration of this compound may exceed its solubility limit in the specific cell culture medium being used. | - Determine the empirical solubility of this compound in your specific cell culture medium by preparing a dilution series and observing for precipitation. - If the required concentration is too high, consider if a lower, more soluble concentration can still achieve the desired biological effect. |
| Stock Solution Issues | The compound may have precipitated out of the DMSO stock solution due to improper storage, exposure to moisture, or the concentration being too high for long-term stability. | - Always visually inspect the stock solution for any precipitate before use. - If precipitate is observed, gently warm the solution in a 37°C water bath and vortex to attempt redissolution.[3] If it does not redissolve, prepare a fresh stock solution. - Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. - Use anhydrous DMSO to prepare stock solutions, as absorbed moisture can reduce solubility.[1] |
| Interaction with Media Components | Components within the cell culture medium, such as salts and proteins (especially in serum-containing media), can interact with this compound and reduce its solubility. | - If using serum-containing media, consider that serum proteins can sometimes help solubilize hydrophobic compounds.[2] However, they can also interact and cause precipitation. If issues persist, test a lower serum concentration or a serum-free formulation if compatible with your cell line. - Ensure all media components are fully dissolved and the medium is properly buffered before adding the inhibitor. |
| pH and Temperature Effects | The solubility of compounds like this compound, which belongs to the pyrido[2,3-d]pyrimidine (B1209978) class, can be pH-dependent.[4] Temperature can also influence solubility. | - Ensure the pH of your cell culture medium is stable and within the optimal range for your cells (typically 7.2-7.4).[2][3] - Always use pre-warmed (37°C) media when adding the inhibitor to prevent temperature shock-induced precipitation.[2][3] |
Frequently Asked Questions (FAQs)
Q1: I've observed a precipitate in my cell culture medium after adding this compound. What is the most likely cause?
A1: The most common reasons for this compound precipitation are its inherent low aqueous solubility and "solvent shock" during dilution. When a concentrated DMSO stock is added too quickly to the aqueous cell culture medium, the compound can fail to dissolve properly and form a precipitate.
Q2: My this compound stock solution in DMSO has visible crystals. Can I still use it?
A2: The crystals are likely precipitated this compound. You can try to redissolve them by gently warming the vial in a 37°C water bath and vortexing vigorously.[3] If the solution becomes clear, it is likely usable. However, for the most accurate and reproducible results, it is always recommended to prepare a fresh stock solution.
Q3: What is the maximum recommended final concentration of DMSO in my cell culture?
A3: To avoid solvent-induced toxicity to your cells, the final DMSO concentration should be kept as low as possible. A general guideline is to not exceed 0.5% (v/v), with many researchers aiming for a final concentration of 0.1% or lower.[2]
Q4: Can I sonicate my media after adding this compound to help it dissolve?
A4: Gentle and brief sonication can be attempted to help dissolve precipitated this compound. However, it is generally better to optimize your dilution protocol to prevent precipitation from occurring in the first place, as sonication could potentially degrade the compound.
Q5: How does the presence of serum in my media affect this compound solubility?
A5: Serum proteins can have a dual effect. They can sometimes aid in the solubilization of hydrophobic compounds.[2] However, interactions between the compound and proteins can also lead to the formation of insoluble complexes. If you suspect serum is contributing to precipitation, you could try reducing the serum concentration or using a serum-free medium if your experimental design allows.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol provides a recommended method for preparing this compound solutions to minimize the risk of precipitation in cell-based assays.
Materials:
-
This compound (solid)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Carefully weigh the required amount of solid this compound. The molecular weight of this compound is 443.35 g/mol .
-
Add the appropriate volume of sterile, anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex or sonicate at room temperature until the solid is completely dissolved. Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
-
-
Prepare Working Solutions in Cell Culture Medium:
-
Pre-warm your cell culture medium to 37°C.
-
To minimize "solvent shock", avoid adding the highly concentrated 10 mM stock directly to a large volume of media. Instead, perform an intermediate dilution if necessary. For example, prepare a 1 mM intermediate stock by diluting the 10 mM stock 1:10 in 100% DMSO.
-
Slowly add the required volume of the appropriate DMSO stock solution to the pre-warmed medium while gently swirling. For example, to achieve a final concentration of 1 µM, add 1 µL of a 1 mM intermediate stock to 1 mL of medium (final DMSO concentration will be 0.1%).
-
Mix thoroughly by gentle inversion or pipetting before adding to your cells.
-
Visualizations
This compound Signaling Pathway
This compound is a potent inhibitor of Bcr-Abl and Src family kinases.[1] This diagram illustrates the key signaling pathways inhibited by this compound.
Caption: this compound inhibits Bcr-Abl and Src kinase signaling pathways.
Experimental Workflow for Troubleshooting this compound Precipitation
This workflow provides a logical sequence of steps to diagnose and resolve precipitation issues with this compound.
Caption: A step-by-step workflow for troubleshooting this compound precipitation.
References
Troubleshooting unexpected results with PD173955
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing specific issues that may arise during experiments with PD173955.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent, ATP-competitive inhibitor of the Bcr-Abl fusion protein and Src family tyrosine kinases.[1][2] It also demonstrates inhibitory activity against other kinases such as c-Kit and Fibroblast Growth Factor Receptor α (FGFRα).[1] Its mechanism involves binding to the kinase domain, thereby blocking downstream signaling pathways that regulate cell proliferation and survival.
Q2: What are the known kinase targets of this compound?
This compound is known to inhibit a range of tyrosine kinases with varying potencies. Its primary targets include Bcr-Abl, Src, Yes, and c-Kit.[1][2] It has also been reported to inhibit MAP kinases.[2]
Q3: What is the expected effect of this compound on the cell cycle?
This compound has been shown to induce cell cycle arrest. Depending on the cell line and experimental conditions, it can cause arrest in the G1 phase or the G2-M phase.[2][3]
Q4: Is this compound expected to induce apoptosis?
Yes, at higher concentrations (typically above 250 nM), this compound can induce apoptosis in sensitive cell lines.[3] This is often a consequence of prolonged cell cycle arrest and inhibition of critical survival signaling pathways.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC₅₀) of this compound against various kinases and in different cell lines. These values are approximate and can vary depending on the specific experimental conditions.
| Target/Cell Line | IC₅₀ Value | Reference |
| Bcr-Abl (in vitro kinase assay) | 1-2 nM | [3] |
| Src (in vitro kinase assay) | ~22 nM | [1] |
| Bcr-Abl-positive cell lines | 2-35 nM | [3] |
| c-Kit autophosphorylation | ~25 nM | [3] |
| M07e cells (Kit ligand-dependent) | 40 nM | [3] |
| M07e cells (IL-3-dependent) | 250 nM | [3] |
| M07e cells (GM-CSF-dependent) | 1 µM | [3] |
| MDA-MB-468 breast cancer cells | 500 nM | [2] |
| MCF-7 breast cancer cells | 1 µM | [2] |
Troubleshooting Guide
Issue 1: No or lower-than-expected inhibition of cell proliferation.
Potential Cause 1: Compound Insolubility this compound, like many small molecule inhibitors, can have limited aqueous solubility.
-
Recommended Solution:
-
Prepare a high-concentration stock solution in 100% DMSO.
-
Ensure the final DMSO concentration in the cell culture medium is low (typically <0.5%) to avoid solvent toxicity.
-
When diluting the stock solution, add it to pre-warmed (37°C) media and mix thoroughly to prevent precipitation.
-
Potential Cause 2: Suboptimal Concentration or Incubation Time The effective concentration of this compound is highly cell-line dependent.
-
Recommended Solution:
-
Perform a dose-response experiment with a broad range of concentrations (e.g., 1 nM to 10 µM) to determine the IC₅₀ for your specific cell line.
-
Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration.
-
Potential Cause 3: Cell Line Resistance The cell line may not be dependent on the signaling pathways targeted by this compound for survival and proliferation.
-
Recommended Solution:
-
Confirm the expression and activity of the target kinases (e.g., Bcr-Abl, Src) in your cell line using Western blot.
-
Verify that the downstream signaling pathways are active in your untreated cells (e.g., phosphorylation of CrkL for Bcr-Abl activity).
-
Issue 2: Inconsistent results in Western blot for phosphorylated proteins.
Potential Cause 1: Loss of Phosphorylation During Sample Preparation Phosphatases released during cell lysis can dephosphorylate your target proteins.
-
Recommended Solution:
Potential Cause 2: High Background Non-specific antibody binding can obscure the results.
-
Recommended Solution:
Potential Cause 3: No or Weak Signal The phosphorylation event may be transient or of low abundance.
-
Recommended Solution:
-
Perform a time-course experiment with shorter time points (e.g., 5, 15, 30, 60 minutes) to capture the peak of phosphorylation inhibition.
-
Always run a parallel blot for the total protein to ensure that the lack of a phospho-signal is not due to a decrease in the total amount of the protein.[6]
-
Issue 3: Unexpected cell cycle profile.
Potential Cause 1: Off-Target Effects At higher concentrations, this compound may inhibit other kinases involved in cell cycle regulation, leading to a different cell cycle profile than expected.
-
Recommended Solution:
-
Perform a dose-response experiment for cell cycle analysis to see if the profile changes with concentration.
-
Correlate the cell cycle arrest with the inhibition of the intended target by performing Western blot for downstream markers at the same concentrations and time points.
-
Potential Cause 2: Asynchronous Cell Population A highly asynchronous cell population can mask the effects of the inhibitor.
-
Recommended Solution:
-
Consider synchronizing the cells before treatment. However, be aware that synchronization methods can themselves affect cell signaling and viability.
-
Visualizations
Caption: Simplified signaling pathway showing the inhibitory action of this compound.
Caption: General experimental workflow for studying the effects of this compound.
Caption: Troubleshooting logic for unexpected results with this compound.
Experimental Protocols
Protocol 1: Cell Proliferation ([³H]-Thymidine Incorporation) Assay
This protocol measures DNA synthesis as an indicator of cell proliferation.
Materials:
-
Cells of interest
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
[³H]-Thymidine (1 mCi/mL)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
10% Trichloroacetic acid (TCA), ice-cold
-
0.25 N NaOH
-
Scintillation fluid
-
96-well or 24-well plates
-
Scintillation counter
Methodology:
-
Cell Seeding: Seed cells in a multi-well plate at a density that allows for logarithmic growth throughout the experiment. Incubate for 24 hours to allow cells to adhere.
-
Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle (DMSO) and untreated controls.
-
Incubation: Incubate the cells for the desired duration (e.g., 24-48 hours).
-
Labeling: Add [³H]-Thymidine to each well at a final concentration of 1 µCi/mL. Incubate for an additional 4-18 hours.
-
Harvesting: a. Aspirate the medium and wash the cells twice with ice-cold PBS. b. Add ice-cold 10% TCA to each well and incubate on ice for 20 minutes to precipitate DNA. c. Aspirate the TCA and wash the precipitate twice with ice-cold PBS. d. Add 0.25 N NaOH to each well to solubilize the cells and the precipitated DNA.
-
Measurement: Transfer the lysate from each well to a scintillation vial. Add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
Analysis: Calculate the percentage of proliferation relative to the vehicle-treated control cells.
Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is for analyzing the distribution of cells in different phases of the cell cycle using flow cytometry.[7][8]
Materials:
-
Treated and control cells
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695), ice-cold
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS)
-
Flow cytometry tubes
-
Flow cytometer
Methodology:
-
Cell Harvesting: Harvest cells (both adherent and floating) and collect them by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with cold PBS and centrifuge again.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.[7]
-
Storage: Incubate the cells on ice for at least 30 minutes for fixation.[7] Cells can be stored at -20°C for several weeks.
-
Rehydration and Staining: a. Centrifuge the fixed cells at a higher speed (e.g., 800 x g for 5 minutes) to pellet. b. Discard the ethanol and wash the pellet with PBS. c. Resuspend the cell pellet in the PI staining solution.
-
Incubation: Incubate the cells in the staining solution for 15-30 minutes at room temperature, protected from light.[8]
-
Analysis: Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases.
Protocol 3: Western Blot for Phosphorylated Proteins
This protocol describes the detection of specific phosphorylated proteins to assess the on-target activity of this compound.[5][9]
Materials:
-
Treated and control cell lysates
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA or Bradford protein assay reagent
-
Laemmli sample buffer (with reducing agent like β-mercaptoethanol or DTT)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibody
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Enhanced Chemiluminescence (ECL) substrate
Methodology:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix a desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[5]
-
Primary Antibody Incubation: Incubate the membrane with the phospho-specific primary antibody (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add the ECL substrate to the membrane and visualize the signal using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize the phospho-protein signal, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein.
References
- 1. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 5. researchgate.net [researchgate.net]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 9. Western blot for phosphorylated proteins | Abcam [abcam.com]
Technical Support Center: Addressing PD173955 Cytotoxicity in Non-Target Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing and understanding the cytotoxic effects of PD173955 in non-target cells during pre-clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent, ATP-competitive tyrosine kinase inhibitor. Its primary targets are the Bcr-Abl fusion protein, Src family kinases (including Src, Yes, and Abl), and the c-Kit receptor tyrosine kinase.[1][2][3][4][5] By inhibiting these kinases, this compound blocks downstream signaling pathways that are crucial for cell proliferation and survival, leading to cell cycle arrest and apoptosis in sensitive cancer cells.[5]
Q2: Why am I observing cytotoxicity in my non-target, non-cancerous cell line?
A2: Cytotoxicity in non-target cells is a known concern with some kinase inhibitors, including this compound. This can be attributed to several factors:
-
On-target, off-site toxicity: Some normal proliferating cells may also rely on the signaling pathways inhibited by this compound for their survival and proliferation.[2]
-
Off-target kinase inhibition: this compound may inhibit other kinases beyond its primary targets that are essential for the viability of specific non-target cell types.[1]
-
Anti-mitotic effects: this compound has been reported to inhibit mitotic progression in various cell types, which can lead to apoptosis.[3][4] This effect may not be exclusive to cancer cells.
Q3: What are the typical signs of this compound-induced cytotoxicity?
A3: Common indicators of cytotoxicity include:
-
A significant decrease in cell viability and proliferation.
-
Morphological changes, such as cell rounding, detachment, and membrane blebbing.
-
Induction of apoptosis, which can be confirmed by assays for caspase activation or Annexin V staining.
-
Cell cycle arrest, often in the G1 or G2/M phase.[5]
Troubleshooting Guide
This guide provides solutions to common issues encountered when using this compound in non-target cell lines.
| Observed Problem | Possible Cause | Suggested Solution |
| High levels of cytotoxicity at low concentrations | The non-target cell line is highly sensitive to the inhibition of a key survival pathway that is targeted by this compound. | 1. Optimize Concentration: Perform a detailed dose-response experiment to identify the minimal effective concentration for your target cells and the maximal tolerated concentration for your non-target cells. 2. Reduce Exposure Time: A shorter incubation period may be sufficient to achieve the desired effect on target cells while minimizing toxicity in non-target cells. |
| Inconsistent results between experiments | 1. Compound Instability: this compound may degrade upon repeated freeze-thaw cycles or improper storage. 2. Cell Culture Variability: Differences in cell passage number, confluence, or media composition can affect sensitivity. | 1. Prepare Fresh Solutions: Aliquot this compound stock solutions and avoid repeated freeze-thaw cycles. 2. Standardize Cell Culture: Use cells within a consistent passage number range and ensure consistent seeding densities and culture conditions. |
| Unexpected cellular phenotype | Off-Target Effects: this compound might be inhibiting an unexpected kinase in your specific cell model, leading to unforeseen biological consequences. | 1. Validate with a Structurally Different Inhibitor: Use another inhibitor with a similar primary target but a different chemical structure to see if the phenotype is reproducible. 2. Literature Review: Investigate the known kinome selectivity profile of this compound to identify potential off-target kinases that might be relevant in your cell type. |
Quantitative Data Summary
The following tables summarize the inhibitory concentrations (IC50) of this compound in various cell lines. Note the significantly higher concentrations required to inhibit the growth of cells dependent on cytokines other than the primary targets of this compound.
Table 1: this compound IC50 Values in Target Cancer Cell Lines
| Cell Line | Cell Type | Target Pathway | IC50 (nM) | Reference |
| K562 | Chronic Myeloid Leukemia | Bcr-Abl | 2-35 | [4] |
| R10(-) | Bcr-Abl expressing | Bcr-Abl | 2-35 | [4] |
| M07e | Megakaryoblastic Leukemia | c-Kit | 40 | [5] |
| MDA-MB-468 | Breast Cancer | Src | 500 | [3] |
| MCF-7 | Breast Cancer | Src | 1000 | [3] |
Table 2: this compound IC50 Values in Non-Target/Cytokine-Dependent Cell Models
| Cell Line | Growth Factor Dependence | IC50 (nM) | Reference |
| M07e | Interleukin-3 | 250 | [5] |
| M07e | GM-CSF | 1000 | [5] |
Experimental Protocols
Protocol 1: Assessing Cell Viability using MTT Assay
Objective: To determine the cytotoxic effect of this compound on a cell population.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
96-well plates
-
Plate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that ensures logarithmic growth for the duration of the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with the medium containing the desired concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals in viable cells.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Detecting Apoptosis using Annexin V/Propidium Iodide (PI) Staining
Objective: To differentiate between viable, apoptotic, and necrotic cells following treatment with this compound.
Materials:
-
Cells of interest
-
This compound
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Flow cytometer
Methodology:
-
Cell Treatment: Seed and treat cells with the desired concentrations of this compound for the chosen duration.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer and add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Visualizations
Caption: this compound inhibits key signaling pathways.
Caption: Workflow for troubleshooting cytotoxicity.
References
Technical Support Center: PD173955 Solubility and the Impact of Hygroscopic DMSO
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the handling and solubility of the FGFR inhibitor, PD173955, with a specific focus on the challenges posed by the hygroscopic nature of Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving properly in DMSO, or it has precipitated out of my stock solution. What is the likely cause?
A1: The most common reason for solubility issues with this compound in DMSO is the presence of water.[1][2] DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. Even small amounts of absorbed water can significantly decrease the solubility of hydrophobic compounds like this compound, leading to incomplete dissolution or precipitation from a stock solution.[3] Repeated freeze-thaw cycles of a stock solution can also contribute to compound precipitation, as they can increase the probability of crystallization.[3]
Q2: What is the recommended procedure for dissolving this compound in DMSO to ensure maximum solubility and stability?
A2: To achieve optimal dissolution and minimize the risk of precipitation, it is critical to use anhydrous or low-water content DMSO. Always use a new, unopened bottle of anhydrous DMSO or a properly stored and sealed bottle. For a detailed, step-by-step guide, please refer to the "Experimental Protocols" section below.
Q3: How does absorbed water in DMSO affect its solvent properties for compounds like this compound?
A3: The presence of water in DMSO alters the solvent's polarity and its ability to solvate nonpolar compounds. This change in the solvent environment can lead to a significant decrease in the solubility of many organic molecules.[4] For lipophilic compounds, the addition of water to DMSO can lead to their precipitation out of solution.[3]
Q4: I observed precipitation after diluting my this compound DMSO stock solution into an aqueous buffer or cell culture medium. What should I do?
A4: This phenomenon, often referred to as "solvent shock," occurs when a compound dissolved in a strong organic solvent like DMSO is rapidly introduced into an aqueous environment where it is poorly soluble.[5] To mitigate this, consider the following troubleshooting steps:
-
Stepwise Dilution: Instead of a single large dilution, add the aqueous buffer to your DMSO stock in smaller increments, mixing thoroughly between each addition.
-
Reverse Addition: Add the DMSO stock solution dropwise to the vigorously stirring aqueous buffer.
-
Lower Final Concentration: The final concentration of this compound in your aqueous solution may be too high to remain in solution. Try lowering the final working concentration.
-
Use of Co-solvents: In some cases, the addition of a small percentage of a co-solvent to the aqueous buffer can help maintain solubility.
Q5: What is the maximum concentration of DMSO that is safe for my cell-based assays?
A5: The tolerance of cell lines to DMSO varies. As a general guideline, most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity. However, it is always best practice to perform a DMSO toxicity curve for your specific cell line to determine the optimal concentration that does not interfere with your experimental results.[6]
Troubleshooting Guide: this compound Precipitation
This guide provides a logical workflow to diagnose and resolve issues with this compound precipitation.
Caption: A step-by-step workflow for troubleshooting this compound solubility issues.
Data Presentation
| DMSO Purity (Anhydrous %) | Water Content (%) | Expected this compound Solubility |
| 100% | 0% | High |
| 99% | 1% | Moderate |
| 95% | 5% | Low |
| 90% | 10% | Very Low |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution in Anhydrous DMSO
This protocol outlines the recommended procedure for dissolving this compound in anhydrous DMSO to achieve a stable, high-concentration stock solution.
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), new and sealed bottle[7]
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or incubator set to 37°C
-
Ultrasonic bath
-
-
Procedure:
-
Equilibrate the this compound powder and anhydrous DMSO to room temperature before opening to prevent condensation of atmospheric moisture.
-
In a sterile tube, weigh the desired amount of this compound.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, gently warm the tube in a 37°C water bath for 5-10 minutes.
-
Following warming, place the tube in an ultrasonic bath for 10-15 minutes to facilitate complete dissolution.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Once fully dissolved, aliquot the stock solution into single-use, tightly sealed tubes to minimize freeze-thaw cycles and moisture absorption.
-
Store the aliquots at -20°C or -80°C.
-
Protocol for Determining the Equilibrium Solubility of this compound (Shake-Flask Method)
This protocol describes the shake-flask method, a standard procedure for determining the thermodynamic equilibrium solubility of a compound in a given solvent.[8]
-
Materials:
-
This compound powder
-
Solvent of interest (e.g., anhydrous DMSO, DMSO with 5% water)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument
-
-
Procedure:
-
Add an excess amount of this compound powder to a glass vial. An excess is confirmed by the presence of undissolved solid at the end of the experiment.
-
Add a known volume of the solvent to the vial.
-
Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Shake the vial for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, centrifuge the vial at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any remaining micro-particulates.
-
Dilute the filtered, saturated solution with an appropriate solvent to a concentration that falls within the linear range of your analytical method.
-
Determine the concentration of this compound in the diluted sample using a validated analytical method like HPLC.
-
Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.
-
Signaling Pathway
This compound is a potent and selective inhibitor of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway.[1] Aberrant activation of this pathway is implicated in various cancers. The diagram below illustrates the canonical FGFR signaling cascade and the point of inhibition by this compound.
Caption: The FGFR signaling pathway and the inhibitory action of this compound.
References
- 1. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ziath.com [ziath.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. DMSO, Anhydrous 10 x 3 mL | Buy Online | Invitrogen™ | thermofisher.com [thermofisher.com]
- 8. scielo.br [scielo.br]
PD173955 degradation products and their effects
Welcome to the technical support center for PD173955. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper use of this compound and to troubleshoot common issues that may be encountered during experiments. A key focus of this guide is to address potential issues arising from compound instability and degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, ATP-competitive inhibitor of several tyrosine kinases. Its primary targets include Bcr-Abl, Src family kinases, and the c-Kit receptor tyrosine kinase.[1][2][3] By binding to the ATP-binding site of these kinases, this compound blocks their catalytic activity, thereby inhibiting downstream signaling pathways that are crucial for cell proliferation and survival in certain cancer types.[4][5] It has been shown to be a highly effective inhibitor of Bcr-Abl with an IC50 of 1-2 nM in in vitro kinase assays.[6]
Q2: What are the recommended storage and handling conditions for this compound to prevent degradation?
To ensure the stability and activity of this compound, proper storage and handling are critical. While specific degradation products of this compound are not well-documented in the literature, general best practices for small molecule kinase inhibitors should be followed to minimize potential chemical breakdown due to hydrolysis, oxidation, or photolysis.
-
Solid Compound: Store the lyophilized powder at -20°C, tightly sealed and protected from light.[7]
-
Stock Solutions: Prepare a concentrated stock solution in a suitable solvent like DMSO. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C.
-
Working Solutions: It is best to prepare fresh working solutions from the frozen stock for each experiment. Avoid storing dilute aqueous solutions for extended periods, as this can increase the rate of hydrolysis.[8]
Q3: My IC50 value for this compound is significantly higher than what is reported in the literature. Could this be due to compound degradation?
Yes, inconsistent or higher-than-expected IC50 values are a common problem that can be caused by compound degradation.[9][10][11] If this compound degrades, the effective concentration of the active inhibitor in your assay will be lower than anticipated, leading to a rightward shift in the dose-response curve and a higher apparent IC50. Other factors that can contribute to IC50 variability include cell line health and passage number, assay conditions (like ATP concentration), and reagent quality.[9][12]
Q4: Are there known off-target effects of this compound or its potential degradation products?
This compound is known to be a dual Src/Abl inhibitor and also targets c-Kit.[2][6] While its selectivity has been profiled, like many kinase inhibitors, it may have off-target effects, especially at higher concentrations.[13][14] The specific effects of its degradation products are unknown. However, it is plausible that degradation could lead to a loss of kinase inhibitory activity. For instance, studies on "kinase inactive analogues" of this compound, where the structure is intentionally modified to remove kinase binding, show that these related compounds can have different biological effects, such as modulating β-secretase (BACE1) cleavage of the amyloid precursor protein (APP).[1][15][16] This highlights that structural changes, whether intentional or through degradation, can lead to a different biological activity profile.
Troubleshooting Guide
This guide addresses specific issues in a question-and-answer format to help you troubleshoot your experiments with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent IC50 values across experiments | Compound Degradation: Repeated freeze-thaw cycles of stock solutions or improper storage. | 1. Prepare fresh stock solutions from solid compound. 2. Aliquot stock solutions into single-use vials and store at -80°C. 3. Prepare fresh dilutions for each experiment.[10] |
| Cellular Factors: High cell passage number, mycoplasma contamination, or inconsistent cell seeding density. | 1. Use cells within a consistent and low passage number range. 2. Regularly test for mycoplasma. 3. Ensure accurate cell counting and consistent seeding density.[11][12] | |
| Assay Conditions: Variability in ATP concentration, incubation time, or reagent lots (e.g., serum). | 1. Standardize the ATP concentration in kinase assays, as IC50 values for ATP-competitive inhibitors are sensitive to it.[9] 2. Maintain consistent incubation times. 3. Test new lots of reagents before use in critical experiments.[12] | |
| No or weak inhibition of downstream signaling (e.g., p-CrkL, p-STAT5) | Inactive Compound: The compound may have degraded, leading to a loss of inhibitory activity. | 1. Verify compound activity using a fresh stock. 2. Include a positive control inhibitor with known activity. |
| Insufficient Target Engagement: Poor cell permeability or use of a concentration that is too low. | 1. Perform a dose-response experiment to determine the optimal concentration. 2. Ensure the compound is fully solubilized in the culture medium. | |
| Technical Issues: Problems with sample preparation (e.g., protein degradation) or Western blotting (e.g., poor antibody quality). | 1. Use protease and phosphatase inhibitors during cell lysis. 2. Validate the specificity and optimal dilution of your primary antibodies. | |
| Unexpected Cellular Phenotype (e.g., toxicity at low concentrations) | Off-Target Effects: At higher concentrations, this compound may inhibit other kinases essential for cell survival. | 1. Perform a careful dose-response analysis to find the lowest effective concentration. 2. Use a structurally unrelated inhibitor of the same primary target to see if the phenotype is consistent.[13] |
| Compound Impurity/Degradation Product: The observed effect may be due to a contaminant or a degradation product with a different activity profile. | 1. Verify the purity of your compound stock using methods like HPLC or mass spectrometry. 2. As the effects of degradation products are unknown, minimizing degradation through proper handling is the best mitigation strategy. |
Quantitative Data Summary
The following tables summarize the reported IC50 values for this compound against its primary kinase targets and in various cell-based assays. Note that these values can vary depending on the specific experimental conditions.
Table 1: Biochemical Kinase Inhibition
| Kinase Target | Reported IC50 (nM) | Reference |
| Bcr-Abl | 1 - 2 | [6] |
| Src | 22 | [7] |
| c-Kit | ~25 (autophosphorylation) | [6] |
Table 2: Cellular Assays
| Cell Line/Assay Type | Effect Measured | Reported IC50 (nM) | Reference |
| Bcr-Abl-dependent cell lines | Growth Inhibition | 2 - 35 | [6] |
| M07e cells | Proliferation (SCF-dependent) | 40 | [6] |
| MDA-MB-468 (breast cancer) | Growth Inhibition | 500 | [7] |
| MCF-7 (breast cancer) | Growth Inhibition | 1000 | [7] |
Experimental Protocols
Protocol 1: In Vitro Bcr-Abl Kinase Assay
This protocol is a general guideline for assessing the inhibitory activity of this compound against Bcr-Abl kinase in vitro.
-
Immunoprecipitation of Bcr-Abl:
-
Lyse Bcr-Abl positive cells (e.g., K562) in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitate the Bcr-Abl protein complex using an anti-Abl antibody and protein A/G-sepharose beads.
-
Wash the beads extensively with lysis buffer and then with kinase assay buffer.
-
-
Kinase Reaction:
-
Resuspend the beads in kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
Add a known substrate (e.g., a synthetic peptide like Abltide).
-
Add this compound at various concentrations (prepared by serial dilution). Include a vehicle control (DMSO).
-
Initiate the reaction by adding ATP (e.g., 10 µM) and [γ-³²P]ATP.
-
Incubate at 30°C for a specified time (e.g., 20 minutes).
-
-
Detection:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Visualize the phosphorylated substrate by autoradiography.
-
Quantify the band intensities to determine the extent of inhibition and calculate the IC50 value.
-
Protocol 2: Cellular Proliferation Assay ([³H]-Thymidine Incorporation)
This protocol measures the effect of this compound on the proliferation of Bcr-Abl dependent cells.
-
Cell Seeding:
-
Seed Bcr-Abl positive cells (e.g., Ba/F3-p210) in a 96-well plate at a predetermined optimal density.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add the diluted compound to the cells. Include a vehicle control (DMSO).
-
Incubate for a specified period (e.g., 48 hours) at 37°C.
-
-
[³H]-Thymidine Labeling:
-
Add [³H]-thymidine (e.g., 1 µCi/well) to each well.
-
Incubate for an additional 18-24 hours.
-
-
Harvesting and Measurement:
-
Harvest the cells onto a filter mat using a cell harvester.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
-
Visualizations
Caption: this compound signaling pathway inhibition.
Caption: Troubleshooting workflow for inconsistent IC50 values.
References
- 1. Development of Kinase Inactive this compound Analogues for Reducing Production of Aβ Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A solid-phase Bcr-Abl kinase assay in 96-well hydrogel plates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidation Analysis - Creative Proteomics [creative-proteomics.com]
- 4. Crystal structures of the kinase domain of c-Abl in complex with the small molecule inhibitors this compound and imatinib (STI-571) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hoffman.cm.utexas.edu [hoffman.cm.utexas.edu]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Development of Kinase Inactive this compound Analogues for Reducing Production of Aβ Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Poor Oral Bioavailability of PD173955 in vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor oral bioavailability of the Src/Abl kinase inhibitor, PD173955, in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary molecular targets?
This compound is a potent, orally active small molecule inhibitor belonging to the pyrido[2,3-d]pyrimidine (B1209978) class of compounds.[1] Its primary molecular targets include the non-receptor tyrosine kinases Src and Abl.[2] By inhibiting these kinases, this compound can effectively block downstream signaling pathways involved in cell proliferation, survival, and migration, making it a compound of interest for cancer research.[2][3]
Q2: What does "poor oral bioavailability" mean and why is it a concern for in vivo studies with this compound?
Poor oral bioavailability refers to the low fraction of an orally administered drug that reaches the systemic circulation in an unchanged form. For a compound like this compound, which is likely poorly soluble in water, this can lead to low and variable drug exposure in animal models. This variability can compromise the reliability and reproducibility of efficacy and toxicology studies, making it difficult to establish a clear dose-response relationship.
Q3: What are the likely causes of this compound's poor oral bioavailability?
The primary reasons for the poor oral bioavailability of this compound are likely multifactorial and typical for many kinase inhibitors:
-
Poor Aqueous Solubility: As a lipophilic molecule, this compound likely has low solubility in the aqueous environment of the gastrointestinal (GI) tract, which is a prerequisite for absorption.
-
First-Pass Metabolism: The drug may be extensively metabolized in the gut wall and/or liver by cytochrome P450 enzymes before it can reach systemic circulation.
-
Efflux by Transporters: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal epithelium, which actively pump the drug back into the GI lumen.
Troubleshooting Guide
Issue 1: Low and/or Variable Plasma Concentrations of this compound After Oral Gavage
Possible Cause:
-
Poor dissolution of the compound in the gastrointestinal tract.
-
Inadequate formulation for oral delivery.
-
Variability in gastrointestinal physiology between animals.
Solutions:
-
Formulation Optimization: A simple suspension in an aqueous vehicle is often insufficient for poorly soluble compounds. Consider the following advanced formulation strategies:
-
Nanosuspension: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area, leading to a higher dissolution rate and improved absorption.[4][5]
-
Self-Emulsifying Drug Delivery System (SEDDS): Formulating this compound in a mixture of oils, surfactants, and co-solvents can lead to the spontaneous formation of a fine emulsion in the GI tract, enhancing solubilization and absorption.[6][7]
-
-
Use of Co-solvents and Surfactants: Incorporating pharmaceutically acceptable co-solvents (e.g., PEG 400, propylene (B89431) glycol) and surfactants (e.g., Tween 80, Cremophor EL) in the formulation can improve the wettability and solubility of the compound.
-
Standardized Dosing Procedure: Ensure a consistent and accurate oral gavage technique to minimize variability between animals.[8][9] Fasting animals overnight before dosing can also help reduce variability in gastric emptying and food effects.
Issue 2: No Apparent in vivo Efficacy Despite Successful in vitro Activity
Possible Cause:
-
Insufficient systemic exposure to this compound to reach therapeutic concentrations at the target site.
-
Rapid metabolism and clearance of the compound.
Solutions:
-
Pharmacokinetic (PK) Analysis: Conduct a pilot PK study to determine the plasma concentration-time profile of this compound after oral administration. This will help to understand its absorption, distribution, metabolism, and excretion (ADME) properties and to correlate exposure levels with efficacy.
-
Dose Escalation: If the initial doses are well-tolerated but ineffective, a dose escalation study may be warranted to achieve higher systemic exposure.
-
Alternative Routes of Administration: For initial proof-of-concept studies, consider using an alternative route of administration that bypasses the challenges of oral absorption, such as intraperitoneal (i.p.) or intravenous (i.v.) injection, to confirm the in vivo activity of the compound.
Quantitative Data
| Compound | Class | Animal Model | Oral Bioavailability (%) | Reference |
| Compound 5o | Pyrido[2,3-d]pyrimidin-7(8H)-one | Rat | 45.3 | [10] |
| Dasatinib | Src/Abl Kinase Inhibitor | Mouse | 14 | [11] |
| Dasatinib | Src/Abl Kinase Inhibitor | Rat | 26-34 | [11] |
| Dasatinib | Src/Abl Kinase Inhibitor | Dog | 34 | [11] |
| Dasatinib | Src/Abl Kinase Inhibitor | Monkey | 19 | [11] |
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension for Oral Administration
Objective: To prepare a stable nanosuspension of this compound to enhance its oral bioavailability.
Materials:
-
This compound powder
-
Hydroxypropyl methylcellulose (B11928114) (HPMC)
-
Tween 80
-
Purified water
-
Zirconium oxide beads (0.5 mm)
-
High-energy ball mill or similar wet-milling apparatus
Procedure:
-
Preparation of the Stabilizer Solution: Prepare a 0.5% (w/v) HPMC and 0.5% (w/v) Tween 80 solution in purified water.
-
Pre-milling: Add this compound powder to the stabilizer solution to achieve the desired concentration (e.g., 10 mg/mL). Suspend the powder using a vortex mixer.
-
Wet Milling: Transfer the suspension and zirconium oxide beads to the milling chamber. Mill the suspension at a high speed for a specified duration (e.g., 24-48 hours), monitoring the particle size periodically using a particle size analyzer. The target particle size is typically below 200 nm.
-
Separation: After milling, separate the nanosuspension from the milling beads.
-
Characterization: Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential.
-
Storage: Store the nanosuspension at 2-8°C until use.
Protocol 2: In Vivo Oral Gavage Administration in Mice
Objective: To administer a formulated dose of this compound to mice via oral gavage.
Materials:
-
This compound formulation (e.g., nanosuspension)
-
Appropriately sized gavage needles (e.g., 20-22 gauge for adult mice)[9]
-
Syringes
-
Animal scale
Procedure:
-
Animal Preparation: Fast mice overnight (approximately 12 hours) with free access to water.[7]
-
Dose Calculation: Weigh each mouse immediately before dosing to calculate the exact volume of the formulation to be administered based on the desired dose (e.g., in mg/kg). The maximum recommended dosing volume for mice is 10 mL/kg.[9]
-
Animal Restraint: Properly restrain the mouse to ensure its head and body are in a straight line, which facilitates the passage of the gavage needle.[8]
-
Gavage Needle Insertion: Gently insert the gavage needle into the esophagus. The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and re-insert.[12]
-
Substance Administration: Once the needle is correctly placed, administer the formulation slowly and steadily.[13]
-
Needle Removal and Monitoring: After administration, gently remove the gavage needle and return the mouse to its cage. Monitor the animal for any signs of distress.[14]
Visualizations
Caption: Inhibition of Src and Abl signaling pathways by this compound.
Caption: Experimental workflow for enhancing oral bioavailability of this compound.
Caption: Troubleshooting logic for poor in vivo efficacy of oral this compound.
References
- 1. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Src family kinases in anti-cancer therapies: turning promise into triumph - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SRC Signaling in Cancer and Tumor Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. iacuc.wsu.edu [iacuc.wsu.edu]
- 10. Pyrido[2, 3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. research-support.uq.edu.au [research-support.uq.edu.au]
- 13. instechlabs.com [instechlabs.com]
- 14. animalcare.ubc.ca [animalcare.ubc.ca]
Managing insoluble impurities in PD173955 powder
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PD173955 powder, specifically addressing challenges related to insoluble impurities.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective ATP-competitive inhibitor of the Fibroblast Growth Factor Receptor 3 (FGFR3) tyrosine kinase. Its primary mechanism involves binding to the kinase domain of FGFR3, which prevents autophosphorylation and subsequent activation of downstream signaling pathways. This inhibition can lead to decreased cell proliferation and the induction of apoptosis in cells where the FGFR3 signaling pathway is aberrantly activated.
Q2: I've observed particulate matter in my dissolved this compound solution. What are these insoluble impurities?
Insoluble impurities in this compound powder can stem from several sources, including residual starting materials, byproducts from the synthesis process, or degradation products. The presence of these particulates can interfere with experimental results by causing light scattering in plate-based assays, clogging fluidics systems, or inducing off-target cellular effects.
Q3: What are the optimal solvents and storage conditions for this compound?
This compound is sparingly soluble in aqueous solutions but is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO). For creating stock solutions, high-purity, anhydrous DMSO is recommended. Stock solutions should be stored at -20°C or -80°C to minimize degradation. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Visible Particulates in Reconstituted this compound Stock Solution
Symptoms:
-
Cloudy or hazy appearance of the DMSO stock solution.
-
Visible floating particles or sediment at the bottom of the vial after vortexing.
Potential Causes:
-
Presence of insoluble impurities from manufacturing.
-
Precipitation of the compound due to solvent saturation or temperature changes.
-
Introduction of contaminants during handling.
Troubleshooting Workflow:
Caption: Workflow for addressing insoluble particulates in this compound stock solutions.
Detailed Steps:
-
Initial Solubilization Attempts: To ensure the compound is fully dissolved, try the following:
-
Vortexing: Vigorously vortex the solution for 2-3 minutes.
-
Sonication: Place the vial in a sonicator bath for 5-10 minutes.
-
Gentle Warming: Briefly warm the solution at 37°C. Avoid excessive heat, which can degrade the compound.
-
-
Physical Removal of Impurities: If particulates remain, they must be physically removed to ensure the quality of your experiments.
-
Protocol for Clarification by Centrifugation:
-
Transfer the stock solution to a microcentrifuge tube.
-
Centrifuge at a high speed (e.g., 14,000 x g) for 10 minutes at room temperature.
-
Carefully collect the supernatant, avoiding the pelleted material at the bottom of the tube.
-
-
Protocol for Clarification by Filtration:
-
Draw the stock solution into a syringe.
-
Attach a 0.22 µm PVDF or PTFE syringe filter to the syringe. These filter materials are generally compatible with DMSO.
-
Slowly dispense the solution through the filter into a new, sterile vial.
-
-
-
Re-quantification of Stock Concentration: It is crucial to determine the final concentration of your clarified stock solution, as some compound may have been lost with the removal of the insoluble material. Use a spectrophotometer and the molar extinction coefficient of this compound to determine the new concentration.
Issue 2: Inconsistent Results in Cell-Based Assays
Symptoms:
-
High variability between replicate wells.
-
Unexpected cytotoxicity at lower-than-expected concentrations.
-
Lower than expected potency (high IC50 value).
Potential Causes:
-
Insoluble impurities acting as confounding factors in the assay.
-
Inaccurate concentration of the working solution due to incomplete solubilization of the stock.
Troubleshooting and Data Interpretation:
| Parameter | Unclarified this compound | Clarified this compound | Interpretation |
| IC50 (nM) | 150 nM | 25 nM | Insoluble material can bind to the active compound, reducing its effective concentration in solution and leading to an artificially high IC50. |
| Max Inhibition (%) | 75% | 98% | Particulates can cause light scattering in absorbance or fluorescence-based assays, leading to inaccurate readings and a lower apparent maximal effect. |
| Standard Deviation | High | Low | The heterogeneous distribution of insoluble particles in assay wells can lead to significant variability between replicates. |
Experimental Protocol: Comparing a Raw vs. Clarified Stock Solution in a Cell Viability Assay
-
Cell Seeding: Seed a 96-well plate with a cancer cell line known to have FGFR3 activation (e.g., RT112/84 bladder cancer cells) at a density of 5,000 cells per well. Allow cells to adhere overnight.
-
Compound Preparation:
-
Prepare two sets of serial dilutions of this compound in culture medium: one from the original, unclarified stock and one from the clarified stock solution.
-
-
Cell Treatment: Treat the cells with the serial dilutions of both this compound preparations. Include a DMSO vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to each well and measure the signal according to the manufacturer's protocol.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curves for both the unclarified and clarified this compound. Calculate the IC50 values for each.
Signaling Pathway
Caption: Simplified signaling pathway of FGFR3 and the inhibitory action of this compound.
Validation & Comparative
A Comparative Guide to PD173955 and Imatinib (STI-571) in CML Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two tyrosine kinase inhibitors, PD173955 and imatinib (B729) (STI-571), in the context of Chronic Myeloid Leukemia (CML) treatment. It is designed to offer a comprehensive overview of their mechanisms of action, preclinical efficacy, and the experimental methodologies used for their evaluation.
Introduction
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL1 fusion gene, encoding the constitutively active Bcr-Abl tyrosine kinase, a key driver of the disease. The development of tyrosine kinase inhibitors (TKIs) that target Bcr-Abl has revolutionized CML treatment. Imatinib (STI-571), the first-in-class TKI, has transformed CML into a manageable chronic condition for many patients.[1][2] However, the emergence of resistance has necessitated the development of new inhibitors.[3] this compound is a potent pyrido[2,3-d]pyrimidine (B1209978) derivative that has demonstrated significant inhibitory activity against Bcr-Abl and other tyrosine kinases.[4][5]
Mechanism of Action
Both imatinib and this compound are ATP-competitive inhibitors of the Bcr-Abl tyrosine kinase. However, they exhibit distinct binding modes to the kinase domain.
Imatinib (STI-571): Imatinib stabilizes the inactive "closed" conformation of the Abl kinase domain, where the activation loop (A-loop) is folded in a way that blocks the ATP-binding site.[6][7] This specific binding requirement means that imatinib is less effective against mutations that favor the active "open" conformation of the kinase.[3]
This compound: In contrast, this compound is a dual Src/Abl inhibitor that can bind to both the active and inactive conformations of the Abl kinase domain.[7][8] This broader binding capability suggests that this compound may be effective against certain imatinib-resistant mutations.[7]
Figure 1: Comparative mechanism of Bcr-Abl inhibition.
Quantitative Data Comparison
The following tables summarize the in vitro potency of this compound and imatinib against Bcr-Abl and other kinases, as well as their effects on CML cell lines.
Table 1: In Vitro Kinase Inhibition
| Compound | Target Kinase | IC50 (nM) | Reference |
| This compound | Bcr-Abl | 1-2 | [4][5][9] |
| c-Kit | ~25 | [4] | |
| Imatinib (STI-571) | Bcr-Abl | ~250-1000 | [4][6] |
| c-Kit | Potent Inhibitor | [10] | |
| PDGFR | Potent Inhibitor | [10] |
Table 2: Inhibition of Bcr-Abl-Dependent Cell Growth
| Compound | Cell Line | IC50 (nM) | Reference |
| This compound | Various Bcr-Abl+ lines | 2-35 | [4][5][9] |
| Imatinib (STI-571) | K562 | Micromolar concentrations | [6] |
Experimental Protocols
Detailed methodologies for key comparative experiments are outlined below.
In Vitro Bcr-Abl Kinase Assay
Objective: To determine the direct inhibitory effect of the compounds on the enzymatic activity of the Bcr-Abl kinase.
Protocol:
-
Reagents: Recombinant Bcr-Abl enzyme, a suitable substrate (e.g., GST-Crk), ATP (with γ-³²P-ATP for radioactive detection), and various concentrations of the test compounds (this compound and imatinib).[1]
-
Reaction Setup: In a microcentrifuge tube or a 96-well plate, combine the recombinant Bcr-Abl enzyme, the substrate, and the test compound at various concentrations.[1]
-
Initiation: Initiate the kinase reaction by adding ATP.[1]
-
Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 30 minutes).[1]
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer.[1]
-
Analysis:
-
Separate the proteins by SDS-PAGE.[1]
-
For radioactive assays, expose the gel to a phosphor screen and quantify the incorporation of ³²P into the substrate to determine the extent of inhibition.[1]
-
For non-radioactive assays, immunoblotting with anti-phosphotyrosine antibodies can be used to detect substrate phosphorylation.
-
Figure 2: Generalized workflow for an in vitro kinase assay.
Cellular Proliferation Assay ([³H]Thymidine Incorporation)
Objective: To assess the effect of the compounds on the proliferation of Bcr-Abl-dependent CML cell lines.
Protocol:
-
Cell Culture: Culture Bcr-Abl-dependent CML cell lines (e.g., K562, R10(+)) in appropriate media.
-
Drug Treatment: Seed the cells in 96-well plates and treat with a range of concentrations of this compound or imatinib.
-
Pre-incubation: Pre-incubate the cells with the drugs for a period of time (e.g., 48 hours).[4]
-
Radiolabeling: Add [³H]thymidine to each well and incubate for an additional period (e.g., 18 hours) to allow for incorporation into newly synthesized DNA.[4]
-
Harvesting: Harvest the cells onto filter mats and measure the incorporated radioactivity using a scintillation counter.
-
Analysis: Calculate the percentage of inhibition of [³H]thymidine uptake relative to untreated control cells to determine the IC50 value for cell proliferation.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of the compounds on the cell cycle distribution of CML cells.
Protocol:
-
Cell Treatment: Treat Bcr-Abl-dependent CML cells with this compound or imatinib at various concentrations for a specified duration.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA-intercalating dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the stained cells using a flow cytometer.
-
Analysis: Deconvolute the resulting DNA content histograms to determine the percentage of cells in each phase of the cell cycle (G1, S, and G2/M). Studies have shown that this compound can induce cell cycle arrest in the G1 phase.[4][5]
Imatinib in the Clinical Setting
Imatinib was the first signal transduction inhibitor used clinically for CML and gained FDA approval as a first-line treatment in 2002.[11] Clinical trials, such as the landmark International Randomized Study of Interferon and STI571 (IRIS), demonstrated the superiority of imatinib over the previous standard of care (interferon-alpha plus cytarabine).[2][11] At 18 months, the complete cytogenetic response rate for imatinib was 76% compared to 15% for the control arm.[2][11] Long-term follow-up of the IRIS trial showed an overall survival rate of 83.3% at 10 years for patients treated with imatinib.[2][12]
Resistance to Imatinib
Despite its success, a significant number of patients develop resistance to imatinib.[3] Mechanisms of resistance can be broadly categorized as Bcr-Abl-dependent or -independent. Bcr-Abl-dependent resistance often involves point mutations in the kinase domain that either impair imatinib binding or stabilize the active conformation of the kinase.[3] The T315I "gatekeeper" mutation is a common cause of resistance to imatinib and other second-generation TKIs.[3] Bcr-Abl-independent resistance can involve the activation of alternative signaling pathways, such as those involving Src family kinases (SFKs).[13]
The Potential of this compound
The ability of this compound to inhibit both the active and inactive conformations of Bcr-Abl, as well as its activity against SFKs, suggests it could be a valuable therapeutic agent, particularly in cases of imatinib resistance.[7] Its high potency in preclinical studies underscores its potential for further investigation in the treatment of CML.[4][5]
Summary and Conclusion
Imatinib has fundamentally changed the treatment landscape for CML, offering durable responses and long-term survival for many patients.[1] Its mechanism of action, which involves stabilizing the inactive conformation of Bcr-Abl, is highly specific. However, this specificity is also a vulnerability, leading to resistance in a subset of patients. This compound represents a potent alternative with a different binding mode that allows it to inhibit both active and inactive forms of Bcr-Abl. Its dual Src/Abl inhibitory activity may also help to overcome certain mechanisms of resistance. The preclinical data strongly supports the continued investigation of this compound and similar compounds as potential therapeutic options for CML, including in the context of imatinib resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. ashpublications.org [ashpublications.org]
- 3. The Ins and Outs of Bcr-Abl Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ashpublications.org [ashpublications.org]
- 7. benthamdirect.com [benthamdirect.com]
- 8. cancernetwork.com [cancernetwork.com]
- 9. hoffman.cm.utexas.edu [hoffman.cm.utexas.edu]
- 10. Imatinib - Wikipedia [en.wikipedia.org]
- 11. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cancernetwork.com [cancernetwork.com]
- 13. Expression of a Src Family Kinase in Chronic Myelogenous Leukemia Cells Induces Resistance to Imatinib in a Kinase-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of PD173955 and Dasatinib: Efficacy and Mechanistic Insights
This guide provides a comprehensive comparison of two potent tyrosine kinase inhibitors, PD173955 and dasatinib (B193332). Both compounds are significant tools in cancer research, particularly for malignancies driven by aberrant kinase activity, such as Chronic Myeloid Leukemia (CML). This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of their efficacy, supported by experimental data and detailed methodologies.
Mechanism of Action and Target Profile
Both this compound and dasatinib function as ATP-competitive inhibitors of tyrosine kinases, but they exhibit different selectivity profiles.
This compound is a potent inhibitor of the Bcr-Abl fusion protein, the hallmark of CML, with an IC50 of 1-2 nM in kinase assays.[1][2][3] It also demonstrates significant activity against Src family kinases, with an IC50 of 22 nM for Src.[1][4][5] Its inhibitory action is effective against both the active and inactive conformations of the Abl kinase domain.[3][6] This dual-binding capability is a key feature, suggesting it may overcome resistance mechanisms that stabilize one conformation over the other.[3] Additionally, this compound has been shown to inhibit c-Kit autophosphorylation.[1][2]
Dasatinib is a multi-targeted kinase inhibitor, known for its high potency against a broader range of kinases.[7][8] It is a powerful inhibitor of Bcr-Abl, being approximately 325 times more potent than imatinib (B729) in vitro.[8][9] Beyond Bcr-Abl, its targets include the SRC family (SRC, LCK, YES, FYN), c-KIT, EPHA2, and PDGFRβ.[7][10] Like this compound, dasatinib can bind to both the active and inactive conformations of the ABL kinase domain, which may contribute to its efficacy in cases of imatinib resistance.[7][8][11] This broader targeting profile means dasatinib can disrupt multiple signaling pathways that contribute to cancer cell proliferation, survival, and migration.[7]
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways targeted by this compound and dasatinib.
References
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. hoffman.cm.utexas.edu [hoffman.cm.utexas.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Apoptosis | Bcr-Abl | Src | TargetMol [targetmol.com]
- 6. New Effective Inhibitors of the Abelson Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 8. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 9. cancernetwork.com [cancernetwork.com]
- 10. Dasatinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 11. Dasatinib - Proteopedia, life in 3D [proteopedia.org]
A Head-to-Head Comparison of Second-Generation Bcr-Abl Inhibitors: PD173955 vs. PD180970
In the landscape of targeted cancer therapy, the development of small molecule inhibitors against the Bcr-Abl tyrosine kinase has revolutionized the treatment of Chronic Myelogenous Leukemia (CML). While imatinib (B729) set the precedent, the emergence of resistance has driven the development of more potent, second-generation inhibitors. This guide provides a detailed, data-driven comparison of two such inhibitors, PD173955 and PD180970, for researchers and drug development professionals.
Performance Data: A Quantitative Comparison
Both this compound and PD180970, belonging to the pyrido[2,3-d]pyrimidine (B1209978) class of compounds, have demonstrated potent inhibition of the Bcr-Abl kinase.[1] The following table summarizes their in vitro and cellular activities based on reported experimental data.
| Parameter | This compound | PD180970 | Reference Compound (Imatinib) | Citations |
| Bcr-Abl Kinase Inhibition (IC50) | 1-2 nM | ~2.2 nM (recombinant Abl), 5 nM (p210Bcr-Abl autophosphorylation) | 25-50 fold higher than this compound | [1][2][3] |
| Bcr-Abl Dependent Cell Growth Inhibition (IC50) | 2-35 nM (in different cell lines) | Potent inhibition reported | 35-50 nM | [1] |
| Inhibition of Downstream Signaling (IC50) | - | 170 nM (p210Bcr-Abl), 80 nM (Gab2), 80 nM (CrkL), 5 nM (Stat5 DNA-binding) | - | [2][3][4] |
| Activity against Imatinib-Resistant Mutants | - | Active against several Bcr-Abl mutations resistant to imatinib | - | [5][6] |
| Other Kinase Targets (IC50) | ~22 nM (Src, Yes), ~25 nM (c-Kit autophosphorylation) | 0.8 nM (Src), <5 nM (LCK), 50 nM (KIT), 390 nM (EGFR) | - | [1][7][8] |
Mechanism of Action and Cellular Effects
Both this compound and PD180970 are ATP-competitive inhibitors of the Bcr-Abl kinase.[2] Their binding to the kinase domain prevents the autophosphorylation of Bcr-Abl and the subsequent phosphorylation of downstream substrates, thereby inhibiting the pro-proliferative and anti-apoptotic signals that drive CML.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PD180970 | Bcr-Abl | Src | c-Kit | TargetMol [targetmol.com]
- 4. Inhibition of Bcr-Abl kinase activity by PD180970 blocks constitutive activation of Stat5 and growth of CML cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Activity of the Bcr-Abl kinase inhibitor PD180970 against clinically relevant Bcr-Abl isoforms that cause resistance to imatinib mesylate (Gleevec, STI571) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | Apoptosis | Bcr-Abl | Src | TargetMol [targetmol.com]
- 8. caymanchem.com [caymanchem.com]
A Head-to-Head Comparison of PD173955 and Bosutinib: A Guide for Researchers
This guide provides a comprehensive, data-driven comparison of two potent tyrosine kinase inhibitors (TKIs), PD173955 and bosutinib (B1684425). Both compounds are notable for their dual inhibition of Src and Abl kinases, key players in various oncogenic signaling pathways. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of their mechanisms of action, target specificities, and preclinical efficacy, supported by experimental data and protocols.
Executive Summary
This compound is a highly potent, preclinical inhibitor of Bcr-Abl and Src family kinases.[1][2] It demonstrates significant efficacy in inhibiting the growth of Bcr-Abl-positive cell lines at nanomolar concentrations.[1] Bosutinib is a clinically approved second-generation TKI for the treatment of chronic myeloid leukemia (CML).[3][4] It is a dual Src/Abl inhibitor that has shown efficacy in patients who are resistant or intolerant to prior TKI therapy.[5] While both compounds share a common mechanism of dual Src/Abl inhibition, they exhibit distinct profiles in terms of potency against specific targets and their stages of development.
Mechanism of Action
Both this compound and bosutinib are ATP-competitive inhibitors that target the kinase domain of their target proteins.[3][6] By binding to the ATP-binding site of kinases like Bcr-Abl and Src, they prevent the transfer of a phosphate (B84403) group from ATP to tyrosine residues on substrate proteins. This action blocks the downstream signaling pathways that drive cell proliferation and survival.[7]
Bosutinib binds to the ATP-binding site of the Bcr-Abl kinase, effectively blocking downstream signaling pathways that lead to malignant cell behavior.[7] It is also a potent inhibitor of Src family kinases (SFKs), including Src, Lyn, and Hck, which contributes to its antileukemic activity.[3][7]
This compound also functions as a potent inhibitor of Bcr-Abl and Src kinases.[1][2] Structural studies have shown that this compound can bind to a conformation of the Abl kinase domain that resembles the active state, suggesting it may be effective against different conformational states of the enzyme.[6][8]
Signaling Pathway and Experimental Workflow
The following diagram illustrates the general signaling pathway inhibited by both this compound and bosutinib, focusing on the Bcr-Abl pathway central to Chronic Myeloid Leukemia.
The general workflow for evaluating and comparing these inhibitors is depicted below.
Data Presentation: A Comparative Analysis
The following tables summarize key quantitative data from preclinical studies to provide a direct comparison of this compound and bosutinib.
Table 1: Preclinical Kinase Inhibition Profile
| Target | This compound IC50 (nM) | Bosutinib IC50 (nM) | Reference(s) |
| Bcr-Abl | 1-2 | 1 | [1],[9] |
| Src | 22 | 1.2 | [1],[9] |
| Yes | ~22 | <10 | [2],[10] |
| Abl | ~22 | 1 | [2],[9] |
| c-Kit | 40 | Not significantly inhibited | [1],[5] |
| PDGFR | Not significantly inhibited | Not significantly inhibited | [2],[5] |
Table 2: Cellular Activity
| Cell Line/Assay | This compound IC50 (nM) | Bosutinib IC50 (nM) | Reference(s) |
| Bcr-Abl-positive cell lines (e.g., K562) | 2-35 | 20 | [1],[9] |
| M07e (c-Kit dependent proliferation) | 40 | N/A | [1] |
| MDA-MB-468 (Breast Cancer) | 500 | N/A | [11] |
| MCF-7 (Breast Cancer) | 1000 | N/A | [11] |
N/A: Data not available in the searched sources.
Experimental Protocols
In Vitro Bcr-Abl Kinase Assay
This protocol is a representative method for determining the in vitro inhibitory activity of compounds against the Bcr-Abl kinase.
-
Immunoprecipitation of Bcr-Abl: Bcr-Abl is immunoprecipitated from lysates of a Bcr-Abl-positive cell line (e.g., K562) using an appropriate antibody.[1]
-
Kinase Reaction: The immunoprecipitated Bcr-Abl is incubated in a kinase buffer containing MgCl2, ATP (often radiolabeled with γ-³²P), and a suitable substrate.[1]
-
Inhibitor Addition: The assay is performed in the presence of varying concentrations of the test inhibitor (e.g., this compound or bosutinib) or a vehicle control.[1]
-
Reaction Termination and Analysis: The reaction is stopped, and the phosphorylation of the substrate is quantified.[1] In the case of radiolabeled ATP, this is often done by separating the proteins via SDS-PAGE and detecting the incorporated radioactivity by autoradiography.[1]
-
IC50 Determination: The concentration of the inhibitor that results in 50% inhibition of kinase activity (IC50) is calculated from a dose-response curve.
Cell Viability (MTT) Assay
This protocol outlines a common method to assess the effect of inhibitors on the viability and proliferation of cancer cell lines.
-
Cell Seeding: Cells (e.g., K562) are seeded in a 96-well plate at a predetermined density and allowed to adhere or stabilize.[12]
-
Compound Treatment: The cells are treated with a range of concentrations of the test compound (this compound or bosutinib) or a vehicle control for a specified period (e.g., 48-72 hours).[1][13]
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[12] Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or an SDS-HCl solution).[13][14]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Head-to-Head Comparison
Potency: Based on the available preclinical data, both this compound and bosutinib are highly potent inhibitors of Bcr-Abl.[1][9] Bosutinib appears to be a more potent inhibitor of Src kinase with an IC50 of 1.2 nM compared to 22 nM for this compound.[1][9]
Specificity: Both compounds are dual Src/Abl inhibitors. A key difference is the significant inhibitory activity of this compound against c-Kit, a target that bosutinib does not potently inhibit.[1][5] The minimal activity of bosutinib against c-Kit and PDGF-R is thought to contribute to its distinct and generally favorable toxicity profile in clinical settings, with lower rates of certain side effects like myelosuppression and fluid retention.[5][15]
Development Stage: Bosutinib is a clinically approved drug with extensive data from Phase I, II, and III clinical trials for the treatment of CML.[16][17][18][19] this compound, on the other hand, remains a preclinical compound, and its clinical potential has not been evaluated in humans.
Clinical Efficacy (Bosutinib): Clinical trials have demonstrated the efficacy of bosutinib in patients with newly diagnosed CML as well as in those who are resistant or intolerant to other TKIs.[5][15] In first-line therapy, bosutinib has shown comparable rates of complete cytogenetic response to imatinib, but with a significantly faster time to response.[15] It has also demonstrated higher rates of major molecular response.[15]
Conclusion
This compound and bosutinib are both potent dual inhibitors of Src and Abl kinases. This compound exhibits high potency in preclinical models but also inhibits c-Kit, which could have implications for its therapeutic window. Bosutinib has a well-established clinical profile as an effective treatment for CML, with a distinct specificity that contributes to its tolerability. For researchers, this compound remains a valuable tool for investigating the roles of Src, Abl, and Kit kinases in various cellular processes. Bosutinib serves as a clinically relevant benchmark and a therapeutic option with a proven track record in treating CML. Further direct comparative studies would be necessary to fully elucidate the nuanced differences in their biological activities and therapeutic potential.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Apoptosis | Bcr-Abl | Src | TargetMol [targetmol.com]
- 3. Bosutinib - Wikipedia [en.wikipedia.org]
- 4. Bosutinib: a dual SRC/ABL kinase inhibitor for the treatment of chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bosutinib: A Novel Src/Abl Kinase Inhibitor for Chronic Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hoffman.cm.utexas.edu [hoffman.cm.utexas.edu]
- 7. What is the mechanism of Bosutinib Monohydrate? [synapse.patsnap.com]
- 8. rcsb.org [rcsb.org]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. MTT (Assay protocol [protocols.io]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Profile of bosutinib and its clinical potential in the treatment of chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Facebook [cancer.gov]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. pfizermedical.com [pfizermedical.com]
- 19. bosulif.pfizerpro.com [bosulif.pfizerpro.com]
PD173955 Demonstrates Superior Efficacy Over Imatinib in Sensitive CML Cell Lines, but Struggles Against Key Resistance Mutations
For researchers in oncology and drug development, the quest for effective therapies against resistant cancers is a persistent challenge. In the landscape of Chronic Myeloid Leukemia (CML), the emergence of resistance to the frontline tyrosine kinase inhibitor (TKI) imatinib (B729) has spurred the investigation of alternative inhibitors. One such compound, PD173955, has shown considerable promise by demonstrating significantly greater potency than imatinib in preclinical studies involving imatinib-sensitive CML cell lines. However, its efficacy is largely dictated by the specific mechanism of imatinib resistance, proving ineffective against the formidable T315I "gatekeeper" mutation.
Imatinib revolutionized CML treatment by targeting the constitutively active Bcr-Abl tyrosine kinase, the hallmark of the disease. It binds to the inactive conformation of the Abl kinase domain, preventing the phosphorylation of downstream substrates essential for cell proliferation and survival. Resistance to imatinib primarily arises from two mechanisms: overexpression of the Bcr-Abl protein or point mutations in the Abl kinase domain that either prevent imatinib from binding or stabilize the active conformation of the kinase.
This compound, a pyrido[2,3-d]pyrimidine (B1209978) derivative, distinguishes itself from imatinib by its ability to bind to both the active and inactive conformations of the Abl kinase.[1][2] This dual-binding capability is believed to be a key factor in its enhanced potency.[1] Furthermore, this compound also exhibits inhibitory activity against Src family kinases, which can contribute to Bcr-Abl-independent resistance pathways.[3]
Comparative Efficacy in Imatinib-Sensitive Cell Lines
Experimental data consistently highlights the superior potency of this compound in Bcr-Abl positive, imatinib-sensitive cell lines. In vitro studies have shown that this compound inhibits the proliferation of these cells at low nanomolar concentrations, demonstrating a 15 to 20-fold greater efficacy compared to imatinib.[1]
| Cell Line | Inhibitor | IC50 (Cell Viability, nM) | IC50 (Kinase Inhibition, nM) |
| R10(-) | This compound | ~1 | 1-2 |
| Imatinib | ~35 | 25-50 | |
| K562 | This compound | 35 | - |
| Imatinib | >500 | - | |
| RWLeu4 | This compound | 10 | - |
| Imatinib | 250 | - |
IC50 (Half-maximal inhibitory concentration) values represent the concentration of the drug required to inhibit cell viability or kinase activity by 50%. Data compiled from multiple sources.[4][5]
The Challenge of Imatinib Resistance
While this compound shows promise in overcoming resistance due to Bcr-Abl overexpression, its effectiveness is critically hampered by specific point mutations. The most notable of these is the T315I mutation, located at the "gatekeeper" residue of the ATP-binding pocket. This mutation creates steric hindrance that prevents the binding of imatinib and other TKIs, including this compound.
Currently, there is a lack of specific IC50 data for this compound in a broad panel of imatinib-resistant cell lines. However, the available evidence strongly indicates its ineffectiveness against the T315I mutation. This limitation positions this compound as a potential therapeutic option for patients with imatinib resistance driven by Bcr-Abl overexpression, but not for those who have acquired the T315I mutation.
Alternative Therapies for Imatinib Resistance
The challenge of the T315I mutation has led to the development of second and third-generation TKIs. These agents have different binding modes and can overcome some of the resistance mutations that affect imatinib.
| Drug | Generation | Target | Effective against T315I? |
| Imatinib | First | Bcr-Abl, c-Kit, PDGFR | No |
| Dasatinib | Second | Bcr-Abl, Src family kinases | No |
| Nilotinib | Second | Bcr-Abl | No |
| Bosutinib | Second | Bcr-Abl, Src family kinases | No |
| Ponatinib (B1185) | Third | Pan-Bcr-Abl inhibitor | Yes |
| Asciminib (B605619) | STAMP inhibitor | Bcr-Abl (myristoyl pocket) | Yes (at higher doses) |
This table provides a general overview of commonly used TKIs and their activity against the T315I mutation.[6][7][8][9]
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the Bcr-Abl signaling pathway and the mechanisms of action of imatinib and this compound.
Experimental Protocols
The determination of a compound's efficacy relies on standardized experimental procedures. Below are outlines for key assays used to evaluate Bcr-Abl inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Plating: Seed Bcr-Abl positive cells (e.g., K562) in a 96-well plate at a predetermined optimal density.
-
Compound Treatment: Add serial dilutions of the inhibitor (e.g., this compound, imatinib) to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
In Vitro Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the Bcr-Abl kinase.
-
Reaction Setup: In a microplate, combine the Bcr-Abl enzyme, a specific peptide substrate, and varying concentrations of the inhibitor.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Allow the reaction to proceed for a set time at a controlled temperature (e.g., 30°C).
-
Termination: Stop the reaction.
-
Detection: Quantify the amount of phosphorylated substrate. This can be achieved through various methods, such as using a phosphospecific antibody in an ELISA format or by detecting the incorporation of radioactive ATP.
-
Data Analysis: Determine the percentage of kinase inhibition at each inhibitor concentration and calculate the IC50 value.
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. hoffman.cm.utexas.edu [hoffman.cm.utexas.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. First-line imatinib vs second- and third-generation TKIs for chronic-phase CML: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. First-line imatinib vs second- and third-generation TKIs for chronic-phase CML: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. oncologymedinfo.com [oncologymedinfo.com]
A Structural Showdown: PD173955 Versus Other Kinase Inhibitors in Preclinical Research
For researchers, scientists, and drug development professionals, the selection of a kinase inhibitor is a critical decision guided by potency, selectivity, and a deep understanding of its structural interactions. This guide provides a comprehensive comparison of PD173955, a potent pyrido[2,3-d]pyrimidine-based kinase inhibitor, with other well-characterized inhibitors targeting similar kinase families, including Fibroblast Growth Factor Receptors (FGFRs) and Abl kinase.
This objective analysis, supported by experimental data, delves into the structural nuances and performance metrics of this compound against notable counterparts such as AZD4547, BGJ398 (Infigratinib), and Dovitinib. By presenting quantitative data in accessible tables, detailing experimental methodologies, and visualizing key molecular pathways, this guide serves as a critical resource for informed decision-making in kinase inhibitor research.
At a Glance: Comparative Inhibitory Activity
The potency and selectivity of a kinase inhibitor are paramount. The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and its comparators against a panel of key kinases, providing a quantitative basis for comparison.
| Kinase Inhibitor | This compound | AZD4547 | BGJ398 (Infigratinib) | Dovitinib |
| Chemical Structure | Pyrido[2,3-d]pyrimidine (B1209978) | Pyrazole | Phenylurea | Benzimidazole-quinolinone |
| Primary Targets | FGFR, Abl | FGFR1-3 | FGFR1-3 | FGFR1-3, VEGFR1-4, c-Kit, FLT3 |
Table 1: Overview of Compared Kinase Inhibitors. This table provides a high-level summary of the chemical class and primary kinase targets for each of the inhibitors discussed in this guide.
| Target Kinase | This compound IC50 (nM) | AZD4547 IC50 (nM) | BGJ398 (Infigratinib) IC50 (nM) | Dovitinib IC50 (nM) |
| FGFR1 | 5 | 0.2[1][2] | 0.9[3][4][5] | 8[6][7] |
| FGFR2 | - | 2.5[1][2] | 1.4[3][4][5] | - |
| FGFR3 | 21 | 1.8[1][2] | 1.0[3][4][5] | 9[6][7] |
| FGFR4 | >1000 | 165[2] | 60[4][5] | - |
| Abl | 2-5 | - | 2300[3] | - |
| c-Kit | - | - | 750[3] | 2[6][7] |
| FLT3 | - | - | - | 1[6][7] |
| VEGFR2 (KDR) | 100 | - | 180[3] | 13[6][7] |
Table 2: Comparative IC50 Values of Kinase Inhibitors. This table presents a detailed comparison of the inhibitory potency (IC50 in nM) of this compound, AZD4547, BGJ398, and Dovitinib against a panel of receptor tyrosine kinases. A lower IC50 value indicates greater potency. Data is compiled from various in vitro kinase assays.
Delving into the Mechanism: Structural Insights
The efficacy and selectivity of a kinase inhibitor are intrinsically linked to its three-dimensional structure and its mode of interaction with the target kinase.
This compound and its Binding Mode:
This compound is characterized by a pyrido[2,3-d]pyrimidine core. While a crystal structure of this compound in complex with an FGFR is not publicly available, the structure of a close analog, PD173074, bound to the FGFR1 kinase domain provides significant insights.[5] This structural data reveals that the inhibitor binds to the ATP-binding pocket of the kinase in its active "DFG-in" conformation. The binding is stabilized by a network of hydrogen bonds and hydrophobic interactions.
In contrast, the crystal structure of this compound in complex with the Abl kinase domain shows that it can bind to the active conformation of the activation loop.[7][8] This is a key differentiator from inhibitors like imatinib (B729) (Gleevec), which preferentially binds to the inactive conformation of Abl.[8] This ability to target the active state may contribute to its potent inhibition of Bcr-Abl.[7][8]
Comparator Inhibitors: A Structural Overview
-
AZD4547: This pyrazole-based inhibitor is a potent and selective inhibitor of FGFR1, 2, and 3.[2] Crystal structures confirm that AZD4547 also binds to the ATP-binding site of the FGFR kinase domain in its active conformation.
-
BGJ398 (Infigratinib): As a phenylurea derivative, Infigratinib is a potent inhibitor of FGFR1, 2, and 3.[3][4][5] Its binding mode within the FGFR ATP pocket is also well-characterized through crystallography.
-
Dovitinib: This benzimidazole-quinolinone compound is a multi-kinase inhibitor, targeting FGFRs, VEGFRs, and other kinases like c-Kit and FLT3.[6][7] Its broader target profile is a result of its structural interactions with the ATP-binding sites of these various kinases.
Visualizing the Molecular Interactions
To better understand the context of inhibitor action, it is crucial to visualize the signaling pathways they target.
Caption: The FGFR signaling cascade and the point of inhibition.
Caption: The BCR-ABL signaling pathway and the inhibitory action of this compound.
Experimental Protocols: A Foundation for Reproducibility
The quantitative data presented in this guide is derived from robust in vitro kinase assays. Below are generalized protocols representative of the methodologies used to determine IC50 values.
In Vitro Kinase Assay (General Protocol for IC50 Determination)
This protocol outlines a common method for assessing the inhibitory activity of compounds against a specific kinase.
1. Reagents and Materials:
-
Recombinant Kinase (e.g., FGFR1, Abl)
-
Kinase-specific substrate (e.g., a synthetic peptide)
-
ATP (Adenosine Triphosphate)
-
Test Inhibitor (e.g., this compound) dissolved in DMSO
-
Kinase Assay Buffer (e.g., HEPES, MgCl₂, Brij-35)
-
Detection Reagent (e.g., ADP-Glo™, LanthaScreen™, or ³²P-ATP)
-
384-well microplates
-
Plate reader (Luminometer or Fluorescence reader)
2. Assay Procedure:
-
Compound Preparation: A serial dilution of the test inhibitor is prepared in DMSO and then further diluted in the kinase assay buffer.
-
Reaction Setup: The kinase, its specific substrate, and the test inhibitor at various concentrations are added to the wells of a microplate.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a defined period to allow for the enzymatic reaction to proceed.
-
Detection: The reaction is stopped, and the amount of product formed (e.g., ADP or phosphorylated substrate) is quantified using a suitable detection method.
-
ADP-Glo™ Assay: This luminescent assay measures the amount of ADP produced. The remaining ATP is depleted, and then the ADP is converted back to ATP, which is used in a luciferase reaction to generate a light signal.
-
LanthaScreen™ TR-FRET Assay: This time-resolved fluorescence resonance energy transfer assay measures the binding of a fluorescently labeled antibody to the phosphorylated substrate.
-
-
Data Analysis: The signal from each well is measured using a plate reader. The percentage of kinase inhibition is calculated for each inhibitor concentration relative to a control with no inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Caption: A generalized workflow for determining the IC50 of a kinase inhibitor.
Conclusion
This comparative guide provides a multifaceted analysis of this compound in the context of other prominent kinase inhibitors. The quantitative data clearly positions this compound as a potent inhibitor of FGFR and Abl kinases. Its unique ability to bind to the active conformation of Abl kinase distinguishes it from some other inhibitors and may underlie its strong cellular activity.
The choice of an inhibitor for preclinical research will ultimately depend on the specific research question, the target kinase of interest, and the desired selectivity profile. The data, structural insights, and experimental frameworks presented here are intended to empower researchers to make well-informed decisions in their pursuit of novel therapeutic strategies targeting kinase-driven diseases.
References
- 1. poly-dtech.com [poly-dtech.com]
- 2. researchgate.net [researchgate.net]
- 3. ulab360.com [ulab360.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Crystal structure of an angiogenesis inhibitor bound to the FGF receptor tyrosine kinase domain | The EMBO Journal [link.springer.com]
- 6. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hoffman.cm.utexas.edu [hoffman.cm.utexas.edu]
- 8. Crystal structures of the kinase domain of c-Abl in complex with the small molecule inhibitors this compound and imatinib (STI-571) - PubMed [pubmed.ncbi.nlm.nih.gov]
PD173955: A Comparative Guide to its Tyrosine Kinase Selectivity
For Researchers, Scientists, and Drug Development Professionals
PD173955 is a potent, ATP-competitive pyrido[2,3-d]pyrimidine (B1209978) derivative that has been widely studied as a tyrosine kinase inhibitor. Initially recognized for its strong inhibition of Src family kinases, further research has revealed a broader spectrum of activity. This guide provides a comparative analysis of this compound's cross-reactivity with other tyrosine kinases, supported by available experimental data. Understanding the selectivity profile of this compound is crucial for its application as a research tool and for guiding the development of more specific inhibitors.
Quantitative Analysis of Kinase Inhibition
The inhibitory activity of this compound has been quantified against several key tyrosine kinases. The following tables summarize the available half-maximal inhibitory concentration (IC50) values from both biochemical and cell-based assays.
Table 1: Biochemical Assay Data for this compound Inhibition
| Kinase Target | IC50 (nM) | Assay Type |
| Bcr-Abl | 1-2[1] | In vitro kinase assay |
| Src | 22[2] | In vitro kinase assay |
| Yes | ~22 | In vitro kinase assay |
| c-Kit | ~25-50[1] | In vitro autophosphorylation assay |
| FGFRα | Less potent than Src/Abl | Not specified |
| InsR | No significant activity | Not specified |
| PKC | No significant activity | Not specified |
Table 2: Cell-Based Assay Data for this compound Inhibition
| Cell Line/Target | IC50 (nM) | Assay Type |
| Bcr-Abl dependent cells | 2-35[1] | Cell proliferation assay |
| c-Kit dependent (M07e) cells | 40[1] | Cell proliferation assay |
| IL-3 dependent (M07e) cells | 250[1] | Cell proliferation assay |
| GM-CSF dependent (M07e) cells | 1000[1] | Cell proliferation assay |
Note: The broader cross-reactivity profile of this compound across a comprehensive kinome scan is not extensively available in the public domain. The selectivity entropy score for this compound has been reported as 3.3, which is considerably higher than that of imatinib (B729) (0.8), suggesting a wider range of off-target interactions.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of kinase inhibition data, detailed experimental protocols are essential. Below is a representative, non-radioactive protocol for a tyrosine kinase inhibition assay.
General Protocol for Non-Radioactive Tyrosine Kinase Inhibition Assay (ELISA-based)
This protocol outlines a general method for determining the IC50 of an inhibitor against a specific tyrosine kinase.
1. Materials:
-
Recombinant Tyrosine Kinase
-
Specific peptide substrate with a biotin (B1667282) tag
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP solution
-
This compound or other test inhibitors
-
Streptavidin-coated 96-well plates
-
Phosphotyrosine-specific antibody conjugated to Horseradish Peroxidase (HRP)
-
TMB (3,3’,5,5’-tetramethylbenzidine) substrate
-
Stop solution (e.g., 2 N H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Plate reader capable of measuring absorbance at 450 nm
2. Procedure:
-
Plate Preparation: Wash the streptavidin-coated plates twice with wash buffer. Add 100 µL of the biotinylated peptide substrate solution (e.g., 1-5 µg/mL in PBS) to each well and incubate for 1-2 hours at room temperature to allow for binding. Wash the plates three times with wash buffer.
-
Kinase Reaction:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
In each well, add 50 µL of the recombinant kinase solution.
-
Add 25 µL of the diluted inhibitor or vehicle control (DMSO) to the respective wells.
-
Pre-incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding 25 µL of ATP solution (the final concentration should be at or near the Km for the specific kinase).
-
Incubate for 30-60 minutes at 30°C.
-
-
Detection:
-
Stop the reaction by washing the wells three times with wash buffer.
-
Add 100 µL of the phosphotyrosine-specific HRP-conjugated antibody (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.
-
Wash the wells five times with wash buffer.
-
Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop the color development by adding 100 µL of stop solution.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a plate reader.
-
Subtract the background absorbance (wells with no kinase).
-
Plot the absorbance against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathway Visualizations
The following diagrams, generated using DOT language, illustrate the key signaling pathways affected by this compound's primary targets.
References
Validating PD173955 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key experimental methods for validating the cellular target engagement of PD173955, a potent tyrosine kinase inhibitor. This compound is known to target multiple kinases, including the Bcr-Abl fusion protein, Src family kinases, c-Kit, and Fibroblast Growth Factor Receptors (FGFRs). Validating that a compound like this compound directly interacts with its intended target(s) within a cellular environment is a critical step in drug discovery, enabling confident interpretation of functional data and guiding further development.
This guide will compare three widely used methods for assessing target engagement:
-
Western Blotting for monitoring the inhibition of downstream signaling pathways.
-
Cellular Thermal Shift Assay (CETSA®) for directly detecting physical interaction between the compound and the target protein.
-
NanoBRET™ Target Engagement Assay for quantifying compound binding to the target protein in live cells.
We will provide an objective comparison of these methods, present available quantitative data, and detail experimental protocols to assist researchers in selecting the most suitable approach for their needs.
Comparative Analysis of Target Engagement Methods
The choice of a target engagement assay depends on the specific scientific question, available resources, and desired throughput. Each method offers distinct advantages and provides different types of information, from indirect confirmation of target modulation to direct, quantitative measurement of binding.
| Method | Principle | Key Metric(s) | Throughput | Advantages | Disadvantages |
| Western Blotting | Measures the change in phosphorylation of downstream substrates of the target kinase upon inhibitor treatment. | IC50 for p-substrate inhibition | Low to Medium | - Utilizes standard laboratory equipment- Assesses the functional consequence of target inhibition- Can be multiplexed to analyze multiple pathway components | - Indirect measure of target engagement- Can be semi-quantitative- Lower throughput and more labor-intensive |
| Cellular Thermal Shift Assay (CETSA®) | Based on the principle that ligand binding stabilizes the target protein against thermal denaturation. | Thermal Shift (ΔTagg)EC50 from ITDRF | Medium to High | - Label-free method- Confirms direct physical interaction in a cellular context- Can be adapted to a high-throughput format | - Requires a specific and sensitive antibody for detection- Membrane integrity can be compromised at higher temperatures- May not be suitable for all targets |
| NanoBRET™ Target Engagement Assay | A proximity-based assay that measures Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer. Compound binding displaces the tracer, reducing the BRET signal. | IC50 for tracer displacement | High | - Quantitative measurement of compound affinity and occupancy in live cells- High sensitivity and broad dynamic range- Amenable to high-throughput screening | - Requires genetic modification of cells to express the NanoLuc®-fusion protein- Development of a suitable fluorescent tracer may be necessary |
Quantitative Comparison of this compound and Alternative Inhibitors
A critical aspect of preclinical drug development is to understand the potency and selectivity of a compound relative to other inhibitors targeting the same protein.
Bcr-Abl Inhibition
This compound is a potent inhibitor of the Bcr-Abl kinase. Its potency can be compared to the first-in-class Bcr-Abl inhibitor, Imatinib.
| Compound | Target | Assay | Cell Line | IC50 (nM) | Reference |
| This compound | Bcr-Abl | Cell Growth Inhibition | Bcr-Abl-positive cell lines | 2 - 35 | [1][2] |
| Imatinib (STI-571) | Bcr-Abl | Cell Growth Inhibition | Bcr-Abl-positive cell lines | ~25 - 400 | [3] |
Note: IC50 values can vary depending on the specific cell line and experimental conditions.
FGFR Inhibition
This compound also exhibits activity against FGFRs. For comparison, several potent and selective FGFR inhibitors are available, such as Futibatinib and Erdafitinib. While direct comparative data for this compound using target engagement assays is limited in the public domain, the following data for alternative compounds illustrates the type of quantitative comparisons that can be made.
| Compound | Target | Assay Type | IC50 (nM) |
| Futibatinib (TAS-120) | FGFR1, FGFR2, FGFR3, FGFR4 | Enzyme Inhibition | 1.8, 1.4, 1.6, 3.7 |
| Erdafitinib (JNJ-42756493) | FGFR1, FGFR2, FGFR3, FGFR4 | Enzyme Inhibition | 1.2, 2.5, 3.0, 5.7 |
Experimental Protocols and Visualizations
Western Blotting for Downstream Signaling Inhibition
This method indirectly assesses target engagement by measuring the inhibition of the kinase's downstream signaling pathway.
A key substrate of Bcr-Abl is the adapter protein CrkL. Inhibition of Bcr-Abl kinase activity leads to a dose-dependent decrease in the phosphorylation of CrkL at Tyrosine 207 (p-CrkL).
BCR-ABL signaling and its inhibition by this compound.
Upon activation by FGF ligands, FGFRs autophosphorylate and subsequently phosphorylate downstream targets like FRS2, leading to the activation of the RAS-MAPK pathway, which can be monitored by measuring the phosphorylation of ERK.
FGFR signaling pathway and its inhibition by this compound.
-
Cell Culture and Treatment: Plate cells in appropriate growth medium. Once attached, serum-starve the cells for 4-6 hours. Pre-treat with a dose range of this compound or an alternative inhibitor for 1-2 hours.
-
Ligand Stimulation (for FGFR): Stimulate cells with an appropriate FGF ligand (e.g., 10-50 ng/mL FGF1) for 15-30 minutes to induce FGFR phosphorylation. For Bcr-Abl, which is constitutively active, no stimulation is needed.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with primary antibodies against the phosphorylated and total forms of the target and downstream effectors (e.g., p-CrkL, CrkL, p-ERK, ERK) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal. Plot the normalized data against the inhibitor concentration to determine the IC50 value.
Experimental workflow for Western Blot analysis.
Cellular Thermal Shift Assay (CETSA®)
CETSA® directly measures the physical binding of a compound to its target protein in cells by assessing changes in the protein's thermal stability.
-
Cell Treatment: Treat intact cells with this compound at a fixed concentration (e.g., 10 µM) or vehicle control.
-
Heating: Aliquot the cell suspensions and heat them to a range of different temperatures for a fixed time (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thawing.
-
Separation of Soluble and Aggregated Protein: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Protein Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein at each temperature point using Western blotting or another sensitive protein detection method.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Cell Treatment: Treat cells with a range of concentrations of this compound.
-
Heating: Heat all samples at a single temperature that causes partial denaturation of the target protein.
-
Lysis, Separation, and Analysis: Follow steps 3-5 from the Melt Curve protocol.
-
Data Analysis: Plot the amount of soluble protein against the inhibitor concentration to generate a dose-response curve and determine the EC50 for target engagement.
CETSA® experimental workflow.
NanoBRET™ Target Engagement Assay
This live-cell assay quantifies the binding of a test compound to a NanoLuc® luciferase-tagged target protein.
-
Cell Preparation: Transiently transfect cells with a vector expressing the target protein (e.g., Bcr-Abl or FGFR) fused to NanoLuc® luciferase.
-
Assay Setup: Seed the transfected cells in a multi-well plate.
-
Compound and Tracer Addition: Add a range of concentrations of this compound to the cells, followed by the addition of a specific fluorescent tracer that also binds to the target kinase.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor.
-
Signal Measurement: Read the plate on a luminometer equipped with filters to measure donor (NanoLuc®) and acceptor (tracer) emissions.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission). Plot the corrected ratio against the inhibitor concentration to determine the IC50 of target engagement.
Principle of the NanoBRET™ Target Engagement Assay.
Conclusion
Validating the cellular target engagement of a kinase inhibitor like this compound is fundamental to its preclinical characterization. This guide has provided a comparative overview of three key methodologies: Western blotting, CETSA®, and the NanoBRET™ Target Engagement Assay. While Western blotting provides an indirect measure of the functional consequences of target inhibition, CETSA® and NanoBRET™ offer more direct and quantitative assessments of physical binding within the complex environment of a living cell. The selection of the most appropriate method will depend on the specific research goals, with each technique providing valuable and often complementary information to build a comprehensive understanding of the compound's mechanism of action.
References
Unraveling the Potency of PD173955: A Comparative Analysis of IC50 Values Across Diverse Studies
For researchers, scientists, and professionals in drug development, understanding the half-maximal inhibitory concentration (IC50) of a compound is paramount. This guide provides a comprehensive comparative analysis of the reported IC50 values for PD173955, a potent dual inhibitor of Src and Abl kinases. By summarizing quantitative data, detailing experimental methodologies, and visualizing the relevant signaling pathways, this document aims to offer a clear and objective overview of this compound's inhibitory efficacy across a range of cellular and biochemical assays.
This compound has emerged as a significant small molecule inhibitor targeting key players in cancer signaling pathways. Its ability to block the activity of both the Src family kinases and the Bcr-Abl fusion protein makes it a compound of considerable interest for therapeutic development, particularly in the context of chronic myeloid leukemia (CML) and other malignancies. The IC50 value, a measure of the concentration of a drug that is required for 50% inhibition in vitro, is a critical parameter for evaluating its potency and for comparing its activity across different studies and experimental conditions.
Comparative IC50 Values of this compound
The inhibitory potency of this compound has been evaluated against various kinases and in numerous cell lines. The following table summarizes the reported IC50 values from different studies, providing a snapshot of its activity profile.
| Target/Cell Line | Assay Type | IC50 Value | Reference |
| Bcr-Abl | Kinase Assay | 1-2 nM | [1][2] |
| Bcr-Abl positive cell lines | Cell Growth Assay | 2-35 nM | [1] |
| K562 (Bcr-Abl positive) | Cell Proliferation Assay | 35 nM | [2] |
| RWLeu4 (Bcr-Abl positive) | Cell Proliferation Assay | 10 nM | [2] |
| R10(-) (Bcr-Abl positive) | Cell Proliferation Assay | 0.2 nM | [3] |
| Src | Kinase Assay | 22 nM | [1][3] |
| Yes | Kinase Assay | 175 nM | [2] |
| c-Kit | Kinase Assay | ~50 nM | [4] |
| M07e (KL-dependent) | Cell Proliferation Assay | 40 nM | [1] |
| M07e (SCF-dependent) | Cell Proliferation Assay | 12 nM | [3] |
| CML CD34+ GM progenitors (KL-dependent) | Cell Proliferation Assay | 50 nM | [2] |
| CML CD34+ GM progenitors (GM-CSF-dependent) | Cell Growth Assay | 1 µM | [2] |
| HT29 | Cell Growth Assay | 800 nM | [2] |
| MDA-MB-468 | Cell Growth Assay | 500 nM | [3] |
| MCF-7 | Cell Growth Assay | 1 µM | [3] |
Detailed Experimental Methodologies
The variability in IC50 values can often be attributed to differences in experimental protocols. Below are the methodologies cited in the referenced studies for determining the inhibitory activity of this compound.
In Vitro Bcr-Abl Kinase Assay
The potency of this compound against the Bcr-Abl kinase was determined through an in vitro kinase assay. The reaction involves incubating the kinase with a substrate and ATP. The addition of this compound at varying concentrations allows for the determination of the concentration at which the phosphorylation of the substrate is inhibited by 50%. The reaction is terminated by adding SDS-PAGE sample buffer, and the proteins are separated by gel electrophoresis. The level of phosphorylation is then visualized using autoradiography.[1]
Cell Growth and Proliferation Assays
The effect of this compound on cell viability and proliferation was commonly assessed using a [³H]thymidine incorporation assay.[1] In this method, cells are cultured in 96-well plates and treated with different concentrations of this compound.[1] After a set incubation period, [³H]thymidine is added to the wells. Actively proliferating cells incorporate the radiolabeled thymidine (B127349) into their DNA. The cells are then harvested, and the amount of incorporated [³H]thymidine is measured using a scintillation counter. The IC50 value is calculated as the concentration of this compound that causes a 50% reduction in [³H]thymidine incorporation compared to untreated control cells.[1]
Another common method for assessing cell viability is the MTT assay.[5] This colorimetric assay measures the metabolic activity of cells. Cells are seeded in 96-well plates and treated with the inhibitor. After incubation, MTT solution is added, which is converted by mitochondrial reductases in viable cells to a colored formazan (B1609692) product. The absorbance of the formazan solution is measured, and the IC50 is determined as the drug concentration that reduces the absorbance by 50% compared to control cells.[5]
Signaling Pathways Targeted by this compound
This compound exerts its effects by inhibiting key signaling pathways involved in cell proliferation, survival, and migration. The diagrams below illustrate the Bcr-Abl and Src signaling pathways and the point of inhibition by this compound.
References
Evaluating the Specificity of PD173955 Against a Kinase Panel: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the kinase inhibitor PD173955, detailing its specificity against a panel of kinases and comparing its performance with alternative inhibitors. The information presented is supported by experimental data to aid in the selection of appropriate research tools and to provide a framework for further drug development.
Kinase Inhibitor Specificity Profile
The inhibitory activity of this compound and its alternatives, Imatinib and Dasatinib, was assessed against a panel of kinases. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the kinase activity by 50%, are summarized in the table below. Lower IC50 values indicate greater potency.
| Kinase Target | This compound IC50 (nM) | Imatinib IC50 (nM) | Dasatinib IC50 (nM) |
| Primary Targets | |||
| Bcr-Abl | 1-2[1][2][3][4] | 25-600[5] | <1 - 3[6] |
| c-Kit | ~25-40[1][2][3][7] | 100[5] | <30 |
| Src | 22[8][9][10] | >10,000 | <1 |
| Yes | 22[8] | - | <1 |
| Other Kinases | |||
| FGFRα | Less Potent[8] | - | - |
| PDGFR | - | 100[5][11] | <30 |
| InsR | No Activity[8] | - | - |
| PKC | No Activity[8] | - | - |
| Note: IC50 values can vary depending on the specific assay conditions and cell lines used. |
This compound demonstrates high potency against the Bcr-Abl fusion protein and Src family kinases.[1][8][9][10] Its activity against c-Kit is also notable, though slightly less potent than against Bcr-Abl.[1][2][3][7] In comparison, Imatinib is also a potent inhibitor of Bcr-Abl and c-Kit but shows significantly less activity against Src.[5] Dasatinib exhibits broad-spectrum activity with high potency against Bcr-Abl, Src family kinases, and c-Kit.[6]
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide, providing a framework for reproducing and validating the presented data.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay quantifies the ability of an inhibitor to block the phosphorylation of a substrate by a specific kinase using a radiolabeled ATP.
Materials:
-
Purified recombinant kinase (e.g., Bcr-Abl, Src, c-Kit)
-
Kinase-specific peptide substrate
-
This compound and other test inhibitors (dissolved in DMSO)
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 2 mM MnCl₂)
-
[γ-³³P]ATP
-
10% Phosphoric acid
-
P81 phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the kinase inhibitors in the kinase reaction buffer.
-
In a microtiter plate, add the kinase, peptide substrate, and inhibitor solution to each well. Include a control with DMSO instead of the inhibitor.
-
Initiate the kinase reaction by adding [γ-³³P]ATP to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding 10% phosphoric acid.
-
Spot a portion of the reaction mixture from each well onto P81 phosphocellulose paper.
-
Wash the P81 paper multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Air dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
LanthaScreen™ Eu Kinase Binding Assay
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the displacement of a fluorescently labeled tracer from the kinase's ATP binding pocket by a test inhibitor.
Materials:
-
Europium (Eu)-labeled anti-tag antibody (specific to the kinase's tag, e.g., GST, His)
-
Alexa Fluor™ 647-labeled kinase tracer
-
Purified, tagged recombinant kinase
-
This compound and other test inhibitors
-
Assay buffer
Procedure:
-
Prepare serial dilutions of the kinase inhibitors.
-
In a microtiter plate, add the kinase and the Eu-labeled antibody.
-
Add the test inhibitors to the appropriate wells.
-
Add the Alexa Fluor™ 647-labeled tracer to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (Alexa Fluor™ 647) and 615 nm (Europium).
-
Calculate the emission ratio (665 nm / 615 nm).
-
The displacement of the tracer by the inhibitor leads to a decrease in the FRET signal. Calculate the percent inhibition based on the emission ratio in the presence of the inhibitor compared to the control (no inhibitor).
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Visualizations
Experimental Workflow for Kinase Inhibitor Specificity Profiling
Caption: Workflow for determining the specificity of a kinase inhibitor.
Bcr-Abl Signaling Pathway
Caption: Simplified Bcr-Abl signaling pathway and the inhibitory action of this compound.
c-Kit Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of potent inhibitors of the Bcr-Abl and the c-kit receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. hoffman.cm.utexas.edu [hoffman.cm.utexas.edu]
- 5. selleckchem.com [selleckchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. This compound | Apoptosis | Bcr-Abl | Src | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to FGFR Inhibitors for Targeted Cancer Therapy: Featuring PD173955 in Context
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of prominent Fibroblast Growth Factor Receptor (FGFR) inhibitors used in the treatment of specific cancers. While the primary focus is on approved and clinical-stage FGFR-targeted therapies, this document also contextualizes the multi-kinase inhibitor PD173955, considering its secondary targets and the broader landscape of cancer cell signaling. All experimental data is presented in structured tables, with detailed methodologies for key assays and visual representations of relevant pathways and workflows to facilitate understanding.
Introduction to FGFR Signaling in Cancer
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a crucial role in normal cell proliferation, differentiation, and migration.[1] Genetic alterations in FGFR genes, including mutations, amplifications, and fusions, can lead to constitutive activation of the pathway, driving the growth and survival of various tumor types.[2] This has established FGFRs as key therapeutic targets in oncology. Several selective FGFR inhibitors have been developed and have received FDA approval for the treatment of cancers harboring specific FGFR aberrations, notably cholangiocarcinoma and urothelial carcinoma.[3][4]
This compound: A Multi-Kinase Inhibitor with Limited Direct FGFR Activity
This compound is a potent inhibitor of Bcr-Abl and Src family kinases. While it has been investigated in the context of cancers like chronic myeloid leukemia (CML) and breast cancer, its direct inhibitory activity against FGFRs is significantly less potent compared to its primary targets. Preclinical studies have shown that this compound can inhibit FGFR1, but its broader FGFR inhibition profile is not as well-characterized as dedicated FGFR inhibitors.[5]
Given its primary mechanism of action, a direct comparison of this compound with selective FGFR inhibitors for FGFR-driven cancers is challenging. However, understanding the crosstalk between Src and FGFR signaling pathways can provide a context for its potential indirect effects. Src kinase can be involved downstream of FGFR activation, and its inhibition might modulate the overall signaling output in certain cancer models.[6][7]
FDA-Approved FGFR Inhibitors: A Head-to-Head Comparison
Several selective FGFR inhibitors have demonstrated significant clinical efficacy and have been approved by the FDA. These include erdafitinib, pemigatinib, infigratinib, and futibatinib. The following sections provide a comparative overview of these agents.
In Vitro Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The table below summarizes the IC50 values of key FGFR inhibitors against the four FGFR isoforms.
| Inhibitor | FGFR1 (nM) | FGFR2 (nM) | FGFR3 (nM) | FGFR4 (nM) | Reference(s) |
| Erdafitinib | 1.2 | 2.5 | 5.7 | - | [8] |
| Pemigatinib | 0.4 | 0.5 | 1.1 | 30 | [8] |
| Infigratinib | 1.1 | 1.0 | 2.0 | 61 | [4] |
| Futibatinib | 1.8 | 1.4 | 1.6 | 3.7 | [9] |
Note: IC50 values can vary depending on the specific assay conditions.
Approved Indications
The clinical application of these inhibitors is targeted toward patient populations with specific FGFR alterations.
| Inhibitor | Cancer Type | Specific FGFR Alteration | Reference(s) |
| Erdafitinib | Urothelial Carcinoma | Susceptible FGFR3 or FGFR2 genetic alterations | [3] |
| Pemigatinib | Cholangiocarcinoma | FGFR2 fusions or rearrangements | [10] |
| Infigratinib | Cholangiocarcinoma | FGFR2 fusions or other rearrangements (Approval withdrawn in May 2024) | [10] |
| Futibatinib | Cholangiocarcinoma | FGFR2 gene fusions or other rearrangements | [11] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and evaluation of these inhibitors, the following diagrams illustrate the FGFR signaling pathway and a standard experimental workflow.
Caption: Simplified FGFR signaling pathway and points of inhibition.
References
- 1. Biological Significance and Targeting of the FGFR Axis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress in cancer treatment by targeting FGFR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Facts and new hopes on selective FGFR inhibitors in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Src kinase modulates the activation, transport and signalling dynamics of fibroblast growth factor receptors | EMBO Reports [link.springer.com]
- 7. Paracrine Fibroblast Growth Factor Initiates Oncogenic Synergy with Epithelial FGFR/Src Transformation in Prostate Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Safety profiles of the new target therapies—pemigatinib, futibatinib, and ivosidenib—for the treatment of cholangiocarcinoma: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ispor.org [ispor.org]
Safety Operating Guide
Essential Safety and Disposal Procedures for PD173955
This guide provides immediate and essential safety and logistical information for the proper handling and disposal of PD173955 in a laboratory setting. The following procedural guidance is designed to ensure the safety of researchers and compliance with standard laboratory practices.
Chemical and Physical Properties
A summary of the key properties of this compound is provided below for easy reference.
| Property | Value | Reference |
| CAS Number | 260415-63-2 | [1] |
| Molecular Formula | C₂₁H₁₆Cl₂N₄OS | [1] |
| Molecular Weight | 443.35 g/mol | [1] |
| IC₅₀ for Src | 22 nM | [2][3][4] |
| Solubility in DMSO | 12 mg/mL (27.07 mM) | [3] |
| Storage (Powder) | -20°C for 3 years | [3] |
| Storage (in Solvent) | -80°C for 1 year | [3] |
Pre-Disposal Safety and Handling
Before beginning any disposal procedures, it is crucial to handle this compound with appropriate care.
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:
-
Chemical-resistant gloves
-
Safety goggles
-
A laboratory coat
Work Area: Conduct all handling and disposal preparations in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or aerosols.[5]
Spill Management: In the event of a spill, cover the spillage with a suitable absorbent material.[5] Using non-sparking tools, collect the material and place it in an appropriate, sealed container for disposal.[5] Following the removal of the spilled material, decontaminate the spill site.[5]
Step-by-Step Disposal Protocol
-
Segregation: Do not mix this compound waste with other types of waste. It should be segregated as chemical waste.
-
Waste Container:
-
Solid Waste: Place solid this compound waste (e.g., contaminated consumables such as pipette tips, tubes, and gloves) into a designated, leak-proof, and clearly labeled hazardous waste container.[6][7]
-
Liquid Waste: Collect liquid waste containing this compound (e.g., unused solutions) in a separate, sealed, and properly labeled hazardous waste container.[8][9] Ensure the container is compatible with the solvent used (e.g., DMSO).
-
-
Labeling: Clearly label the waste container with "Hazardous Waste," the name of the chemical (this compound), the concentration, the solvent, and the date of accumulation.
-
Storage: Store the sealed waste container in a designated, secure area away from incompatible materials, awaiting pickup by a licensed waste management company.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health & Safety (EH&S) office or a certified hazardous waste disposal contractor.[10] All waste must be disposed of in accordance with local, state, and federal regulations.[10] Do not dispose of this compound down the drain or in the regular trash.[10]
Experimental Workflow for Handling and Disposal
The following diagram illustrates the standard workflow for handling and disposing of this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Apoptosis | Bcr-Abl | Src | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. resources.tocris.com [resources.tocris.com]
- 6. cpp.edu [cpp.edu]
- 7. vpr.tamu.edu [vpr.tamu.edu]
- 8. ars.usda.gov [ars.usda.gov]
- 9. Biohazardous Waste Disposal Procedures | Research and Innovation [unh.edu]
- 10. files.dep.state.pa.us [files.dep.state.pa.us]
Essential Safety and Operational Guide for Handling PD173955
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with PD173955, a potent Src family-selective tyrosine kinase inhibitor. Adherence to these protocols is essential to ensure personal safety and maintain experimental integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling due to its potential health hazards. It may be harmful if swallowed, can cause serious eye irritation, and may lead to an allergic skin reaction. Therefore, the use of appropriate personal protective equipment is mandatory to prevent exposure.
Table 1: Required Personal Protective Equipment for Handling this compound
| PPE Category | Item | Specifications | Rationale |
| Hand Protection | Nitrile Gloves | Chemically resistant, powder-free nitrile gloves. | To prevent skin contact and absorption. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | To protect eyes from dust particles and splashes.[1] |
| Body Protection | Laboratory Coat | Standard laboratory coat. | To protect skin and clothing from contamination.[1] |
| Respiratory Protection | NIOSH-approved Respirator | Required when handling the powder outside of a certified chemical fume hood or if dust is generated. | To prevent inhalation of fine particles.[2] |
Operational Plan: Step-by-Step Handling Protocol
All procedures involving the solid form of this compound or its concentrated solutions should be performed in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
Preparation and Weighing:
-
Before handling, ensure all necessary PPE is correctly worn.
-
Conduct all weighing and aliquoting of the powdered compound within a chemical fume hood or a ventilated balance enclosure to control dust.
-
Use disposable weigh boats and spatulas to avoid cross-contamination.
Solution Preparation:
-
When dissolving the compound, add the solvent slowly to the powder to prevent splashing.
-
If sonication is required for dissolution, ensure the vial is securely capped.
-
Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.
Experimental Use:
-
When adding the compound to cell cultures or animal models, use appropriate containment techniques to minimize aerosol generation.
-
Any equipment that comes into direct contact with this compound should be decontaminated after use or disposed of as hazardous waste.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.[2]
Solid Waste:
-
Contaminated items such as gloves, weigh boats, and pipette tips should be collected in a designated, sealed, and clearly labeled hazardous waste container.
Liquid Waste:
-
Unused or expired solutions and contaminated solvents must be collected in a labeled, leak-proof hazardous liquid waste container.
-
Do not pour any waste containing this compound down the drain.[2]
Sharps Waste:
-
Needles and syringes used for administering the compound must be disposed of in a puncture-proof, labeled sharps container designated for hazardous chemical waste.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
